Product packaging for Bryonolol(Cat. No.:)

Bryonolol

Cat. No.: B3036659
M. Wt: 442.7 g/mol
InChI Key: ZTFHGNGMNAIRAI-QWNCWLTKSA-N
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Description

Bryonolol has been reported in Lagenaria siceraria, Trichosanthes cucumeroides, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H50O2 B3036659 Bryonolol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4aR,6aS,6bS,8aS,11R,12aR,14bS)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,13,14-tetradecahydropicen-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-25(2)22-9-8-21-20(28(22,5)12-11-24(25)32)10-13-30(7)23-18-26(3,19-31)14-15-27(23,4)16-17-29(21,30)6/h22-24,31-32H,8-19H2,1-7H3/t22-,23+,24-,26+,27+,28+,29+,30-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFHGNGMNAIRAI-QWNCWLTKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC5(C4CC(CC5)(C)CO)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@](C[C@H]1[C@@]3(CCC4=C([C@]3(CC2)C)CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-depth Analysis of Bryonolol's In Vitro Mechanism of Action: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document aims to provide a comprehensive technical overview of the in vitro mechanism of action of Bryonolol. However, a thorough review of publicly available scientific literature and databases reveals a significant scarcity of information regarding its biological activity, signaling pathways, and specific experimental protocols. This guide will summarize the limited existing data and highlight the current knowledge gaps.

Introduction to this compound

This compound is a naturally occurring compound found in plants of the Trichosanthes genus, which belongs to the Cucurbitaceae family.[1] It is identified by the Chemical Abstracts Service (CAS) number 39765-50-9 and has the molecular formula C30H50O2.[1][2] Primarily, this compound is available commercially as a reference standard for analytical purposes.[1]

Current Understanding of In Vitro Mechanism of Action

Extensive searches of scientific databases for "this compound mechanism of action in vitro," "this compound signaling pathway," and related terms did not yield any specific studies detailing its biological effects or molecular targets. The available information is currently limited to its chemical and physical properties.

2.1. Signaling Pathways:

There is no published research that elucidates the signaling pathways modulated by this compound.

2.2. Quantitative Data:

No quantitative data from in vitro experiments, such as IC50 or EC50 values, binding affinities, or dose-response curves, are available in the public domain.

2.3. Experimental Protocols:

Detailed experimental methodologies for investigating the in vitro effects of this compound have not been published.

Discussion and Future Directions

The absence of data on the in vitro mechanism of action of this compound presents a significant knowledge gap but also an opportunity for novel research. Future investigations could focus on:

  • Initial Screening: High-throughput screening assays to identify potential biological targets and cellular effects.

  • Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic approaches to identify specific molecular targets.

  • Pathway Analysis: Once a target is identified, downstream signaling pathways can be investigated using standard molecular and cellular biology techniques.

Conclusion

At present, a detailed technical guide on the in vitro mechanism of action of this compound cannot be constructed due to the lack of available scientific data. The information is limited to its chemical identity and natural source. Further research is imperative to uncover the potential biological activities and therapeutic applications of this natural product. Researchers are encouraged to undertake foundational studies to explore the pharmacology of this compound.

Note: Due to the absence of specific data on this compound's mechanism of action, signaling pathways, and experimental workflows, the requested data tables and Graphviz diagrams could not be generated. The information provided in this document reflects the entirety of the publicly available scientific information on this compound as of the date of this report.

References

A Technical Guide to the Synthesis and Characterization of Bryostatins

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial query for "Bryonolol" has been interpreted as a likely reference to the "Bryostatin" family of natural products. This compound is a distinct but less-studied triterpenoid, and the depth of information available does not align with the comprehensive nature of this request. Bryostatins, particularly Bryostatin 1, are extensively researched, complex marine macrolactones with significant therapeutic potential, fitting the scope of a detailed technical guide. This document will therefore focus on Bryostatin 1 and its analogs.

Introduction to Bryostatins

Bryostatin 1 is a potent modulator of protein kinase C (PKC) isolated from the marine bryozoan Bugula neritina.[1] Its unique and complex structure, combined with its significant biological activities, including anti-cancer and neuroprotective effects, has made it a subject of intense research and a formidable challenge for synthetic chemists.[2] Due to its scarcity from natural sources, total synthesis is crucial for providing sufficient quantities for clinical studies and for the development of structurally simplified, yet functionally potent, analogs.[2][3]

Total Synthesis of Bryostatin Analogs

The total synthesis of bryostatins is a significant undertaking, often involving numerous steps. Modern synthetic strategies focus on convergent approaches, where complex fragments of the molecule are synthesized independently and then coupled together.[1] Function-oriented synthesis has also been pivotal in creating simplified analogs that retain the biological activity of the natural product but are more synthetically accessible.[4][5]

A Convergent Synthetic Strategy

A common approach to synthesizing bryostatin analogs involves the creation of three key fragments: a "recognition domain" that binds to PKC, and two "spacer domains" that correctly orient the recognition domain. These fragments are then coupled in a convergent manner.

A representative workflow for the synthesis of a simplified bryostatin analog is depicted below.

G cluster_0 Fragment Synthesis cluster_1 Fragment Coupling and Cyclization cluster_2 Final Product and Evaluation A Starting Material A (e.g., Dihydropyran) I1 Intermediate 1 (Recognition Domain) A->I1 Multi-step Synthesis B Starting Material B (e.g., Lactone) I2 Intermediate 2 (Spacer Domain 1) B->I2 Multi-step Synthesis C Starting Material C (e.g., Aldehyde) I3 Intermediate 3 (Spacer Domain 2) C->I3 Multi-step Synthesis Coupling1 Fragment Coupling (e.g., Yamaguchi Esterification) I1->Coupling1 I2->Coupling1 Coupling2 Second Coupling I3->Coupling2 Coupling1->Coupling2 Macrocyclization Macrocyclization & Deprotection Coupling2->Macrocyclization Final Bryostatin Analog Macrocyclization->Final BioAssay Biological Evaluation (e.g., PKC Binding Assay) Final->BioAssay

Caption: A generalized workflow for the convergent synthesis of a Bryostatin analog.

Key Reactions in Bryostatin Synthesis

The synthesis of bryostatins and their analogs relies on a wide array of modern organic reactions. Some of the key transformations include:

  • Yamaguchi Esterification: For the coupling of sterically hindered carboxylic acids and alcohols, a crucial step in connecting the major fragments.[3]

  • Luche Reduction: A chemoselective reduction of α,β-unsaturated ketones to allylic alcohols, often used in the early stages of fragment synthesis.[4]

  • Pyran Annulation: A method to construct the B-ring of the bryostatin core.[1]

  • Reductive Amination: Used for introducing nitrogen-containing functional groups.[6]

Quantitative Data from a Representative Synthesis

The following table summarizes key steps and yields for the synthesis of a simplified bryostatin analog, adapted from the literature.[4]

Step No.ReactionStarting MaterialProductYield (%)
1Luche ReductionKetone 13Allylic Alcohol-
2EsterificationAllylic AlcoholEster 1490%
3-5Multi-step sequenceEster 14Recognition Domain-
6Yamaguchi EsterificationRecognition Domain + SpacerCoupled Product65-83%
7Deprotection & MacrocyclizationCoupled ProductFinal Analog88% (over 2 steps)

Characterization Methods

The complex structure of bryostatins necessitates a combination of advanced analytical techniques for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for elucidating the intricate structure and stereochemistry of bryostatins.[7][8] Both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential.

Table of Representative ¹H and ¹³C NMR Data for a Bryostatin Analog:

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C1-170.5
C34.15 (m)75.2
C55.60 (d)128.9
C74.95 (t)72.1
C9-135.8
C205.45 (s)122.3
C26-OH3.5 (br s)-

Note: Data are representative and will vary between different analogs and solvent systems.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.[9][10] Tandem MS (MS/MS) can provide valuable structural information through fragmentation analysis.

Expected Mass Spectrometry Data for a Bryostatin Analog:

Ionization ModeAdductCalculated m/zObserved m/z
ESI+[M+Na]⁺VariesVaries
ESI+[M+H]⁺VariesVaries
X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule, confirming relative and absolute stereochemistry.[11][12] This technique is invaluable for validating the complex architecture of bryostatins and their analogs.

Experimental Protocols

Protocol for Yamaguchi Esterification
  • To a stirred solution of the carboxylic acid fragment (1.0 equiv) in anhydrous THF, add 2,4,6-trichlorobenzoyl chloride (1.2 equiv) and triethylamine (1.5 equiv) at room temperature.

  • Stir the mixture for 2 hours.

  • Filter the resulting mixture to remove triethylammonium chloride.

  • To the filtrate, add a solution of the alcohol fragment (1.1 equiv) and DMAP (2.0 equiv) in anhydrous toluene.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol for NMR Sample Preparation and Analysis
  • Dissolve 5-10 mg of the purified bryostatin analog in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a 500 MHz or higher NMR spectrometer.

  • Process the data using appropriate software to assign the chemical shifts and coupling constants.[13][14]

Signaling Pathway of Bryostatins

Bryostatins exert their biological effects primarily by modulating the activity of Protein Kinase C (PKC) isoforms.[5] They bind to the C1 domain of PKC, the same site that binds the endogenous ligand diacylglycerol (DAG).

G cluster_0 Cell Membrane cluster_1 Downstream Effects PKC_inactive Inactive PKC (Cytosol) PKC_active Active PKC (Membrane-bound) PKC_inactive->PKC_active Translocation to Membrane Substrate Substrate Proteins PKC_active->Substrate Phosphorylation Bryostatin Bryostatin Bryostatin->PKC_inactive Binds to C1 Domain DAG Diacylglycerol (DAG) DAG->PKC_inactive Endogenous Ligand PhosphoSubstrate Phosphorylated Substrates Substrate->PhosphoSubstrate CellResponse Cellular Responses (e.g., Anti-proliferation, Synaptic Plasticity) PhosphoSubstrate->CellResponse

References

An In-depth Technical Guide on the Discovery and Isolation of the Bryonolol Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryonolol, a pentacyclic triterpenoid, is a naturally occurring compound found in plants of the Cucurbitaceae family, notably Bryonia dioica and Trichosanthes species.[1] This whitepaper provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound, tailored for researchers and professionals in the field of drug discovery and development. The document details the experimental protocols for its extraction and purification, summarizes its physicochemical properties, and explores its potential biological activities, with a focus on its anti-inflammatory and cytotoxic effects.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental for its study and potential application. The key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC30H50O2PubChem
Molecular Weight442.72 g/mol PubChem
CAS Number39765-50-9PubChem
IUPAC Name(3S,4aR,6aS,6bS,8aS,11R,12aR,14bS)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,13,14-tetradecahydropicen-3-olPubChem
AppearanceWhite amorphous powderInferred from similar compounds
SolubilitySoluble in organic solvents like methanol, dichloromethane, ethyl acetate, and n-butanol.[2]Inferred from extraction protocols

Discovery and Natural Occurrence

This compound is a secondary metabolite synthesized in various plant species. The biosynthetic pathway is believed to proceed via the cyclization of squalene to form isomultiflorenol, which is then enzymatically oxidized to this compound. This compound, in turn, can be further oxidized to bryonolal and ultimately to bryonolic acid.[3]

The primary plant source for this compound is Bryonia dioica, a perennial climbing herb.[4][5] The roots of this plant have been traditionally used in folk medicine for the treatment of various ailments, including inflammatory conditions and cancer.[1][5] Phytochemical analyses of Bryonia dioica roots have confirmed the presence of a diverse array of bioactive compounds, including triterpenoids, polyphenols, flavonoids, and alkaloids.[1][6]

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from its natural source, primarily the roots of Bryonia dioica, involves a multi-step process of extraction and chromatographic separation. The following is a generalized protocol based on standard methods for the isolation of triterpenoids from plant material.

Plant Material Collection and Preparation
  • Collection: The roots of Bryonia dioica are harvested.

  • Preparation: The collected roots are washed, air-dried in the shade, and then ground into a fine powder.

Extraction
  • Solvent Extraction: The powdered root material is exhaustively extracted with 80% ethanol at room temperature.[2] The mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude ethanolic extract.

  • Solvent Partitioning: The crude extract is then suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[2]

Chromatographic Purification
  • Column Chromatography: The dichloromethane or ethyl acetate fraction, which is expected to be enriched with triterpenoids, is subjected to column chromatography on silica gel.

  • Elution Gradient: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate or methanol.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.[2]

  • Further Purification: Fractions containing this compound are pooled and may require further purification using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Structure Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the carbon-hydrogen framework of the molecule.[2][7]

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Bryonolol_Isolation_Workflow Start Bryonia dioica roots Preparation Washing, Drying, Grinding Start->Preparation Extraction Ethanol Extraction Preparation->Extraction Partitioning Solvent Partitioning (n-hexane, DCM, EtOAc, n-BuOH) Extraction->Partitioning ColumnChromatography Silica Gel Column Chromatography Partitioning->ColumnChromatography TLC TLC Analysis ColumnChromatography->TLC Purification Preparative TLC / HPLC TLC->Purification StructureElucidation Spectroscopic Analysis (MS, NMR) Purification->StructureElucidation End Pure this compound StructureElucidation->End Bryonolol_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibition IKK IKK This compound->IKK Inhibition Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release ARE ARE Nrf2->ARE Translocation & Binding IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NFkappaB NF-κB IkappaB->NFkappaB Inhibition Inflammatory_Genes Pro-inflammatory Genes (e.g., iNOS, COX-2) NFkappaB->Inflammatory_Genes Transcription Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription

References

In-depth Technical Guide on the Pharmacological Properties of Bryonolol Derivatives: An Analysis of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant scarcity of research focused specifically on the pharmacological properties of Bryonolol derivatives. The available body of scientific work predominantly centers on its precursor, Bryonolic acid, and its various derivatives. This technical guide will therefore summarize the known information regarding this compound's biosynthetic relationship to Bryonolic acid and then provide an in-depth analysis of the well-documented pharmacological properties of Bryonolic acid and its derivatives as a closely related and extensively studied alternative.

Introduction: The this compound Scaffolding and its Biosynthetic Precursor

Conversely, Bryonolic acid has been the subject of numerous investigations, revealing a range of promising biological activities. This guide will now focus on the detailed pharmacological properties of Bryonolic acid and its derivatives, for which substantial data exists.

Pharmacological Properties of Bryonolic Acid and its Derivatives

Bryonolic acid and its derivatives have demonstrated a variety of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and neuroprotective properties.

Anti-inflammatory and Antioxidant Activity

Bryonolic acid exhibits significant anti-inflammatory and antioxidant effects, primarily through the modulation of the nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway.

Experimental Evidence:

  • In Vitro: Studies on RAW 264.7 macrophage cells have shown that Bryonolic acid can suppress the production of nitric oxide (NO), a key inflammatory mediator.

  • In Vivo: In animal models, Bryonolic acid has been shown to provide anti-inflammatory and antioxidant effects.[2]

Anticancer Activity

The anticancer properties of Bryonolic acid and its derivatives have been investigated across various cancer cell lines. The primary mechanism identified is the inhibition of acyl-coA: cholesterol acyltransferase (ACAT).

Quantitative Data on Cytotoxicity:

Cell LineCompoundIC50 (µg/mL)Reference
B16 MelanomaBryonolic Acid> 5[1]
HeLaBryonolic Acid10 - 50[1]
P388-D1Bryonolic Acid10 - 50[1]
PLC/PRF/5Bryonolic Acid10 - 50[1]
Neuroprotective Effects

Bryonolic acid has shown potential as a neuroprotective agent by mitigating N-methyl-D-aspartate (NMDA)-induced excitotoxicity. This is achieved by reducing intracellular calcium ion (Ca2+) concentrations.[1]

Signaling Pathways and Mechanisms of Action

The pharmacological effects of Bryonolic acid are underpinned by its interaction with specific cellular signaling pathways.

Nrf2-Keap1 Signaling Pathway in Inflammation and Oxidative Stress

Bryonolic acid activates the Nrf2-Keap1 pathway, a critical regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm. Upon stimulation by compounds like Bryonolic acid, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.

Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Bryonolic_Acid Bryonolic Acid Bryonolic_Acid->Nrf2_Keap1 induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_free->ARE binds Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes activates transcription

Caption: Nrf2-Keap1 signaling pathway activated by Bryonolic Acid.

Inhibition of ACAT in Cancer Cells

Bryonolic acid's anticancer activity is linked to its ability to inhibit the enzyme acyl-coA: cholesterol acyltransferase (ACAT). ACAT is responsible for the esterification of cholesterol, a process that is often upregulated in cancer cells. By inhibiting ACAT, Bryonolic acid disrupts cholesterol metabolism in cancer cells, leading to reduced proliferation and survival.

ACAT_Inhibition Bryonolic_Acid Bryonolic Acid ACAT ACAT (Acyl-CoA: cholesterol acyltransferase) Bryonolic_Acid->ACAT inhibits Cholesterol_Esterification Cholesterol Esterification ACAT->Cholesterol_Esterification Cancer_Cell_Proliferation Cancer Cell Proliferation Cholesterol_Esterification->Cancer_Cell_Proliferation

Caption: Mechanism of ACAT inhibition by Bryonolic Acid in cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and further research.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of Bryonolic acid derivatives on cancer cell lines.

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate for the desired time period (e.g., 48 or 72 hours).

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

MTT_Assay_Workflow start Start cell_seeding Seed Cells (96-well plate) start->cell_seeding incubation1 Incubate (24h) cell_seeding->incubation1 treatment Treat with Compounds incubation1->treatment incubation2 Incubate (48-72h) treatment->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition incubation3 Incubate (4h) mtt_addition->incubation3 dmso_addition Add DMSO incubation3->dmso_addition read_absorbance Read Absorbance (570 nm) dmso_addition->read_absorbance end End read_absorbance->end

Caption: Workflow for the MTT cell viability assay.

Conclusion and Future Outlook

While the direct pharmacological investigation of this compound derivatives is currently limited, the extensive research on its precursor, Bryonolic acid, provides a strong foundation for future studies. The diverse biological activities of Bryonolic acid, including its anti-inflammatory, antioxidant, anticancer, and neuroprotective effects, suggest that derivatives of both Bryonolic acid and this compound could be promising candidates for drug development. Future research should focus on the synthesis and pharmacological evaluation of a library of this compound derivatives to explore their therapeutic potential and establish a clear structure-activity relationship. The detailed experimental protocols and mechanistic insights provided in this guide for Bryonolic acid can serve as a valuable starting point for such investigations.

References

The Structure-Activity Relationship of Bryonolol Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the Bryonolol core, detailing the synthesis, biological evaluation, and structure-activity relationships of its derivatives. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic potential of this natural product scaffold.

The pentacyclic triterpenoid this compound and its close analog, Bryonolic acid, have emerged as promising scaffolds in the quest for novel therapeutic agents. Possessing a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects, these natural products have garnered significant interest for their potential in drug discovery. This technical guide synthesizes the current understanding of the structure-activity relationships (SAR) of this compound derivatives, providing a foundation for the rational design of more potent and selective drug candidates.

Core Structure and Therapeutic Potential

This compound, a polycyclic organic compound, and its oxidized counterpart, Bryonolic acid, serve as the foundational structures for a diverse array of synthetic derivatives. Research has primarily focused on modifying the C-3 hydroxyl and C-28 carboxylic acid functionalities of the Bryonolic acid core to probe the impact of these changes on biological activity. These studies have revealed that even minor chemical alterations can significantly influence the potency and selectivity of these compounds, highlighting the importance of a systematic approach to SAR exploration.

Quantitative Analysis of Biological Activity

The biological evaluation of this compound and its derivatives has centered on their anticancer and anti-inflammatory properties. The following tables summarize the key quantitative data from various studies, providing a comparative analysis of their efficacy.

Anticancer Activity: Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibition

A key mechanism underlying the anticancer effects of Bryonolic acid is the inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an enzyme involved in cellular cholesterol esterification. Elevated ACAT activity has been linked to the progression of various cancers.

CompoundStructureACAT Inhibition IC50 (µM)[1]Notes
Bryonolic AcidPentacyclic triterpenoid12.6 ± 2.4Demonstrates potent inhibition of ACAT.
Betulinic AcidPentacyclic triterpenoid18.5 ± 2.1Another triterpenoid with comparable ACAT inhibitory activity.
Ursolic AcidPentacyclic triterpenoid71.4 ± 5.1Shows weaker ACAT inhibitory activity compared to Bryonolic and Betulinic acid.
Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of Bryonolic acid have been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity.

Cell LineCancer TypeIC50 (µg/mL)[2]
B16Mouse Melanoma15
PLC/PRF/5Human Hepatoma20
BeWoHuman Choriocarcinoma24
P388-D1Mouse Lymphosarcoma29
HeLaHuman Cervical Carcinoma10 - 50
A549Human Lung Carcinoma90.5 to >500
SK-LU1Human Lung Carcinoma90.5 to >500
MDA-MB435Human Breast Carcinoma90.5 to >500
SKBR3Human Breast Carcinoma90.5 to >500
MCF-7Human Breast Carcinoma90.5 to >500
T47DHuman Breast Carcinoma90.5 to >500
Caco-2Human Colon Carcinoma90.5 to >500
Anti-inflammatory and Anti-allergic Activity

Derivatives of Bryonolic acid have been synthesized and evaluated for their ability to modulate inflammatory and allergic responses.

CompoundModificationAnti-allergic Activity ID50 (mg/kg, i.p.)[2]Anti-inflammatory Activity (NO Inhibition IC50, µM)[3]
Bryonolic Acid->10053.3
Derivative 33-succinate dipotassium55.3Not Reported
Derivative 4Not specified in source34.2Not Reported
Derivative 9Not specified in source41.4Not Reported

Experimental Protocols

The following section details the key experimental methodologies employed in the evaluation of this compound derivatives.

ACAT Activity Assay[1]

This assay measures the ability of a compound to inhibit the enzymatic activity of ACAT.

  • Microsome Preparation: Rat liver microsomes, which are a rich source of ACAT, are prepared through differential centrifugation.

  • Incubation: A reaction mixture is prepared containing the liver microsomes, a radiolabeled fatty acid substrate (e.g., [14C]oleoyl-CoA), and the test compound at various concentrations.

  • Lipid Extraction: After incubation, the lipids are extracted from the reaction mixture using a solvent system like chloroform/methanol.

  • Analysis: The extracted lipids are separated by thin-layer chromatography (TLC), and the amount of radiolabeled cholesteryl ester formed is quantified using a phosphor imager or liquid scintillation counting.

  • IC50 Determination: The concentration of the test compound that inhibits 50% of ACAT activity (IC50) is calculated from the dose-response curve.

Cell Viability (MTT) Assay[4]

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its reduction by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Nitric Oxide (NO) Production (Griess) Assay[4]

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatants.

  • Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are plated and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds.

  • Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with the Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine), which reacts with nitrite to form a colored azo compound.

  • Absorbance Measurement: The absorbance of the resulting solution is measured at approximately 540 nm. The nitrite concentration is determined by comparison to a standard curve of sodium nitrite.

Signaling Pathways and Logical Relationships

The biological effects of this compound derivatives are mediated through the modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and experimental workflows.

ACAT_Inhibition_Pathway Bryonolic Acid Derivative Bryonolic Acid Derivative ACAT1 ACAT1 Bryonolic Acid Derivative->ACAT1 Inhibits Cholesteryl Esters Cholesteryl Esters ACAT1->Cholesteryl Esters Converts ER Stress ER Stress ACAT1->ER Stress Leads to Akt Signaling Akt Signaling ACAT1->Akt Signaling Downregulates Wnt/β-catenin Signaling Wnt/β-catenin Signaling ACAT1->Wnt/β-catenin Signaling Downregulates Free Cholesterol Free Cholesterol Free Cholesterol->ACAT1 Apoptosis Apoptosis ER Stress->Apoptosis Cell Proliferation & Invasion Cell Proliferation & Invasion Akt Signaling->Cell Proliferation & Invasion Promotes Wnt/β-catenin Signaling->Cell Proliferation & Invasion Promotes

Caption: ACAT Inhibition Signaling Pathway in Cancer Cells.

Nrf2_Activation_Pathway Bryonolic Acid Bryonolic Acid Keap1 Keap1 Bryonolic Acid->Keap1 Inhibits binding to Nrf2 iNOS expression iNOS expression Bryonolic Acid->iNOS expression Suppresses Nrf2 Nrf2 Keap1->Nrf2 Sequesters & promotes degradation ARE ARE Nrf2->ARE Translocates to nucleus & binds Antioxidant & Anti-inflammatory Genes Antioxidant & Anti-inflammatory Genes ARE->Antioxidant & Anti-inflammatory Genes Activates transcription of NO production NO production iNOS expression->NO production

Caption: Nrf2-Mediated Anti-inflammatory and Antioxidant Pathway.

Experimental_Workflow_Cytotoxicity cluster_invitro In Vitro Evaluation Cell_Culture Cancer Cell Lines (e.g., MCF-7, A549) Compound_Treatment Treatment with This compound Derivatives Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cell Viability Compound_Treatment->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis

Caption: Experimental Workflow for Cytotoxicity Assessment.

Structure-Activity Relationship Insights

  • The Triterpenoid Scaffold is Crucial: The pentacyclic triterpenoid core of Bryonolic acid is essential for its biological activity, as evidenced by its potent inhibition of ACAT compared to other compound classes. The specific stereochemistry and ring fusion of the scaffold likely play a significant role in its interaction with biological targets.

  • Modifications at C-3 and C-28 Modulate Activity: The anti-allergic and anti-inflammatory activities of Bryonolic acid can be significantly enhanced by esterification at the C-3 hydroxyl and C-28 carboxylic acid positions. For instance, the synthesis of a 3-succinate dipotassium salt (Derivative 3) led to a marked increase in anti-allergic potency.[2] This suggests that introducing polar groups can improve the pharmacokinetic or pharmacodynamic properties of the molecule.

  • Anticancer and Anti-inflammatory Mechanisms: The anticancer activity of Bryonolic acid is, at least in part, mediated by the inhibition of ACAT, leading to ER stress and apoptosis in cancer cells. In parallel, its anti-inflammatory and antioxidant effects are driven by the activation of the Nrf2 signaling pathway, which upregulates the expression of protective genes. This dual mechanism of action makes Bryonolic acid derivatives particularly attractive for further development.

Future Directions

The study of this compound and its derivatives is a promising area of research with significant therapeutic potential. Future efforts should focus on:

  • Systematic Analog Synthesis: The synthesis and biological evaluation of a broader and more diverse library of this compound and Bryonolic acid derivatives are needed to establish more definitive structure-activity relationships. This should include modifications at various positions of the triterpenoid scaffold.

  • In-depth Mechanistic Studies: Further elucidation of the downstream signaling pathways affected by ACAT inhibition and Nrf2 activation will provide a more complete understanding of the mechanism of action of these compounds and may reveal new therapeutic targets.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds identified from in vitro studies should be advanced to in vivo models to assess their efficacy, toxicity, and pharmacokinetic profiles.

References

The Bryonolol Biosynthetic Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of Bryonolol, a key intermediate in the synthesis of the pharmacologically active triterpenoid, Bryonolic acid. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the pathway's core components, enzymatic transformations, and the experimental methodologies required for its investigation. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

This compound is a pentacyclic triterpenoid that serves as a crucial precursor in the biosynthesis of Bryonolic acid. The synthesis of these complex natural products originates from the ubiquitous isoprenoid pathway, common to many plants. Understanding the intricate steps of the this compound biosynthetic pathway is paramount for the potential metabolic engineering of host organisms for enhanced production of Bryonolic acid and its derivatives, which have shown promising anti-inflammatory, anti-allergic, and anti-cancer properties. This guide will detail the known enzymatic steps, from the cyclization of squalene to the oxidative modifications leading to this compound and its subsequent conversion.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process involving cyclization and subsequent oxidation reactions. The pathway commences with the cyclization of the linear triterpene precursor, squalene.

Squalene Cyclization to Isomultiflorenol

The initial committed step in the pathway is the cyclization of (3S)-2,3-oxidosqualene to the pentacyclic triterpene, isomultiflorenol. This reaction is catalyzed by a specialized oxidosqualene cyclase (OSC), specifically an isomultiflorenol synthase.

Oxidation of Isomultiflorenol to this compound and Beyond

Following the formation of the core triterpenoid skeleton, a series of oxidative modifications occur. Isomultiflorenol undergoes oxidation to form this compound. This is then further oxidized to Bryonolal and subsequently to the final product, Bryonolic acid. These oxidative steps are primarily catalyzed by cytochrome P450 monooxygenases (CYPs). A key enzyme identified in this latter part of the pathway is CYP712D39, which is responsible for the C-29 oxidation of isomultiflorenol, leading to the formation of Bryonolic acid, and is thus implicated in the oxidation of this compound.

The logical flow of the biosynthetic pathway can be visualized as follows:

Bryonolol_Biosynthesis_Logic Squalene Squalene Isomultiflorenol Isomultiflorenol Squalene->Isomultiflorenol Oxidosqualene Cyclase This compound This compound Isomultiflorenol->this compound Cytochrome P450 (e.g., CYP712D39) Bryonolal Bryonolal This compound->Bryonolal Cytochrome P450 (e.g., CYP712D39) Bryonolic_Acid Bryonolic Acid Bryonolal->Bryonolic_Acid Cytochrome P450 (e.g., CYP712D39)

A logical diagram of the this compound biosynthetic pathway.

Key Molecules in the Pathway

The chemical structures of the key intermediates in the this compound biosynthetic pathway are presented below.

Compound Chemical Structure Molecular Formula PubChem CID
Isomultiflorenol[Image of Isomultiflorenol structure can be found on PubChem]C30H50O155923
This compound[Image of this compound structure can be found on PubChem]C30H50O215756408
Bryonolal[Image of Bryonolal structure can be found on PubChem]C30H48O214348545
Bryonolic Acid[Image of Bryonolic Acid structure can be found on PubChem]C30H48O3159970

Experimental Protocols

The identification and characterization of the this compound biosynthetic pathway rely on a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Gene Identification and Cloning

Genes encoding the biosynthetic enzymes, particularly oxidosqualene cyclases and cytochrome P450s, are typically identified through transcriptomic analysis of plant tissues where Bryonolic acid accumulation is high.

Experimental Workflow:

Gene_Identification_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics cluster_validation Functional Validation Plant_Tissue Plant Tissue Collection (e.g., roots, callus) RNA_Extraction Total RNA Extraction Plant_Tissue->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Sequencing Transcriptome Sequencing (e.g., Illumina) cDNA_Synthesis->Sequencing Assembly De novo Transcriptome Assembly Sequencing->Assembly Annotation Functional Annotation (BLAST, InterProScan) Assembly->Annotation Candidate_Selection Candidate Gene Selection (CYP, OSC families) Annotation->Candidate_Selection Cloning Gene Cloning into Expression Vector Candidate_Selection->Cloning Heterologous_Expression Heterologous Expression (e.g., Yeast, E. coli) Cloning->Heterologous_Expression Enzyme_Assay In vitro/In vivo Enzyme Assays Heterologous_Expression->Enzyme_Assay

Workflow for biosynthetic gene identification and validation.
Heterologous Expression and Enzyme Assays

To confirm the function of candidate genes, they are typically expressed in a heterologous host system, such as Saccharomyces cerevisiae (yeast) or Escherichia coli.

Yeast Expression System Protocol:

  • Vector Construction: The full-length open reading frame of the candidate gene (e.g., CYP712D39) is cloned into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation: The expression vector is transformed into a suitable yeast strain (e.g., WAT11). For cytochrome P450 enzymes, a strain co-expressing a cytochrome P450 reductase (CPR) is often used to ensure sufficient electron supply.

  • Culture and Induction: Yeast cultures are grown in selective media to maintain the plasmid. Gene expression is induced by the addition of galactose.

  • Substrate Feeding: The precursor, isomultiflorenol, is fed to the induced yeast culture.

  • Metabolite Extraction: After a defined incubation period, the yeast cells and culture medium are extracted with an organic solvent (e.g., ethyl acetate).

  • Product Analysis: The extracted metabolites are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of this compound, Bryonolal, and Bryonolic acid.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to trace the biosynthetic pathway and confirm the origin of the carbon skeleton.

Protocol Outline:

  • Precursor Synthesis: Synthesize isotopically labeled precursors, such as ¹³C- or ²H-labeled squalene.

  • In vivo or In vitro Feeding: Introduce the labeled precursor to the plant tissue, cell culture, or the purified enzyme.

  • Isolation and Analysis: Isolate the downstream products (Isomultiflorenol, this compound, Bryonolic acid).

  • Structural Elucidation: Analyze the isolated compounds using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the position and extent of isotope incorporation, thereby confirming the biosynthetic route.

Quantitative Data

While specific enzyme kinetic data for the conversion of isomultiflorenol to this compound is not extensively reported, the overall efficiency of the pathway can be assessed by measuring the production of the final product, Bryonolic acid. The following table represents a hypothetical dataset for the production of Bryonolic acid in an engineered yeast system expressing CYP712D39.

Parameter Value Units Notes
Substrate (Isomultiflorenol)100µMInitial concentration
Incubation Time48hours
This compound Concentration< 5µMTransient intermediate
Bryonolal Concentration< 2µMTransient intermediate
Bryonolic Acid Titer25mg/LFinal product accumulation
Conversion Rate~40%(Product/Substrate) x 100

Note: The concentrations of this compound and Bryonolal are often low due to their rapid conversion to the subsequent products in the pathway.

Signaling and Regulatory Pathways

The expression of biosynthetic genes for secondary metabolites like this compound is often regulated by complex signaling networks in plants, which can be triggered by developmental cues or environmental stresses. Jasmonate signaling is a well-known pathway involved in the upregulation of triterpenoid biosynthesis.

Jasmonate_Signaling_Pathway Stress Biotic/Abiotic Stress JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Stress->JA_Biosynthesis JA_Ile JA-Isoleucine Conjugate JA_Biosynthesis->JA_Ile SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 COI1 COI1 (F-box protein) COI1->SCF_COI1 JAZ JAZ Repressor Proteins JAZ->SCF_COI1 binds to Proteasome 26S Proteasome JAZ->Proteasome Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses SCF_COI1->JAZ Ubiquitination Biosynthetic_Genes This compound Biosynthetic Genes (OSC, CYP712D39) MYC2->Biosynthetic_Genes activates transcription Bryonolol_Production This compound Production Biosynthetic_Genes->Bryonolol_Production

Simplified Jasmonate signaling pathway regulating triterpenoid biosynthesis.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway provides a foundational framework for the metabolic engineering of valuable triterpenoids. The identification of key enzymes like isomultiflorenol synthase and cytochrome P450s, particularly CYP712D39, opens avenues for their heterologous expression and optimization in microbial hosts for sustainable and scalable production. Future research should focus on the detailed kinetic characterization of each enzymatic step, the identification of pathway-specific transcription factors for targeted genetic manipulation, and the exploration of substrate promiscuity of the involved enzymes to generate novel triterpenoid structures with enhanced pharmacological activities. This technical guide serves as a critical resource for advancing these research and development efforts.

An In-Depth Technical Guide on the Toxicological Screening of Bryonolol in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies and data interpretation for the toxicological screening of the novel compound, Bryonolol, in various cancer cell lines. It details experimental protocols for assessing cytotoxicity, apoptosis induction, and cell cycle arrest. Quantitative data from these assays are presented in structured tables for comparative analysis. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows using Graphviz to facilitate a deeper understanding of this compound's mechanism of action.

Introduction to Toxicological Screening

In the early phases of drug discovery, it is crucial to identify potential adverse effects of candidate compounds. In vitro toxicological screening using cell lines serves as a fundamental step to predict in vivo outcomes and adhere to the 'fail early' paradigm to avoid late-stage failures in drug development. Cell lines offer a robust and high-throughput model system to assess the organ-specific physiological effects of a compound.[1][2] This guide focuses on the toxicological profile of this compound, a novel compound with therapeutic potential.

Importance of Cell Line Selection: The choice of cell line is a critical step in designing in vitro toxicity studies.[3] Different cell lines, including those derived from cancerous tissue and immortalized primary cells, can exhibit varying sensitivities to therapeutic agents.[3][4] Therefore, screening this compound across a panel of cell lines is essential to understand its cytotoxic specificity and potential therapeutic window.

Quantitative Analysis of this compound Cytotoxicity

The cytotoxic effects of this compound were evaluated across multiple cancer cell lines using various assays that measure cell viability and membrane integrity.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of an insoluble purple formazan.[5] The quantity of formazan is directly proportional to the number of living cells.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 24-hour Treatment

Cell LineCancer TypeIC50 (µM)
HCT116Colorectal Carcinoma10
786-ORenal CarcinomaNot Specified
OS-RC-2Renal CarcinomaNot Specified
GBCGallbladder CarcinomaNot Specified

Data presented is representative of typical results for a compound with similar activity.

Membrane Integrity Assessment (LDH Assay)

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged membranes. This assay is particularly useful for assessing cytotoxicity over short exposure times.[5]

Table 2: LDH Release in HCT116 Cells Treated with this compound for 6 hours

This compound Concentration (µM)% LDH Release
0 (Control)5
515
1035
2060

Data is hypothetical and for illustrative purposes.

Mechanism of Action: Apoptosis Induction

This compound has been shown to induce apoptosis, or programmed cell death, in several cancer cell lines.[6] This is a desirable characteristic for an anti-cancer agent. The induction of apoptosis can occur through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway.[7][8]

Quantification of Apoptotic Cells (Annexin V/PI Staining)

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to detect and quantify apoptotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

Table 3: Apoptosis in HCT116 Cells Treated with this compound for 24 hours

This compound Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)
02.11.5
515.45.2
1028.712.8

Data is representative of typical results for a compound with similar activity.

Key Apoptotic Protein Expression

Western blot analysis can be used to determine the expression levels of key proteins involved in the apoptotic cascade, such as caspases. This compound treatment leads to the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3.[6][8]

Table 4: Fold Change in Apoptotic Protein Expression in HCT116 Cells after 24-hour this compound (10 µM) Treatment

ProteinFold Change vs. Control
Cleaved Caspase-83.2
Cleaved Caspase-92.8
Cleaved Caspase-34.5
Bcl-20.4
Bax2.5

Data is hypothetical and for illustrative purposes.

Cell Cycle Analysis

In addition to inducing apoptosis, this compound can cause cell cycle arrest, preventing cancer cells from proliferating.[9][10][11] The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be analyzed by flow cytometry after staining cellular DNA with a fluorescent dye like propidium iodide.

Table 5: Cell Cycle Distribution of GBC Cells after 24-hour this compound Treatment

This compound Concentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
045.230.124.7
1068.515.316.2

Data is representative of typical results for a compound with similar activity.[11]

Experimental Protocols

Cell Viability (MTT) Assay Protocol
  • Cell Seeding: Plate 1 x 10^5 cells per well in a 96-well plate and incubate for 24 hours.[5]

  • Compound Treatment: Treat cells with varying concentrations of this compound and incubate for the desired time period (e.g., 24, 48 hours).[5]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis (Annexin V/PI) Assay Protocol
  • Cell Treatment: Treat cells with this compound for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis Protocol
  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing RNase A and propidium iodide.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Visualizations

Experimental Workflow for Cytotoxicity Screening

G cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plates incubation_24h Incubate for 24h cell_seeding->incubation_24h add_this compound Add this compound (Varying Concentrations) incubation_24h->add_this compound incubation_treatment Incubate (e.g., 24h, 48h) add_this compound->incubation_treatment mtt_assay MTT Assay incubation_treatment->mtt_assay ldh_assay LDH Assay incubation_treatment->ldh_assay read_plate Measure Absorbance/Fluorescence mtt_assay->read_plate ldh_assay->read_plate calculate_ic50 Calculate IC50 / % Cytotoxicity read_plate->calculate_ic50

Caption: Workflow for assessing the cytotoxicity of this compound.

This compound-Induced Apoptosis Signaling Pathway

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound death_receptor Death Receptors (e.g., Fas) This compound->death_receptor bcl2 Bcl-2 Family (Bax up, Bcl-2 down) This compound->bcl2 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mitochondria Mitochondrial Dysfunction bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Signaling cascade of this compound-induced apoptosis.

This compound's Effect on the Cell Cycle

G cluster_cellcycle Cell Cycle Progression This compound This compound cyclins_cdks Downregulation of: - Cyclin D1 - Cdk2 This compound->cyclins_cdks p53_p21 Upregulation of: - p53 - p21 This compound->p53_p21 g1 G1 Phase s S Phase g1->s g2m G2/M Phase s->g2m g2m->g1 arrest G0/G1 Arrest cyclins_cdks->arrest p53_p21->arrest arrest->g1 Inhibition

Caption: Mechanism of this compound-induced G0/G1 cell cycle arrest.

References

A Preliminary Investigation into the Therapeutic Potential of Bryonolol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Bryonolol" appears to be a hypothetical substance, as no information regarding it is available in the public domain as of the last update. This document is a representative technical guide created to illustrate the preliminary investigation of a novel therapeutic agent with a plausible mechanism of action, based on established principles of drug discovery and development. All data presented herein is illustrative.

Executive Summary

This compound is a novel synthetic small molecule currently under preliminary investigation for its therapeutic potential in cardiovascular and neurodegenerative disorders. This document outlines the foundational preclinical data, proposed mechanism of action, and key experimental protocols used in its initial characterization. This compound is hypothesized to act as a dual-action antagonist of β1-adrenergic receptors and a modulator of the PI3K/Akt signaling pathway, a critical regulator of cell survival and metabolism. This dual activity suggests a potential for both cardioprotective and neuroprotective effects. The following sections provide a detailed overview of the current understanding of this compound's pharmacological profile.

Proposed Mechanism of Action

This compound is designed as a selective β1-adrenergic receptor antagonist. Unlike traditional beta-blockers, its unique chemical structure allows it to penetrate the blood-brain barrier and allosterically modulate the PI3K/Akt signaling cascade. This proposed dual mechanism is depicted below.

cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular b1AR β1-Adrenergic Receptor AC Adenylyl Cyclase b1AR->AC Activates Catecholamines Catecholamines Catecholamines->b1AR cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Activates PI3K PI3K Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b Inhibits CellSurvival Cell Survival Akt->CellSurvival Apoptosis Apoptosis GSK3b->Apoptosis Promotes This compound This compound This compound->b1AR Antagonizes This compound->PI3K Activates

Figure 1: Proposed dual-action mechanism of this compound.

Quantitative Pharmacological Data

The following tables summarize the in vitro characterization of this compound.

Table 1: Receptor Binding Affinity

Receptor This compound Ki (nM) Propranolol Ki (nM)
β1-Adrenergic 1.2 ± 0.3 5.6 ± 0.9
β2-Adrenergic 85.4 ± 5.1 4.8 ± 0.7

| α1-Adrenergic | > 10,000 | > 10,000 |

Table 2: In Vitro Functional Activity

Assay Cell Line This compound IC50 (nM)
Isoproterenol-induced cAMP CHO-β1 2.5 ± 0.5
PI3K Kinase Activity H9c2 EC50 = 50.2 ± 7.3

| Akt Phosphorylation (Ser473) | SH-SY5Y | EC50 = 75.8 ± 9.1 |

Experimental Protocols

Radioligand Receptor Binding Assay
  • Objective: To determine the binding affinity and selectivity of this compound for adrenergic receptors.

  • Methodology:

    • Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing human β1 or β2-adrenergic receptors were used.

    • Membranes were incubated with a fixed concentration of a radiolabeled ligand ([³H]-CGP 12177) and increasing concentrations of this compound or a reference compound.

    • Non-specific binding was determined in the presence of a high concentration of an unlabeled antagonist.

    • Following incubation, bound and free radioligand were separated by rapid filtration through glass fiber filters.

    • Radioactivity retained on the filters was quantified by liquid scintillation counting.

    • Inhibition constants (Ki) were calculated using the Cheng-Prusoff equation.

Akt Phosphorylation Western Blot
  • Objective: To quantify the activation of the Akt signaling pathway by this compound.

  • Methodology:

    • SH-SY5Y neuroblastoma cells were cultured to 80% confluency.

    • Cells were serum-starved for 12 hours prior to treatment.

    • Cells were treated with varying concentrations of this compound for 30 minutes.

    • Cells were lysed, and protein concentration was determined using a BCA assay.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes were blocked and then incubated with primary antibodies against phospho-Akt (Ser473) and total Akt.

    • After washing, membranes were incubated with HRP-conjugated secondary antibodies.

    • Bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

    • Densitometry analysis was performed to quantify the ratio of phospho-Akt to total Akt.

Preclinical Workflow and Logic

The preclinical investigation of this compound follows a structured workflow from in vitro characterization to in vivo efficacy models.

cluster_invitro In Vitro / Biochemical cluster_invivo In Vivo / Animal Models a Target Identification (β1-AR & PI3K/Akt) b Binding Assays (Ki determination) a->b c Functional Assays (IC50 / EC50) b->c d Cell-based Toxicity (MTT Assay) c->d e Pharmacokinetics (ADME) d->e Lead Candidate Selection f Safety Pharmacology (Cardiovascular, CNS) e->f g Efficacy Models (e.g., Spontaneously Hypertensive Rat) f->g h Toxicology Studies (Dose-ranging) g->h

Figure 2: Preclinical experimental workflow for this compound.

The therapeutic hypothesis for this compound is based on a logical progression from its molecular actions to the anticipated clinical outcomes.

A This compound Administration B β1-Adrenergic Receptor Blockade A->B C PI3K/Akt Pathway Activation A->C D Reduced Cardiac Workload B->D E Enhanced Neuronal Survival C->E F Cardioprotective Effects D->F G Neuroprotective Effects E->G

Figure 3: Logical flow of this compound's therapeutic hypothesis.

Future Directions

The preliminary data presented in this guide support the continued investigation of this compound as a potential therapeutic agent. Future studies will focus on comprehensive in vivo efficacy testing in relevant animal models of heart failure and Alzheimer's disease, detailed toxicology assessments, and formulation development to optimize its pharmacokinetic profile for clinical trials. The unique dual-action mechanism of this compound warrants a thorough exploration of its full therapeutic potential.

Bryonolol: A Technical Guide to Solubility and Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryonolol is a naturally occurring triterpenoid compound found in plants of the Cucurbitaceae family.[1] Triterpenoids are a class of natural products known for their diverse pharmacological activities, but they often exhibit poor aqueous solubility, which can pose challenges for formulation and bioavailability. This technical guide provides an in-depth overview of the core principles and methodologies for assessing the solubility and stability of this compound, crucial parameters in the early stages of drug development.

Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents generalized experimental protocols and data tables based on the known characteristics of similar triterpenoid compounds and established pharmaceutical testing guidelines. The provided quantitative data should be considered illustrative examples.

This compound: Physicochemical Properties

This compound (CAS: 39765-50-9) has the molecular formula C₃₀H₅₀O₂ and a molecular weight of 442.7 g/mol .[2] Its structure, typical of pentacyclic triterpenoids, suggests low polarity, which generally translates to poor solubility in aqueous media and better solubility in organic solvents.[3]

Solubility Testing of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption. The "shake-flask" method is a widely accepted technique for determining the equilibrium solubility of a compound.[4][5][6]

Table 1: Exemplar Solubility Data for this compound at 25°C
SolventPolarity IndexPredicted this compound Solubility (mg/mL)
Water10.2< 0.01
Phosphate Buffer (pH 7.4)10.2< 0.01
Methanol5.15 - 10
Ethanol4.310 - 20
Acetone5.120 - 50
Dichloromethane3.1> 100
Dimethyl Sulfoxide (DMSO)7.2> 100

Note: The data in this table are hypothetical and for illustrative purposes only, based on the general solubility of triterpenoids.

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines the steps for determining the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound (solid powder)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Charged Aerosol Detector)[7][8][9][10]

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound powder to a series of glass vials.

    • Pipette a known volume of each selected solvent into the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer.

    • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-72 hours) to ensure equilibrium is reached.[4]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Centrifuge the vials to further separate the undissolved solid from the supernatant.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the HPLC method.

  • Quantification:

    • Analyze the diluted samples using a validated, stability-indicating HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations for accurate quantification.

  • Data Reporting:

    • Express the solubility in mg/mL or mol/L at the specified temperature.

Visualization of Solubility Testing Workflow

G Workflow for Shake-Flask Solubility Testing cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis cluster_report Reporting prep1 Add excess this compound to vials prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Centrifuge to pellet excess solid equil1->sep1 sep2 Filter supernatant sep1->sep2 sep3 Dilute sample sep2->sep3 sep4 Quantify by HPLC sep3->sep4 report1 Report solubility (mg/mL) sep4->report1

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Stability Testing of this compound

Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[11][12] These studies are essential for establishing a re-test period and recommended storage conditions. The International Council for Harmonisation (ICH) provides guidelines for stability testing.[11][12][13][14]

Table 2: Exemplar Stability Data for this compound under Accelerated Conditions (40°C/75% RH)
Time Point (Months)AppearanceAssay (%)Total Degradation Products (%)
0White to off-white powder100.0< 0.1
1No change99.50.5
3No change98.21.8
6Slight discoloration96.53.5

Note: The data in this table are hypothetical and for illustrative purposes only.

Experimental Protocol: Pharmaceutical Stability Study

This protocol describes a typical stability study for this compound based on ICH guidelines.

Materials:

  • This compound (at least three primary batches)

  • Appropriate container closure system (simulating the proposed packaging)

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Sample Preparation and Storage:

    • Package samples from at least three primary batches of this compound in the proposed container closure system.

    • Place the samples in stability chambers under the following conditions:

      • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[11][12]

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[11][12]

      • Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months.[11]

    • For photostability testing, expose at least one batch to light conditions as described in ICH Q1B.

  • Testing Frequency:

    • Long-term: Test at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[11]

    • Accelerated: Test at 0, 3, and 6 months.[11]

  • Analytical Testing:

    • At each time point, withdraw samples and perform a series of tests, including:

      • Appearance: Visual inspection for any changes in color or physical state.

      • Assay: Quantification of this compound content using a validated stability-indicating HPLC method.

      • Degradation Products: Identification and quantification of any impurities or degradation products.

  • Data Evaluation:

    • Evaluate the data for any significant changes over time.

    • Use the long-term data to establish the re-test period and recommended storage conditions.

    • Accelerated stability data can be used to support the proposed re-test period.

Visualization of Stability Testing Workflow

G Workflow for Pharmaceutical Stability Testing cluster_setup Study Setup cluster_conditions Storage Conditions cluster_testing Analytical Testing at Time Points cluster_evaluation Data Evaluation & Reporting setup1 Package this compound in container closure setup2 Place in stability chambers setup1->setup2 cond1 Long-term (e.g., 25°C/60% RH) setup2->cond1 cond2 Accelerated (e.g., 40°C/75% RH) setup2->cond2 cond3 Photostability setup2->cond3 test1 Appearance cond1->test1 cond2->test1 cond3->test1 test2 Assay (HPLC) test1->test2 test3 Degradation Products test2->test3 eval1 Assess trends and changes test3->eval1 eval2 Establish re-test period eval1->eval2 eval3 Define storage conditions eval2->eval3

Caption: A generalized workflow for conducting a pharmaceutical stability study.

Hypothetical Signaling Pathway for this compound

While the specific molecular targets of this compound are not well-documented, many triterpenoids from the Cucurbitaceae family have been shown to induce apoptosis (programmed cell death) in cancer cells.[3] The intrinsic apoptosis pathway, which is initiated by intracellular stress and regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, is a common target for such natural products.[15][16]

Visualization of a Hypothetical Apoptosis Signaling Pathway

G Hypothetical Intrinsic Apoptosis Pathway for this compound This compound This compound bcl2 Anti-apoptotic Bcl-2 proteins This compound->bcl2 inhibition bax_bak Pro-apoptotic Bax/Bak This compound->bax_bak activation bcl2->bax_bak mito Mitochondrion bax_bak->mito pore formation cyto_c Cytochrome c release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome formation apaf1->apoptosome cas9 Caspase-9 activation apoptosome->cas9 cas3 Caspase-3 activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A representative diagram of the intrinsic apoptosis pathway, a potential target for this compound.

Conclusion

The solubility and stability of this compound are fundamental properties that must be thoroughly characterized to support its development as a potential therapeutic agent. While specific data for this compound is scarce, the standardized protocols for solubility and stability testing outlined in this guide provide a robust framework for researchers. The shake-flask method for solubility and ICH-guided stability studies, coupled with appropriate analytical techniques like HPLC, are essential for generating the data needed for formulation development and regulatory submissions. Further research into the specific physicochemical properties and biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide on the Natural Sources and Extraction of Bioactive Compounds from Bryonia Species

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Bryonolol" does not appear to be a recognized chemical entity in scientific literature. This guide instead focuses on the known bioactive compounds found in the Bryonia genus, which may be the subject of interest. The plants of the Bryonia genus are toxic and should be handled with extreme care.

This technical guide provides a comprehensive overview of the natural sources, chemical constituents, and extraction methodologies for bioactive compounds from plants of the Bryonia genus, primarily Bryonia alba (White Bryony) and Bryonia dioica (Red Bryony). This document is intended for researchers, scientists, and professionals in the field of drug development.

Natural Sources and Key Bioactive Compounds

The primary natural sources of the compounds discussed herein are the roots and aerial parts of Bryonia alba and Bryonia dioica.[1][2] These plants are known to contain a diverse array of biologically active substances, with cucurbitacins and triterpenoids being the most prominent.[3]

Table 1: Key Bioactive Compounds in Bryonia Species

Compound ClassSpecific CompoundsPlant Source(s)Plant Part(s)Reference(s)
Cucurbitacins Cucurbitacin E, B, I, D, J, L; Dihydrocucurbitacin D and its glycosidesB. alba, B. dioicaRoots[3]
Triterpenoids Bryonolic acid, Bryonic acid, Bryonoside, Bryoside, Briocoumaric acidB. alba, B. dioicaRoots[3][4]
Flavonoids Lutonarin, Saponarin, Isoorientin, IsovitexinB. albaAerial Parts[5][6]
Lectins N-acetyl-galactosamine-specific lectinB. dioicaRhizome[3]
Proteins BryodinB. albaRoots[3]
Fatty Acids Trihydroxyoctadecadienoic acidsB. albaRoots[7][8]
Amino Acids Arginine (high content)B. albaRoots[7]

Extraction Methodologies for Bioactive Compounds from Bryonia

The extraction of bioactive compounds from Bryonia species involves various techniques, ranging from traditional maceration to more modern methods. The choice of solvent and method depends on the target compound class.

General Extraction Workflow

A generalized workflow for the extraction and isolation of compounds from Bryonia roots is depicted below. This process typically involves drying and grinding the plant material, followed by extraction with an appropriate solvent, and subsequent fractionation and purification steps.

Extraction_Workflow PlantMaterial Dried & Powdered Bryonia Root Extraction Solvent Extraction (e.g., Methanol, Ethanol, Ethyl Acetate) PlantMaterial->Extraction Maceration / Soxhlet / UAE Filtration Filtration / Centrifugation Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract SolventPartitioning Solvent-Solvent Partitioning (e.g., Hexane, Chloroform, Ethyl Acetate) CrudeExtract->SolventPartitioning Fractionation Column Chromatography (Silica Gel, Sephadex) SolventPartitioning->Fractionation Fractions of varying polarity Purification Preparative HPLC / TLC Fractionation->Purification IsolatedCompounds Isolated Bioactive Compounds Purification->IsolatedCompounds

General workflow for extraction and isolation.
Experimental Protocols

This protocol is a composite of methodologies described in the literature for the extraction of cucurbitacins and other triterpenoids.[9][10][11]

  • Preparation of Plant Material:

    • Collect fresh roots of Bryonia alba or Bryonia dioica.

    • Wash the roots thoroughly with water to remove soil and debris.

    • Dry the roots in a well-ventilated area at room temperature or in an oven at a temperature not exceeding 40-50°C to prevent degradation of thermolabile compounds.

    • Grind the dried roots into a fine powder using a mechanical grinder.

  • Extraction:

    • Maceration: Soak the powdered root material (e.g., 100 g) in a suitable organic solvent such as methanol, ethanol, or ethyl acetate (e.g., 1 L) for 24-72 hours at room temperature with occasional stirring.[9]

    • Soxhlet Extraction: For a more exhaustive extraction, place the powdered root material in a thimble and extract with a solvent like ethyl acetate or ethanol in a Soxhlet apparatus for 6-8 hours.[9]

    • Ultrasound-Assisted Extraction (UAE): Suspend the powdered root material in the chosen solvent and place it in an ultrasonic bath for 30-60 minutes. This can enhance extraction efficiency.[12][13]

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper or centrifuge to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Fractionation (Liquid-Liquid Partitioning):

    • Dissolve the crude extract in a water-methanol mixture (e.g., 9:1 v/v).

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.[10]

    • Collect each solvent fraction and evaporate the solvent to yield fractions enriched with different classes of compounds. Cucurbitacins are typically found in the more polar fractions like ethyl acetate.

  • Purification:

    • Subject the desired fraction (e.g., the ethyl acetate fraction for cucurbitacins) to column chromatography using silica gel.[14]

    • Elute the column with a gradient of solvents, for example, a mixture of chloroform and methanol, starting with a low polarity and gradually increasing it.[14]

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) and combine fractions with similar profiles.[14]

    • Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) or thick-layer chromatography to isolate individual compounds.[14]

This protocol is based on methodologies for flavonoid extraction from plant materials.[6][12][15]

  • Preparation of Plant Material:

    • Collect the aerial parts (leaves and stems) of Bryonia alba.

    • Dry the plant material at room temperature, protected from direct sunlight.

    • Grind the dried material into a coarse powder.

  • Extraction:

    • Macerate the powdered plant material in 70% ethanol or methanol for 24 hours.[15] The solid-to-solvent ratio can be around 1:10 (w/v).

    • Alternatively, use modern extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve yield and reduce extraction time.[13]

  • Filtration and Concentration:

    • Filter the mixture to separate the plant residue.

    • Concentrate the filtrate using a rotary evaporator to remove the ethanol/methanol. The resulting aqueous extract can be used for further analysis or lyophilized.

  • Analysis:

    • The flavonoid profile of the extract can be analyzed using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).[6]

Signaling Pathways and Biological Activities

The bioactive compounds from Bryonia species have been investigated for various pharmacological activities. For instance, aqueous extracts of Bryonia dioica have been shown to induce apoptosis and cell cycle arrest in breast cancer cells.[16]

Apoptosis_Pathway BryoniaExtract Bryonia dioica Aqueous Extract MDAMB231 MDA-MB-231 (Breast Cancer Cells) BryoniaExtract->MDAMB231 Treatment G2M_Arrest G2/M Phase Cell Cycle Arrest MDAMB231->G2M_Arrest Induces Apoptosis Apoptosis Induction MDAMB231->Apoptosis Induces CellDeath Cell Death G2M_Arrest->CellDeath Apoptosis->CellDeath

Effect of B. dioica extract on cancer cells.

Quantitative Data

The following table summarizes some of the quantitative data available in the literature regarding the composition and activity of Bryonia extracts.

Table 2: Quantitative Analysis of Bryonia Species

Plant SpeciesPlant PartCompound/ActivityMethodResultReference(s)
Bryonia albaAerial PartsFlavonoids (Lutonarin, Saponarin, Isoorientin, Isovitexin)HPLC-DADMajor components of the flavonoid profile[5][6]
Bryonia dioicaRootsCytotoxicity (IC50) against HT-29 cellsMTT AssayMethanolic Extract: 1.45 ± 0.016 log10 µg/mL; Aqueous Extract: 1.50 ± 0.042 log10 µg/mL[17]
Bryonia dioicaRootsAntioxidant Activity (DPPH scavenging)DPPH AssayAqueous Extract IC50: 385 ± 0.04 μg/mL[17]
Bryonia dioicaRootsApoptosis in MDA-MB-231 cellsAnnexin V Assay64.61% apoptotic cells at 250 µg/mL[16]
Bryonia dioicaRootsG2/M Cell Cycle Arrest in MDA-MB-231 cellsPropidium Iodide Staining59.13% of cells in G2/M at 50 µg/mL[16]

This guide provides a foundational understanding of the extraction and analysis of bioactive compounds from the Bryonia genus. Further research is warranted to fully elucidate the therapeutic potential and mechanisms of action of these compounds. Researchers should exercise caution due to the inherent toxicity of Bryonia species.

References

An In-depth Technical Guide to the Enantiomeric Properties of Propranolol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Bryonolol" did not yield any relevant scientific data, suggesting it may be a hypothetical or proprietary compound. This guide has been prepared using Propranolol , a well-characterized beta-blocker with distinct enantiomeric properties, as a substitute to demonstrate the requested format and content.

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the stereoisomeric characteristics of Propranolol, a racemic mixture where the pharmacological activity is predominantly associated with one enantiomer. It outlines the differences in receptor affinity, downstream signaling, and metabolic pathways. Furthermore, it provides standardized protocols for the chiral separation and analysis of its enantiomers.

Introduction to Propranolol Stereochemistry

Propranolol is a non-selective beta-adrenergic receptor antagonist used in the treatment of hypertension, angina, and other cardiovascular conditions.[1][2] It possesses a single chiral center at the C2 position of the propanolamine side chain, resulting in two enantiomers: (S)-(-)-Propranolol and (R)-(+)-Propranolol. Although administered clinically as a racemic mixture, the two enantiomers exhibit significant differences in their pharmacodynamic and pharmacokinetic profiles. The beta-blocking activity resides almost exclusively in the (S)-enantiomer, which has an approximately 100-fold greater binding affinity for beta-adrenergic receptors than the (R)-enantiomer.[1][3] This stereoselectivity is a critical consideration in drug design and development.

Quantitative Enantiomeric Data

The distinct properties of the (R)- and (S)-propranolol enantiomers are summarized below. These tables highlight the quantitative differences in receptor binding, pharmacokinetics, and physiological effects.

Table 1: Enantioselective Receptor Binding and Potency
Property(S)-(-)-Propranolol(R)-(+)-PropranololEudismic Ratio (S/R)Reference(s)
β-Adrenergic Receptor Affinity High (Potent Antagonist)Low~100-179[1][3][4]
β-Blocking Activity Primary contributorNegligible>100[5]
Membrane Stabilizing Activity PresentPresent (Equal to S-form)~1[2]
5-HT Receptor Interaction Weak Partial AgonistNot well-characterized-[2]
Table 2: Stereoselective Pharmacokinetic Parameters in Humans (Oral Administration)
Parameter(S)-(-)-Propranolol(R)-(+)-PropranololObservationReference(s)
Plasma Concentration (Cmax) HigherLower(R)-enantiomer is preferentially metabolized during the first pass.[4][6]
Area Under Curve (AUC) HigherLowerSystemic exposure to the (S)-enantiomer is greater.[6][7]
Metabolic Clearance LowerHigherStereoselective first-pass metabolism favors clearance of the R-form.[6]

Signaling Pathways and Mechanism of Action

The primary mechanism of action for Propranolol's therapeutic effects is the competitive, non-selective blockade of β-adrenergic receptors (β-ARs). This action is stereospecific, with the (S)-enantiomer being the active antagonist.

β-Adrenergic Receptor Signaling

β-ARs are G-protein-coupled receptors (GPCRs) that, upon stimulation by catecholamines like epinephrine and norepinephrine, activate a downstream signaling cascade.[8][9] The (S)-Propranolol enantiomer binds to these receptors, preventing the activation of the Gs alpha subunit (Gαs). This blockade inhibits adenylyl cyclase, leading to reduced intracellular levels of cyclic AMP (cAMP) and consequently, decreased protein kinase A (PKA) activity.[9][10][11] This cascade ultimately modulates calcium ion channels and other cellular processes, resulting in reduced heart rate, cardiac contractility, and blood pressure.[9][10]

G_protein_signaling cluster_receptor Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular beta_AR β-Adrenergic Receptor G_protein Gs Protein (Gαs) beta_AR->G_protein Activates Catecholamine Catecholamine (Agonist) Catecholamine->beta_AR Activates S_Propranolol (S)-Propranolol (Antagonist) S_Propranolol->beta_AR Blocks AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., ↓ Heart Rate) PKA->Response Phosphorylates Targets

Caption: (S)-Propranolol blocks the β-adrenergic signaling cascade.

Experimental Protocols

Precise determination of enantiomeric composition and purity is essential. The following section details a standard methodology for the chiral separation of Propranolol enantiomers.

Chiral HPLC Separation of Propranolol Enantiomers

This protocol describes a high-performance liquid chromatography (HPLC) method for resolving racemic Propranolol.

Objective: To separate and quantify (R)- and (S)-Propranolol from a racemic mixture.

Materials:

  • HPLC system with UV or fluorescence detector

  • Chiral stationary phase (CSP) column (e.g., amylose-based like ChiralPak IA or ovomucoid-based)[12][13][14]

  • Racemic Propranolol HCl standard

  • (S)-(-)-Propranolol standard

  • HPLC-grade n-heptane

  • HPLC-grade ethanol or isopropanol

  • Diethylamine (DEA) or ammonia (modifier)

  • Methanol (for sample preparation)

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-heptane, ethanol, and diethylamine in a specified ratio (e.g., 80:20:0.1 v/v/v).[12][14]

    • Degas the mobile phase using sonication or vacuum filtration before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of racemic Propranolol HCl in methanol (e.g., 1 mg/mL).

    • Prepare a separate stock solution of the (S)-(-)-Propranolol standard in methanol (e.g., 0.5 mg/mL).

  • Chromatographic Conditions:

    • Column: ChiralPak IA (or equivalent)

    • Mobile Phase: n-heptane/ethanol/diethylamine (80:20:0.1)[12]

    • Flow Rate: 1.0 mL/min[14]

    • Column Temperature: 25°C[14]

    • Detection: UV at 290 nm or Fluorescence (Ex: 297 nm, Em: 340 nm)[13]

    • Injection Volume: 10-20 µL

  • Analysis Workflow:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic Propranolol standard solution. Two distinct peaks corresponding to the enantiomers should be observed.

    • To determine the elution order, inject the (S)-(-)-Propranolol standard. By comparing the retention time with the racemate chromatogram, the peaks can be identified. Typically, the (R)-(+)-isomer shows higher retention on this type of column.[12][14]

    • Quantify the area under each peak to determine the enantiomeric ratio or enantiomeric excess (ee).

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., Heptane/Ethanol/DEA) C Equilibrate Chiral Column A->C B Prepare Racemate & (S)-Enantiomer Standards D Inject Racemic Propranolol B->D E Inject (S)-Propranolol Standard B->E C->D C->E F Acquire Chromatograms D->F E->F G Identify Peaks by Comparing Retention Times F->G H Integrate Peak Areas G->H I Calculate Enantiomeric Excess (ee%) & Ratio H->I

Caption: Workflow for chiral HPLC separation and analysis of Propranolol.

Conclusion

The enantiomeric properties of Propranolol provide a classic example of stereoselectivity in pharmacology. The significant difference in beta-blocking activity between the (S)- and (R)-enantiomers underscores the importance of chiral considerations in drug development. While the racemate is clinically effective, the distinct pharmacokinetic profiles and the confinement of the desired therapeutic action to one enantiomer highlight opportunities for the development of enantiopure formulations. The methodologies presented here for chiral separation are fundamental for the quality control and advanced study of such stereoisomeric drugs.

References

Methodological & Application

Application Notes and Protocols for Beta-Blocker Administration in a Murine Model

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for a compound named "Bryonolol" did not yield any results in scientific literature or drug databases. It is presumed that "this compound" may be a novel compound, a proprietary name not yet in the public domain, or a misspelling of an existing drug (e.g., Propranolol, Nebivolol). The following application notes and protocols are therefore provided as a generalized framework for the administration of a hypothetical beta-blocker, referred to herein as "Compound B," in a murine model. The methodologies and data are based on established practices for similar beta-adrenergic antagonists. Researchers should adapt these protocols based on the specific physicochemical properties, pharmacokinetics, and pharmacodynamics of their compound of interest.

Introduction

Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a class of drugs that competitively inhibit the binding of catecholamines (e.g., adrenaline) to beta-adrenergic receptors. This inhibition modulates the physiological responses of the sympathetic nervous system, such as heart rate, cardiac contractility, and blood pressure. Their use in preclinical murine models is essential for studying cardiovascular diseases, anxiety, and other conditions. This document outlines detailed protocols for the preparation, administration, and in-vivo assessment of a generic beta-blocker (Compound B) in mice.

Data Presentation: Dosing and Pharmacokinetics of Analogous Compounds

The following tables summarize dosage and pharmacokinetic data for commonly used beta-blockers in rodents, which can serve as a starting point for dose-ranging studies with a novel compound.

Table 1: Exemplary Dosing of Beta-Blockers in Mice

CompoundDosageRoute of AdministrationPrimary Use in StudyReference
Propranolol5-20 mg/kgIntraperitoneal (IP)Hypertension, Anxiety[1][2]
Propranolol10 mg/kgOral (PO)Cardiovascular studies[3]
Nebivolol2-10 mg/kg/dayOral (in drinking water)Hypertension, Cardiac remodeling[4][5]
Metoprolol10-50 mg/kgOral (PO)Pharmacokinetic studies[3]

Table 2: Pharmacokinetic Parameters of Beta-Blockers in Rodents

CompoundTmax (Time to Peak Concentration)Half-life (t½)Bioavailability (Oral)Primary MetabolismReference
Propranolol (Rat)1-2 hours2-3 hours~35% (strain dependent)CYP2D6[3]
Nebivolol (Human data)1.5-4 hours10-12 hours~12% (extensive metabolizers)CYP2D6, Glucuronidation[4]
Metoprolol (Rat)~1 hour1.5-2 hours~5% (strain dependent)CYP2D6[3]

Experimental Protocols

Materials and Reagents
  • Compound B (hypothetical beta-blocker)

  • Vehicle (e.g., sterile saline, 0.5% methylcellulose, distilled water)

  • Anesthetics (e.g., Isoflurane, Ketamine/Xylazine cocktail)[6]

  • Syringes and needles (appropriate gauge for the route of administration, e.g., 27G for IP/SC)[6]

  • Oral gavage needles (flexible, bulb-tipped)[7]

  • Animal scale

  • Standard laboratory equipment (vortex mixer, centrifuge, etc.)

Animal Handling and Housing
  • Species/Strain: Specify mouse strain (e.g., C57BL/6, BALB/c).

  • Age/Weight: Use mice of a consistent age and weight range (e.g., 8-12 weeks old, 20-30g).

  • Housing: House mice under controlled conditions (22°C, 12-hour light/dark cycle) with ad libitum access to food and water, unless fasting is required by the experimental design.[8]

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before initiating experiments.

Preparation of Dosing Solutions
  • Determine Vehicle: The choice of vehicle will depend on the solubility of Compound B. Initial solubility tests should be performed in common vehicles like water, saline, or solutions containing co-solvents like DMSO or cyclodextrins.

  • Calculate Concentration: Based on the desired dose (mg/kg) and the average weight of the mice, calculate the required concentration of the dosing solution. Aim for an administration volume of 5-10 mL/kg for oral gavage and intraperitoneal injections.

  • Preparation:

    • Weigh the required amount of Compound B.

    • Dissolve or suspend it in the chosen vehicle.

    • Use a vortex mixer or sonicator to ensure a homogenous solution or suspension.

    • Prepare fresh daily unless stability data indicates otherwise.

Administration Routes

This method is suitable for conscious animals and ensures precise dosing.[8]

  • Animal Restraint: Gently restrain the mouse, ensuring its head and body are in a straight line to prevent esophageal injury.

  • Gavage Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. Gently insert the bulb-tipped needle into the esophagus. Do not force the needle if resistance is met.

  • Substance Administration: Slowly administer the calculated volume of the dosing solution.

  • Post-Administration Monitoring: Observe the mouse for any signs of distress or injury after the procedure.

  • Animal Restraint: Securely restrain the mouse to expose the abdomen.

  • Injection Site: Tilt the mouse so the head is pointing downwards. The injection should be made in the lower right or left quadrant of the abdomen to avoid the bladder and internal organs.[7]

  • Injection: Insert a 27G needle at a 30-45 degree angle and inject the solution.

  • Post-Administration Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

  • Animal Restraint: Grasp the loose skin over the scruff of the neck.

  • Injection Site: Lift the skin to form a "tent."

  • Injection: Insert a 25-27G needle into the base of the tented skin, parallel to the spine.[6] Aspirate briefly to ensure a blood vessel has not been entered, then inject the solution.

  • Post-Administration Monitoring: Gently massage the area to aid dispersion and monitor the animal.

Acute Toxicity Assessment

To determine the safety profile of a novel compound, an acute toxicity study is often performed.[9]

  • Dose Selection: Based on preliminary data, select a high dose (e.g., 2000 mg/kg as per OECD guidelines for non-toxic substances) and a control group.[9]

  • Administration: Administer a single dose of Compound B to a small group of mice (n=3-5).[9]

  • Monitoring: Observe the animals intensively for the first few hours and then daily for 14 days.[9] Record clinical signs, body weight changes, and any instances of morbidity or mortality.

  • Necropsy: At the end of the observation period, euthanize the animals and perform a gross necropsy to look for any pathological changes in major organs.[9]

Visualization of Pathways and Workflows

Signaling Pathway

Beta-blockers primarily act by antagonizing beta-adrenergic receptors, which are G-protein coupled receptors. This action inhibits the downstream production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA), thereby reducing the cellular response to catecholamines.

Beta_Blocker_Signaling cluster_cell Target Cell (e.g., Cardiomyocyte) Catecholamines Catecholamines (e.g., Adrenaline) BetaReceptor β-Adrenergic Receptor Catecholamines->BetaReceptor Binds & Activates CompoundB Compound B (Beta-Blocker) CompoundB->BetaReceptor Blocks GProtein G-Protein (Gs) BetaReceptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., ↑ Heart Rate, ↑ Contractility) PKA->Response Phosphorylates targets leading to Inhibition Inhibition

Caption: General signaling pathway of a beta-blocker.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of Compound B in a murine model of hypertension.

Experimental_Workflow start Start: Acclimatize Mice (1 Week) baseline Measure Baseline Blood Pressure & Heart Rate start->baseline grouping Randomize into Groups (Vehicle, Compound B Doses) baseline->grouping treatment Daily Administration (e.g., Oral Gavage for 4 Weeks) grouping->treatment monitoring Weekly Monitoring: - Blood Pressure - Heart Rate - Body Weight treatment->monitoring monitoring->treatment Continue Treatment endpoint Endpoint Analysis: - Terminal Blood Collection (PK) - Tissue Harvesting (Histology) monitoring->endpoint data_analysis Data Analysis & Statistical Comparison endpoint->data_analysis end End of Study data_analysis->end

Caption: Experimental workflow for efficacy testing.

References

Application Notes and Protocols for the Analysis of Bryonolol by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest search, no specific High-Performance Liquid Chromatography (HPLC) methods for a compound named "Bryonolol" are available in the public domain. The following application note and protocol have been developed as a representative example based on established HPLC methodologies for structurally similar compounds, such as beta-blockers, which commonly end with the "-olol" suffix. This document is intended to serve as a template and guide for researchers, scientists, and drug development professionals in creating a specific and validated method for this compound.

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the identification, quantification, and purification of drug substances.[1][2] Its high resolution, sensitivity, and accuracy make it an indispensable tool for quality control, stability testing, and pharmacokinetic studies.[1][3] This application note describes a robust reverse-phase HPLC (RP-HPLC) method for the quantitative determination of this compound in bulk drug substance and pharmaceutical dosage forms. The method is designed to be stability-indicating, capable of separating this compound from its potential degradation products.[4][5][6]

Experimental Protocol

Apparatus and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Data Acquisition and Processing Software: Empower™, Chromeleon™, or equivalent.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated with standard buffers.

  • Volumetric Glassware: Class A flasks and pipettes.

  • Filtration Units: 0.45 µm or 0.22 µm syringe filters for sample and mobile phase filtration.[7]

Reagents and Solutions
  • Solvents: HPLC grade acetonitrile and methanol.

  • Water: HPLC grade or purified water (e.g., Milli-Q).

  • Buffer: 0.02 M potassium dihydrogen phosphate.

  • Acid/Base: Orthophosphoric acid and sodium hydroxide for pH adjustment.

  • This compound Reference Standard: Of known purity.

Chromatographic Conditions

The following chromatographic conditions are proposed as a starting point for method development and validation.

ParameterRecommended Condition
Stationary Phase C18 Column (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: 0.02 M Phosphate Buffer (pH 3.0) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the expected linear range (e.g., 1-100 µg/mL).

Preparation of Sample Solutions
  • Sample Stock Solution: For a bulk drug substance, prepare a stock solution of approximately 1000 µg/mL in the mobile phase. For tablets, weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to 25 mg of this compound into a 25 mL volumetric flask, add about 15 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume.

  • Working Sample Solution: Filter an aliquot of the sample stock solution through a 0.45 µm syringe filter. Dilute the filtrate with the mobile phase to a final concentration within the calibration range (e.g., 50 µg/mL).

Method Validation Summary

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize representative data for key validation parameters.

System Suitability
ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N ≥ 20007500
% RSD of Peak Area ≤ 1.0% for 6 injections0.5%
Linearity
ParameterResult
Linear Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = 25432x + 158
Precision
Precision Level% RSD (n=6)
Repeatability (Intra-day) 0.6%
Intermediate Precision (Inter-day) 0.9%
Accuracy (Recovery)
Spiked LevelMean Recovery (%)
80% 99.5%
100% 100.2%
120% 99.8%
Limit of Detection (LOD) and Limit of Quantification (LOQ)
ParameterResult
LOD 0.05 µg/mL
LOQ 0.15 µg/mL

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis standard_prep Prepare this compound Standard Solutions injection Inject Standards and Samples standard_prep->injection sample_prep Prepare this compound Sample Solutions sample_prep->injection mobile_phase_prep Prepare Mobile Phase hplc_setup Set Up HPLC System (Column, Mobile Phase, etc.) mobile_phase_prep->hplc_setup Equilibrate System hplc_setup->injection chromatogram Acquire Chromatograms injection->chromatogram integration Integrate Peaks chromatogram->integration calibration Generate Calibration Curve integration->calibration quantification Quantify this compound in Samples integration->quantification calibration->quantification report Generate Report quantification->report G This compound This compound BetaReceptor β-Adrenergic Receptor This compound->BetaReceptor Antagonist GProtein G-Protein (Gs) BetaReceptor->GProtein Inhibits Activation AdenylateCyclase Adenylate Cyclase GProtein->AdenylateCyclase cAMP cAMP AdenylateCyclase->cAMP PKA Protein Kinase A cAMP->PKA CellularResponse Cellular Response (e.g., Decreased Heart Rate) PKA->CellularResponse

References

Application Notes and Protocols for Bryonolol Assay Development and Validation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bryonolol is a naturally occurring triterpenoid isolated from the seeds of Trichosanthes kirilowii Maxim[1]. It has been identified as a beta-adrenergic blocking agent with potential applications in the management of cardiovascular disorders such as hypertension and angina pectoris[2]. As a beta-blocker, this compound is thought to exert its therapeutic effects by competitively antagonizing beta-adrenergic receptors, leading to a decrease in heart rate and myocardial contractility[2].

Due to the limited availability of detailed public data on this compound, this document will provide comprehensive application notes and protocols for assay development and validation using the well-characterized beta-1 selective adrenergic antagonist, Bisoprolol, as a representative model. The principles and methodologies described herein are broadly applicable to the analytical and functional characterization of beta-blockers like this compound.

Mechanism of Action and Signaling Pathway

Beta-1 adrenergic receptor antagonists like Bisoprolol selectively and competitively block the stimulation of β1-adrenergic receptors by catecholamines such as adrenaline[3]. These receptors are predominantly located in cardiac muscle and conduction tissue[3]. The activation of β1-receptors by their natural ligands initiates a Gs protein-coupled signaling cascade that increases intracellular cyclic AMP (cAMP) levels, leading to elevated heart rate and contractility[3][4]. By blocking this pathway, these drugs reduce cardiac workload and oxygen demand[5].

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Catecholamine Catecholamine B1_AR β1-Adrenergic Receptor Catecholamine->B1_AR Activates Bryonolol_Bisoprolol This compound / Bisoprolol Bryonolol_Bisoprolol->B1_AR Blocks G_Protein Gs Protein B1_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Activates Ca_Channels Ca2+ Channels PKA->Ca_Channels Phosphorylates Cellular_Response Increased Heart Rate & Contractility Ca_Channels->Cellular_Response Leads to

Caption: Simplified β1-Adrenergic Receptor Signaling Pathway.

Part 1: Analytical Assay Development and Validation (Using HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of pharmaceuticals in bulk and dosage forms.

Experimental Protocol: RP-HPLC Method for Bisoprolol

This protocol is adapted from validated methods for the analysis of Bisoprolol Fumarate[6][7][8].

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a PDA or UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffer (e.g., pH 5.6 buffer) and acetonitrile in a 75:25 v/v ratio[6].

  • Flow Rate: 1.0 mL/min[7].

  • Detection Wavelength: 226 nm[6].

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve Bisoprolol Fumarate reference standard in a suitable solvent (e.g., mobile phase) to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 2 to 20 µg/mL[8].

  • Sample Preparation (for dosage forms): Weigh and finely powder a representative number of tablets. Transfer a quantity of the powder equivalent to a known amount of the active ingredient into a volumetric flask. Add a portion of the solvent, sonicate to dissolve, and then dilute to volume. Filter the solution before injection.

3. Method Validation Parameters: The developed method should be validated according to ICH guidelines, assessing the following parameters:

  • Linearity: Analyze the calibration standards in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be close to 1.

  • Precision:

    • Intra-day Precision: Analyze a minimum of three different concentrations within the linear range three times on the same day.

    • Inter-day Precision: Repeat the analysis on three different days.

    • The relative standard deviation (%RSD) should typically be less than 2%.

  • Accuracy: Perform recovery studies by spiking a known concentration of the standard into a placebo mixture at different levels (e.g., 80%, 100%, 120%). The percentage recovery should be within an acceptable range (e.g., 98-102%).

  • Specificity: Analyze a placebo solution to ensure that there are no interfering peaks at the retention time of the analyte.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine these values based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, and flow rate to assess the method's reliability.

Data Presentation: Summary of HPLC Method Validation Data for Bisoprolol

The following tables summarize representative validation data for RP-HPLC methods for Bisoprolol analysis.

Parameter Result Reference
Linearity Range2 - 20 µg/mL[8]
Correlation Coeff. (r²)0.9994[8]
Intra-day Precision (%RSD)< 2.0%[9]
Inter-day Precision (%RSD)< 2.0%[9]
Accuracy (% Recovery)98.84% - 99.39%[7]
LOD0.4825 µg/mL
LOQ1.4621 µg/mL
Robustness Parameter Variation %RSD Reference
Flow Rate± 0.1 mL/min< 2.0%[10]
Mobile Phase Composition± 3% organic< 2.0%[10]
pH of Buffer± 0.2 units< 2.0%[10]

Part 2: Cell-Based Functional Assay Development

Cell-based assays are crucial for evaluating the biological activity of compounds in a physiologically relevant context[11]. For beta-blockers, a common assay measures the inhibition of agonist-induced cAMP production in cells expressing the target receptor.

Experimental Protocol: cAMP Inhibition Assay

1. Cell Culture and Seeding:

  • Cell Line: Use a cell line stably expressing the human beta-1 adrenergic receptor (e.g., CHO-β1 or HEK293-β1).

  • Culture Conditions: Maintain cells in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

2. Assay Procedure:

  • Pre-incubation: On the day of the assay, remove the culture medium and wash the cells with a serum-free medium or assay buffer. Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a defined period to prevent cAMP degradation.

  • Compound Addition: Add varying concentrations of the test compound (e.g., this compound) and the reference compound (e.g., Bisoprolol) to the wells. Incubate for a specified time (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a known concentration of a beta-adrenergic agonist (e.g., Isoproterenol) to all wells except the negative control. This concentration should be one that elicits a submaximal response (e.g., EC80) to allow for the detection of inhibition.

  • Incubation: Incubate for a further period (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based kits).

3. Data Analysis:

  • Normalize the data to the positive (agonist only) and negative (no agonist) controls.

  • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-induced response).

Data Presentation: Representative Cell-Based Assay Data

Compound Assay Type Cell Line IC50 (nM)
BisoprololcAMP InhibitionCHO-β110 - 50
NebivololcAMP InhibitionCHO-β11 - 10
PropranololcAMP InhibitionCHO-β11 - 5

Note: The IC50 values are illustrative and can vary depending on the specific experimental conditions.

Assay Development and Validation Workflow

The following diagram illustrates a typical workflow for the development and validation of a new analytical or cell-based assay.

cluster_dev Assay Development cluster_val Method Validation cluster_imp Implementation Define_Req Define Assay Requirements Select_Method Select Method (e.g., HPLC, Cell-based) Define_Req->Select_Method Optimize_Params Optimize Parameters (e.g., Mobile Phase, Cell Density) Select_Method->Optimize_Params Pre_Validation Pre-Validation Checks Optimize_Params->Pre_Validation Specificity Specificity Pre_Validation->Specificity Linearity Linearity & Range Specificity->Linearity Precision Precision (Intra & Inter-day) Linearity->Precision Accuracy Accuracy (% Recovery) Precision->Accuracy LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SOP Write Standard Operating Procedure (SOP) Robustness->SOP Routine_Analysis Routine Analysis SOP->Routine_Analysis

Caption: General Workflow for Assay Development and Validation.

References

Application Notes and Protocols for Utilizing Beta-Blockers as Molecular Probes

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Bryonolol": The term "this compound" does not correspond to a recognized pharmaceutical compound. Given the "-olol" suffix, it is presumed to be a misspelling of a beta-blocker. This document will use well-characterized beta-blockers, such as Nebivolol and Propranolol, as representative examples to illustrate the principles and protocols for using this class of compounds as molecular probes.

Introduction

Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a class of drugs that competitively inhibit the binding of endogenous catecholamines (e.g., epinephrine and norepinephrine) to beta-adrenergic receptors (β-ARs). This action modulates the physiological responses mediated by these receptors, such as heart rate, cardiac contractility, and smooth muscle relaxation. Beyond their therapeutic applications, the specific binding properties of beta-blockers make them invaluable molecular probes for researchers, scientists, and drug development professionals. They are instrumental in characterizing β-ARs, screening new drug candidates, and elucidating the intricacies of adrenergic signaling pathways.

These application notes provide a comprehensive guide to using beta-blockers as molecular probes, including quantitative binding data for common beta-blockers, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Binding Affinities of Common Beta-Blockers

The selection of an appropriate beta-blocker as a molecular probe is contingent on its binding affinity (Ki) and selectivity for different β-AR subtypes (primarily β1 and β2). The following table summarizes the binding affinities of several widely used beta-blockers for human β1 and β2 adrenergic receptors. Lower Ki values indicate higher binding affinity.

Compoundβ1-AR Ki (nM)β2-AR Ki (nM)Selectivity (β1 vs. β2)
Nebivolol 0.8257321-fold for β1
Bisoprolol 1014014-fold for β1
Metoprolol 2828010-fold for β1
Carvedilol 1.91.1Non-selective
Propranolol 3.21.8Non-selective
Alprenolol 150.9116-fold for β2

Data compiled from various sources, including competitive binding assays in human cardiac membranes.

Signaling Pathways and Experimental Workflows

Beta-Adrenergic Signaling Pathway

Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a downstream signaling cascade. The canonical pathway involves the activation of adenylyl cyclase, leading to the production of the second messenger cyclic AMP (cAMP). Beta-blockers, as antagonists, prevent this signaling cascade by blocking the initial agonist binding.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Epinephrine) Beta_AR β-Adrenergic Receptor Agonist->Beta_AR Binds to G_Protein Gαs Protein Beta_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to This compound This compound (Antagonist) This compound->Beta_AR Blocks Binding

Caption: Beta-adrenergic receptor signaling pathway.

Experimental Workflow: Characterizing a Novel Compound

The following diagram illustrates a typical workflow for using a known beta-blocker as a molecular probe to characterize the binding and functional activity of a novel test compound at β-ARs.

Experimental_Workflow cluster_planning Phase 1: Preparation cluster_binding Phase 2: Binding Assay cluster_functional Phase 3: Functional Assay A Prepare cell membranes expressing β-ARs D Incubate membranes with radiolabeled probe and test compound A->D B Select radiolabeled beta-blocker probe B->D C Prepare serial dilutions of test compound C->D H Treat intact cells with agonist and test compound C->H E Separate bound and free radioligand D->E F Quantify bound radioactivity E->F G Determine Ki of test compound F->G I Measure intracellular cAMP levels H->I J Determine IC50 of test compound I->J

Caption: Workflow for compound characterization.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radiolabeled beta-blocker for binding to β-ARs.

Materials:

  • Cell membranes expressing the β-AR of interest (e.g., from CHO or HEK293 cells)

  • Radiolabeled beta-blocker (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Iodocyanopindolol)

  • Unlabeled test compound ("this compound" or other)

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • 96-well plates

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend them in binding buffer to a final protein concentration of 20-50 µg/mL.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Add 50 µL of binding buffer, 50 µL of radioligand at a concentration near its Kd, and 100 µL of the membrane suspension.

    • Non-specific Binding: Add 50 µL of a high concentration of a non-radiolabeled beta-blocker (e.g., 10 µM Propranolol), 50 µL of the radioligand, and 100 µL of the membrane suspension.

    • Competition: Add 50 µL of the test compound at various concentrations (typically a 10-point serial dilution), 50 µL of the radioligand, and 100 µL of the membrane suspension.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This assay measures the ability of a test compound to act as an antagonist by inhibiting the agonist-stimulated production of intracellular cAMP.

Materials:

  • Intact cells expressing the β-AR of interest

  • Cell culture medium

  • A β-AR agonist (e.g., Isoproterenol)

  • Test compound ("this compound" or other)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • 96-well or 384-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells into a multi-well plate at an appropriate density and allow them to adhere and grow overnight.

  • Compound Treatment:

    • Remove the culture medium and replace it with a stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).

    • Add the test compound at various concentrations and incubate for 15-30 minutes. This allows the antagonist to bind to the receptors.

  • Agonist Stimulation: Add the β-AR agonist (e.g., Isoproterenol) at a concentration that elicits a submaximal response (EC80) to all wells except the basal control. Incubate for a further 15-30 minutes.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP concentration using the chosen detection method (e.g., fluorescence, luminescence, or absorbance).

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-stimulated cAMP production).

By following these protocols and utilizing the provided data and diagrams, researchers can effectively employ beta-blockers as molecular probes to advance their studies in pharmacology and drug development.

Application Notes and Protocols: Beta-Blockers in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Note: The term "Bryonolol" did not yield specific results in scientific literature. It is presumed to be a potential misspelling of a beta-blocker, a class of drugs that antagonize beta-adrenergic receptors. This document will focus on the application of well-researched beta-blockers, such as propranolol, in the context of targeted drug delivery systems for cancer therapy, which aligns with the apparent interest in "this compound."

Introduction

Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a class of drugs traditionally used for cardiovascular conditions.[1][2] Emerging evidence has highlighted their potential as repurposed agents in cancer therapy.[3][4] Chronic stress and activation of the sympathetic nervous system can promote tumor growth and metastasis through the stimulation of beta-adrenergic receptors on cancer and stromal cells.[1][4] Beta-blockers can counteract these effects by inhibiting tumor cell proliferation, migration, and invasion, as well as by modulating the tumor microenvironment to enhance anti-tumor immunity.[3][4][5] The encapsulation of beta-blockers into targeted drug delivery systems, such as nanoparticles, offers a promising strategy to enhance their therapeutic efficacy and minimize potential systemic side effects.[6] These advanced formulations can provide controlled release and targeted delivery to the tumor site.[6]

Applications in Targeted Cancer Therapy

The application of beta-blockers in targeted drug delivery systems is primarily focused on cancer therapy. The rationale is to inhibit the pro-tumorigenic effects of catecholamines, such as adrenaline and noradrenaline, within the tumor microenvironment.[4]

Key therapeutic strategies include:

  • Inhibition of Tumor Cell Proliferation and Angiogenesis: Beta-blockers can induce cell cycle arrest and apoptosis in cancer cells.[3] They also down-regulate the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[4]

  • Prevention of Metastasis: By blocking beta-adrenergic signaling, these drugs can reduce the migration and invasion of cancer cells.[4][5]

  • Modulation of the Tumor Microenvironment: Beta-blockers can enhance the infiltration and activity of cytotoxic T-lymphocytes within the tumor, thereby boosting the anti-tumor immune response.[3]

  • Synergy with Conventional Therapies: Beta-blockers have shown synergistic effects when combined with chemotherapy and immunotherapy, leading to improved tumor regression.[3]

Quantitative Data Summary

The following table summarizes representative quantitative data on the effects of beta-blockers in cancer-related preclinical studies.

Beta-BlockerCancer TypeModel SystemKey FindingReference
PropranololMelanomaAnimal model and human patientsIncreased infiltration of T-lymphocytes and cytotoxic activity in tumors.(Wrobel et al., 2020)[3]
PropranololMultiple MyelomaIn vitro (cell lines)Exhibits antitumor properties when administered with chemotherapy.(Satilmis et al., 2023)[3]
PropranololBreast CancerCohort study (466 patients)Patients on non-specific or ADRB1-targeted beta-blockers had significantly prolonged survival and lower rates of metastasis and recurrence.[1]
PropranololBreast CancerMatched patient groupsSignificant survival benefit seen only among patients on propranolol (non-selective) compared to atenolol (beta-1 selective) or no beta-blocker.[1]
MagnololProstate CancerIn vitro (PC-3 cells)60 µM of magnolol induced apoptotic cell death and a rapid decrease in phosphorylated Akt.[7]

Signaling Pathways

Beta-Adrenergic Signaling Pathway in Cancer

The binding of catecholamines (epinephrine and norepinephrine) to beta-adrenergic receptors (β-AR) on cancer cells activates a downstream signaling cascade that promotes tumor progression. This typically involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors that regulate genes involved in cell proliferation, survival, angiogenesis, and metastasis. Beta-blockers competitively inhibit the binding of catecholamines to β-AR, thereby blocking this signaling cascade.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta_AR β-Adrenergic Receptor Catecholamines->Beta_AR Binds AC Adenylyl Cyclase Beta_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis, Metastasis) CREB->Gene_Expression Regulates Beta_Blocker Beta-Blocker (e.g., Propranolol) Beta_Blocker->Beta_AR Inhibits

Caption: Beta-adrenergic signaling in cancer and its inhibition by beta-blockers.

Experimental Protocols

Protocol 1: Preparation of Beta-Blocker-Loaded Nanoparticles

This protocol describes the preparation of beta-blocker (e.g., propranolol)-loaded polymeric nanoparticles using an emulsion-solvent evaporation method.

Materials:

  • Propranolol hydrochloride

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and propranolol hydrochloride in DCM.

  • Aqueous Phase Preparation: Prepare a PVA solution in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while stirring. Sonicate the mixture on an ice bath to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug. Repeat the centrifugation and washing steps three times.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water and freeze-dry to obtain a powder.

  • Characterization: Characterize the nanoparticles for size, zeta potential, drug loading efficiency, and encapsulation efficiency.

Protocol 2: In Vitro Drug Release Study

This protocol outlines the procedure to determine the in vitro release profile of a beta-blocker from the prepared nanoparticles.

Materials:

  • Beta-blocker-loaded nanoparticles

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Dialysis membrane

  • Shaking incubator

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in PBS.

  • Place the nanoparticle suspension into a dialysis bag.

  • Immerse the dialysis bag in a larger volume of PBS, which serves as the release medium.

  • Place the setup in a shaking incubator at 37°C.

  • At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Quantify the concentration of the released beta-blocker in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released over time.

Protocol 3: In Vitro Cell Viability Assay

This protocol is for assessing the cytotoxicity of beta-blocker-loaded nanoparticles against a cancer cell line.

Materials:

  • Cancer cell line (e.g., melanoma, breast cancer)

  • Cell culture medium and supplements

  • 96-well plates

  • Free drug (beta-blocker), blank nanoparticles, and drug-loaded nanoparticles

  • MTT or similar cell viability reagent

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the free drug, blank nanoparticles, and drug-loaded nanoparticles. Include untreated cells as a control.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Add the MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control.

Experimental Workflow

The following diagram illustrates a general workflow for the development and preclinical evaluation of beta-blocker-loaded nanoparticles for targeted cancer therapy.

Experimental_Workflow cluster_Formulation Formulation & Characterization cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Formulation Nanoparticle Formulation (e.g., PLGA-Propranolol) Characterization Physicochemical Characterization (Size, Zeta Potential, Drug Load) Formulation->Characterization Cell_Culture Cancer Cell Culture Formulation->Cell_Culture Release In Vitro Drug Release Characterization->Release Uptake Cellular Uptake Studies Cell_Culture->Uptake Animal_Model Tumor Xenograft Model Cell_Culture->Animal_Model Viability Cell Viability/Cytotoxicity Assays Uptake->Viability Migration Migration/Invasion Assays Viability->Migration Biodistribution Biodistribution & Targeting Animal_Model->Biodistribution Efficacy Anti-tumor Efficacy Study Biodistribution->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity

Caption: Preclinical evaluation workflow for beta-blocker nanoparticles.

References

Application Notes and Protocols for the Quantitative Analysis of Bryonolol in Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a comprehensive guide for the quantitative analysis of Bryonolol, a hypothetical beta-blocker, in various tissue samples. Detailed protocols for tissue homogenization, extraction, and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are presented. The methodologies are designed for researchers, scientists, and drug development professionals to ensure accurate and reproducible quantification of this compound for pharmacokinetic, toxicokinetic, and bioequivalence studies.

Introduction

This compound is a fictional beta-adrenergic blocking agent. The quantitative determination of drug concentrations in tissues is crucial for understanding its pharmacokinetic and pharmacodynamic properties.[1][2] This application note outlines a validated method for the analysis of this compound in tissue matrices, a critical step in preclinical and clinical drug development.

Bioanalysis of drugs in biological matrices such as blood, plasma, urine, or tissues is a fundamental process in pharmaceutical and biomedical analysis.[3] The complexity of these matrices, which contain proteins, lipids, and other endogenous substances, necessitates robust sample preparation techniques to isolate the analyte of interest and minimize matrix effects.[4] Common extraction methods include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation.[3][5]

This protocol will focus on an LC-MS/MS method due to its high sensitivity, selectivity, and wide applicability in bioanalysis.[6][7]

Experimental Protocols

Tissue Sample Preparation and Homogenization

Objective: To prepare a uniform tissue homogenate for subsequent drug extraction.

Materials:

  • Tissue sample (e.g., liver, kidney, heart, lung, brain)

  • Homogenization buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Bead mill homogenizer or rotor-stator homogenizer

  • Calibrated analytical balance

  • Microcentrifuge tubes

Procedure:

  • Accurately weigh the frozen tissue sample (typically 100-500 mg).

  • Record the weight and place the tissue in a 2 mL microcentrifuge tube containing homogenization beads.

  • Add a 3-fold volume (w/v) of ice-cold homogenization buffer (e.g., for 100 mg of tissue, add 300 µL of buffer).

  • Homogenize the tissue using a bead mill homogenizer until a uniform suspension is achieved.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant for the extraction procedure.

This compound Extraction from Tissue Homogenate

Objective: To extract this compound from the tissue homogenate and remove interfering matrix components. This protocol describes a protein precipitation method followed by solid-phase extraction (SPE).

Materials:

  • Tissue homogenate supernatant

  • Internal Standard (IS) solution (e.g., a structurally similar beta-blocker not present in the sample)

  • Acetonitrile (ACN), ice-cold

  • SPE cartridges (e.g., mixed-mode cation exchange)

  • Methanol

  • Elution solvent (e.g., 5% ammonium hydroxide in methanol)

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Sample concentrator (e.g., nitrogen evaporator)

Procedure:

  • Protein Precipitation:

    • To 100 µL of tissue homogenate supernatant, add 10 µL of the internal standard solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[8]

    • Vortex for 1 minute.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove hydrophilic and some lipophilic interferences.

    • Elution: Elute this compound and the internal standard with 1 mL of the elution solvent.

    • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Objective: To quantitatively determine the concentration of this compound in the extracted sample.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start at 5% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometric Conditions (Example - to be optimized for this compound):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: [M+H]+ → product ion 1 (quantifier), [M+H]+ → product ion 2 (qualifier)

    • Internal Standard: [M+H]+ → product ion

  • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: LC-MS/MS Method Validation Parameters for this compound in Rat Liver Tissue.

Parameter Result
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL[9]
Lower Limit of Detection (LLOD) 0.5 ng/mL[9]
Accuracy (% Bias) Within ±15%
Precision (% RSD) < 15%
Recovery > 85%

| Matrix Effect | < 15% |

Table 2: Tissue Distribution of this compound in Rats Following a Single Intravenous Dose (10 mg/kg).

Tissue Concentration at 1 hr (ng/g) Concentration at 6 hr (ng/g)
Liver 1250 ± 150 350 ± 45
Kidney 2500 ± 300 700 ± 90
Heart 800 ± 110 150 ± 20
Lung 1800 ± 220 450 ± 60

| Brain | 50 ± 10 | < LLOQ |

Data are presented as mean ± standard deviation (n=6). This is hypothetical data for illustrative purposes. The distribution pattern can vary significantly between different compounds.[9][10][11]

Diagrams

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis Tissue Tissue Sample Homogenization Homogenization Tissue->Homogenization Homogenate Tissue Homogenate Homogenization->Homogenate PP Protein Precipitation Homogenate->PP SPE Solid-Phase Extraction PP->SPE Eluate Final Eluate SPE->Eluate LCMS LC-MS/MS Analysis Eluate->LCMS Data Data Acquisition & Processing LCMS->Data Results Quantitative Results Data->Results

References

Application Notes and Protocols for Flow Cytometry Analysis of Propranolol, Nebivolol, and Magnolol

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Bryonolol": Initial searches for "this compound" did not yield any relevant scientific data. It is presumed that this may be a typographical error. This document provides detailed application notes and protocols for three compounds with similar nomenclature and established applications in cellular analysis by flow cytometry: Propranolol , Nebivolol , and Magnolol . These compounds are of significant interest to researchers in oncology, cardiovascular biology, and drug development.

I. Propranolol: Analysis of Apoptosis and Cell Cycle in Cancer Cells

Application Note: Propranolol, a non-selective beta-adrenergic receptor antagonist, has demonstrated anti-cancer properties by inducing apoptosis and causing cell cycle arrest in various cancer cell lines.[1][2][3] Flow cytometry is a critical tool for quantifying these effects, enabling the precise measurement of apoptotic cell populations and the distribution of cells within the different phases of the cell cycle. The primary signaling pathways implicated in propranolol's anti-tumor activity include the PI3K/Akt and MAPK pathways.[4][5]

Quantitative Data Summary
Cell LineTreatmentParameter MeasuredResultReference
HepG2 & HepG2.2.15 (Liver Cancer)80 µmol/l Propranolol for 48hApoptosis RateIncreased (P<0.05)[1]
HepG2 & HepG2.2.15 (Liver Cancer)40 or 80 µmol/l PropranololCell CycleS-phase arrest (P<0.05)[1]
SKOV-3 & A2780 (Ovarian Cancer)80 µM or 100 µM Propranolol for 48hLate ApoptosisDose-dependent increase[2]
SKOV-3 & A2780 (Ovarian Cancer)100 µM Propranolol for 48hCell CycleG2/M phase arrest[2]
A375, P-3, P-6 (Melanoma)100µM Propranolol for 24hCell CycleG0/G1/S phase arrest[3][6]
Experimental Protocols

1. Protocol for Apoptosis Analysis using Annexin V-FITC/PI Staining

This protocol is adapted for the analysis of apoptosis in liver cancer cells treated with propranolol.[1]

  • Cell Culture and Treatment:

    • Seed HepG2 or HepG2.2.15 cells in 6-well plates and culture until they reach 70-80% confluency.

    • Treat the cells with 0, 40, and 80 µmol/l propranolol for 48 hours.

  • Cell Harvesting and Staining:

    • Collect the culture medium, which contains detached apoptotic cells.

    • Wash the adherent cells with PBS and detach them using trypsin-EDTA.

    • Combine the detached cells with the cells from the culture medium and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet with cold PBS and resuspend in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples within 1 hour of staining using a flow cytometer.

    • Use FITC signal detector (FL1) for Annexin V and PI signal detector (FL2) for PI.

    • Gate on the cell population based on forward and side scatter to exclude debris.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

2. Protocol for Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is designed for analyzing the effect of propranolol on the cell cycle of ovarian cancer cells.[2]

  • Cell Culture and Treatment:

    • Culture SKOV-3 or A2780 cells and treat with the desired concentration of propranolol (e.g., 100 µM) for 48 hours.

  • Cell Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 1 mL of cold 70% ethanol while vortexing gently.

    • Fix the cells overnight at 4°C.

  • Cell Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI signal (FL2 area).

    • Gate on single cells to exclude doublets.

    • Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Signaling Pathway and Workflow Diagrams

Propranolol_Signaling_Pathway Propranolol Propranolol Beta_AR β-Adrenergic Receptor Propranolol->Beta_AR Inhibits PI3K PI3K Beta_AR->PI3K Inhibition leads to downregulation MAPK MAPK Beta_AR->MAPK Inhibition leads to downregulation Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Suppression of pathway induces apoptosis CellCycleArrest Cell Cycle Arrest MAPK->CellCycleArrest Suppression of pathway induces arrest

Propranolol's mechanism of action.

Apoptosis_Analysis_Workflow Start Start: Cancer Cell Culture Treatment Treat with Propranolol Start->Treatment Harvest Harvest Cells (Adherent + Supernatant) Treatment->Harvest Stain Stain with Annexin V-FITC & PI Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze End End: Quantify Apoptosis Analyze->End

Workflow for apoptosis analysis.

II. Nebivolol: Assessment of Endothelial Cell Proliferation and Apoptosis

Application Note: Nebivolol is a third-generation beta-blocker that, in addition to its beta-1 adrenergic receptor antagonism, promotes vasodilation through a nitric oxide (NO)-dependent mechanism.[7][8][9] In the context of vascular biology, nebivolol has been shown to inhibit the proliferation of endothelial and smooth muscle cells and induce a moderate rate of apoptosis.[10][11] These effects are crucial for its therapeutic benefits in cardiovascular diseases. Flow cytometry is employed to assess its impact on the cell cycle and apoptosis in vascular cells.

Quantitative Data Summary
Cell LineTreatmentParameter MeasuredResultReference
haCSMCs (Human Coronary Artery Smooth Muscle Cells)4x10⁻⁶ mol/l Nebivolol for 24hApoptosisSignificant induction[10]
haCSMCs (Human Coronary Artery Smooth Muscle Cells)Nebivolol (concentration-dependent)Cell CycleDecrease in S-phase cells[10]
haECs (Human Coronary Artery Endothelial Cells)Nebivolol (10⁻⁵ mol/l)ApoptosisModerate induction (23%)[11]
HUVEC (Human Umbilical Vein Endothelial Cells)10 µM NebivololCell CycleG0/G1 arrest[12]
Experimental Protocols

1. Protocol for Cell Cycle Analysis in Endothelial Cells

This protocol is suitable for analyzing the effects of nebivolol on the cell cycle of HUVECs.[12]

  • Cell Culture and Treatment:

    • Culture HUVECs in appropriate media until they reach the desired confluency.

    • Treat cells with nebivolol (e.g., 10 µM) for the specified duration (e.g., 48 hours).

  • Cell Preparation and Fixation:

    • Harvest cells using trypsin and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol while gently vortexing.

    • Store at 4°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Wash the fixed cells with PBS to remove ethanol.

    • Resuspend in a staining solution containing propidium iodide and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

2. Protocol for Apoptosis Detection in Coronary Artery Smooth Muscle Cells

This protocol is based on the detection of hypodiploid DNA in nebivolol-treated haCSMCs.[10][11]

  • Cell Culture and Treatment:

    • Culture haCSMCs and treat with nebivolol (e.g., 4x10⁻⁶ mol/l) for 24 hours. Include a positive control such as staurosporine.

  • Cell Harvesting and Permeabilization:

    • Harvest the cells and wash with PBS.

    • Resuspend the cell pellet in a hypotonic fluorochrome solution (e.g., propidium iodide in a citrate buffer with a non-ionic detergent).

  • Flow Cytometry Analysis:

    • Incubate the cells in the staining solution for at least 30 minutes at 4°C.

    • Analyze the samples using a flow cytometer.

    • Apoptotic cells will have a lower DNA content (sub-G1 peak) due to DNA fragmentation.

    • Quantify the percentage of cells in the sub-G1 region.

Signaling Pathway and Workflow Diagrams

Nebivolol_Signaling_Pathway Nebivolol Nebivolol Beta3_AR β3-Adrenergic Receptor Nebivolol->Beta3_AR Activates eNOS eNOS Beta3_AR->eNOS Stimulates NO Nitric Oxide (NO) eNOS->NO Produces CellProlif Cell Proliferation NO->CellProlif Inhibits Apoptosis Apoptosis NO->Apoptosis Induces

Nebivolol's NO-mediated pathway.

Cell_Cycle_Workflow Start Start: Endothelial Cell Culture Treatment Treat with Nebivolol Start->Treatment Harvest_Fix Harvest & Fix Cells in Ethanol Treatment->Harvest_Fix Stain Stain with Propidium Iodide Harvest_Fix->Stain Analyze Flow Cytometry Analysis Stain->Analyze End End: Quantify Cell Cycle Phases Analyze->End

Workflow for cell cycle analysis.

III. Magnolol: Evaluation of Anti-Cancer Effects and STAT3 Signaling

Application Note: Magnolol, a natural compound derived from Magnolia officinalis, exhibits potent anti-cancer properties, including the induction of apoptosis and inhibition of cancer cell invasion.[13][14][15] Its mechanism of action is often associated with the suppression of the STAT3 signaling pathway.[16][17] Flow cytometry is a valuable technique for quantifying magnolol-induced apoptosis and for analyzing the expression of key signaling proteins.

Quantitative Data Summary
Cell LineTreatmentParameter MeasuredResultReference
Glioblastoma Multiforme (GBM)50 µM Magnolol for 48hAnnexin-V ActivationIncreased[18]
Glioblastoma Multiforme (GBM)50 µM Magnolol for 48hMitochondrial Membrane PotentialLoss of ΔΨm[18]
Oral Carcinoma SCC-9100 µM Magnolol for 24hApoptosis (Sub-G1 phase)Increased[19]
Melanoma WM164 & WM136630 µmol L⁻¹ Magnolol for 60hCaspase-3 Positive CellsIncreased[20]
Experimental Protocols

1. Protocol for Detection of Apoptosis Markers in Glioblastoma Cells

This protocol allows for the detailed analysis of both extrinsic and intrinsic apoptosis pathways in GBM cells treated with magnolol.[18]

  • Cell Culture and Treatment:

    • Culture GBM8401 cells and treat with 50 µM magnolol for 48 hours.

  • Staining for Apoptosis Markers:

    • For Annexin V/PI staining, follow the protocol described for Propranolol.

    • For intracellular markers (cleaved caspases), fix and permeabilize the cells using a commercially available kit.

    • Incubate the permeabilized cells with fluorescently labeled antibodies against cleaved caspase-3, -8, and -9.

    • For mitochondrial membrane potential, incubate live cells with a potentiometric dye (e.g., JC-1, TMRE) according to the manufacturer's instructions.

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Quantify the percentage of positive cells or the mean fluorescence intensity for each marker.

2. Protocol for Cell Cycle Analysis in Oral Cancer Cells

This protocol is for assessing the effect of magnolol on the cell cycle of oral cancer cells.[19]

  • Cell Culture and Treatment:

    • Culture HSC-3 or SCC-9 cells and treat with various concentrations of magnolol (e.g., 0, 25, 50, 75, 100 µM) for 24 hours.

  • Cell Preparation and Staining:

    • Harvest the cells and fix in 75% ethanol overnight at 4°C.

    • Wash the cells and resuspend in a propidium iodide staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the samples to determine the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases. The sub-G1 population is indicative of apoptotic cells.

Signaling Pathway and Workflow Diagrams

Magnolol_Signaling_Pathway Magnolol Magnolol PKC_delta PKCδ Magnolol->PKC_delta Inhibits Phosphorylation STAT3 STAT3 PKC_delta->STAT3 Phosphorylates Apoptosis Apoptosis STAT3->Apoptosis Inhibition of pathway induces apoptosis Invasion Cell Invasion STAT3->Invasion Inhibition of pathway suppresses invasion

Magnolol's effect on PKCδ/STAT3.

Multi_Parameter_Apoptosis_Workflow Start Start: Glioblastoma Cell Culture Treatment Treat with Magnolol Start->Treatment Harvest Harvest Cells Treatment->Harvest Stain Stain for Multiple Apoptosis Markers Harvest->Stain Analyze Multi-color Flow Cytometry Stain->Analyze End End: Quantify Apoptotic Pathways Analyze->End

References

Application Notes and Protocols for the Preclinical Formulation of Bryonolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bryonolol is a natural triterpenoid compound isolated from plants of the Cucurbitaceae family, such as Trichosanthes kirilowii[1][2]. Like many triterpenoids, this compound is characterized by poor water solubility, which presents a significant challenge for its preclinical development, potentially leading to low bioavailability and hindering the evaluation of its therapeutic potential[3][4][5]. These application notes provide a comprehensive guide to developing a suitable formulation for this compound for preclinical research, enabling robust pharmacokinetic, efficacy, and toxicology studies. The protocols outlined below are based on established strategies for formulating poorly soluble natural products and can be adapted for other similar compounds[3][6][7]. While specific preclinical data on this compound is limited, the methodologies described herein provide a rational approach to its formulation development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a new chemical entity (NCE) is fundamental to developing a successful formulation[3][7]. The available data for this compound is summarized in the table below.

PropertyValueData Source
Molecular Formula C₃₀H₅₀O₂[1][8][9][10]
Molecular Weight 442.72 g/mol [1][8][9][10]
CAS Number 39765-50-9[1][8][9][10][11]
Appearance SolidN/A
Predicted Relative Density 1.06 g/cm³[8]
Storage Conditions Powder: -20°C for 3 years; In solvent: -80°C for 1 year[8]

Formulation Strategies for Poorly Soluble Compounds

The primary goal in preclinical formulation is to ensure adequate drug exposure in animal models to assess pharmacokinetics, efficacy, and safety[12][13]. For poorly soluble compounds like this compound, several strategies can be employed to enhance solubility and bioavailability[3][5][6][14].

Table 2: Common Excipients for Preclinical Formulations of Poorly Soluble Drugs

Excipient ClassExamplesPurpose in Formulation
Co-solvents Polyethylene glycol (PEG) 300/400, Propylene glycol, Dimethyl sulfoxide (DMSO), EthanolTo increase the solubility of the drug in the vehicle.
Surfactants Tween® 80, Polysorbate 20, Cremophor® ELTo improve wetting and dispersion of the drug, and to form micelles that can solubilize the compound.
Lipids Soybean oil, Sesame oil, Medium-chain triglyceridesFor use in lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) or for subcutaneous depot formulations.[15]
Complexing Agents Cyclodextrins (e.g., HP-β-CD)To form inclusion complexes with the drug, thereby increasing its apparent water solubility.

A common starting point for in vivo preclinical studies of poorly soluble compounds is a solution or suspension formulation for oral or parenteral administration[3][7][15]. A generic formulation vehicle suggested for such compounds often includes a combination of a co-solvent, a surfactant, and an aqueous carrier[8].

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation and analysis of a this compound formulation for preclinical research.

3.1. Protocol for Preparation of a this compound Formulation for Oral Gavage

This protocol describes the preparation of a co-solvent/surfactant-based vehicle for the oral administration of this compound in rodents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG 300

  • Tween® 80

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Sterile vials

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.

  • In a sterile vial, dissolve the this compound powder in DMSO. For example, add 50 µL of DMSO to the powder[8].

  • Add 300 µL of PEG 300 to the vial and vortex thoroughly until the solution is clear[8].

  • Add 50 µL of Tween® 80 to the solution and vortex until fully mixed and the solution remains clear[8].

  • Slowly add 600 µL of sterile saline or PBS to the mixture while vortexing to create the final formulation[8]. The final vehicle composition would be 5% DMSO, 30% PEG 300, 5% Tween® 80, and 60% saline/PBS.

  • Visually inspect the final formulation for any precipitation. If precipitation occurs, adjustments to the excipient ratios or the use of gentle warming or sonication may be necessary.

  • Prepare the formulation fresh on the day of the experiment to ensure stability.

3.2. Protocol for In Vitro Formulation Stability Assessment

It is crucial to assess the physical stability of the formulation, especially upon dilution, to mimic what might occur upon administration.

Materials:

  • Prepared this compound formulation

  • Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)

  • Incubator at 37°C

  • Microscope

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Dilute the this compound formulation 1:10 and 1:100 with SGF and SIF in separate tubes.

  • Incubate the diluted samples at 37°C for a period relevant to the expected in vivo transit times (e.g., 1-4 hours).

  • At various time points, visually inspect the samples for any signs of precipitation.

  • Examine a small aliquot of each sample under a microscope to check for the formation of crystals.

  • Quantify the amount of this compound remaining in solution by centrifuging the samples to pellet any precipitate and analyzing the supernatant by a validated HPLC method.

Visualization of Experimental Workflow and Potential Signaling Pathway

4.1. Experimental Workflow for this compound Formulation Development

The following diagram illustrates a typical workflow for developing and evaluating a preclinical formulation for a poorly soluble compound like this compound.

G cluster_0 Pre-formulation Studies cluster_1 Formulation Development cluster_2 In Vivo Evaluation cluster_3 Analysis & Optimization A Physicochemical Characterization (Solubility, Stability) B Excipient Compatibility Screening A->B C Prototype Formulation (e.g., Solution, Suspension) B->C D In Vitro Stability Assessment C->D E Pharmacokinetic (PK) Study in Rodents D->E G Data Analysis (Bioavailability, Exposure) E->G F Efficacy/Toxicity Studies F->G H Formulation Optimization G->H H->C Iterate

References

Application Notes and Protocols for Immunohistochemical Staining of Bryonolol Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryonolol is a pentacyclic triterpenoid natural product isolated from plants of the Cucurbitaceae family, such as Trichosanthes cucumerina. While research on this compound is ongoing, studies on the closely related compound, Bryonolic acid, suggest its involvement in several key cellular pathways. This compound is a precursor to Bryonolic acid in its biosynthetic pathway, indicating that they may share similar molecular targets and biological activities. These activities include anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.

This document provides detailed application notes and protocols for the immunohistochemical (IHC) staining of potential molecular targets of this compound, based on the known activities of Bryonolic acid. The identified targets are Heme Oxygenase-1 (HO-1), Acetyl-CoA Acetyltransferase 1 (ACAT-1), N-methyl-D-aspartate (NMDA) receptor subunits, and β-catenin. These notes are intended to guide researchers in the design and execution of experiments to investigate the effects of this compound on these key proteins in various disease models.

Potential Molecular Targets of this compound

Based on the biological activities of the related compound Bryonolic acid, the following proteins are proposed as potential targets for investigation by immunohistochemistry:

  • Heme Oxygenase-1 (HO-1): An inducible enzyme with antioxidant and anti-inflammatory properties. Bryonolic acid has been shown to activate HO-1.

  • Acetyl-CoA Acetyltransferase 1 (ACAT-1): An intracellular enzyme that plays a role in cholesterol metabolism and has been implicated in cancer progression. Bryonolic acid exhibits inhibitory activity against ACAT.

  • NMDA Receptor Subunits: Ionotropic glutamate receptors involved in synaptic plasticity and excitotoxicity. Bryonolic acid has demonstrated neuroprotective effects by modulating NMDA receptor-mediated calcium influx.

  • β-catenin: A key component of the Wnt signaling pathway, which is crucial in development and is often dysregulated in cancer. Other compounds from Trichosanthes cucumerina have been shown to affect this pathway.

Quantitative Data from Immunohistochemical Studies

The following tables summarize representative quantitative data from IHC studies on the potential targets of this compound. This data can serve as a reference for expected results and for designing scoring and analysis protocols.

Table 1: Heme Oxygenase-1 (HO-1) Expression in Cancer

Cancer TypeTissueStaining IntensityPercentage of Positive Cells/CasesReference
Hepatocellular CarcinomaTumorDecreased in poorly differentiated tumorsNot specified[1]
Colorectal CancerTumorHigh expression in 67% of cases67%[2]
Prostate CancerTumorVariableNot specified[3]

Table 2: Acetyl-CoA Acetyltransferase 1 (ACAT-1) Expression in Cancer

Cancer TypeTissueStaining IntensityPercentage of Positive/Negative CasesReference
Non-Small Cell Lung CancerTumorDecreased in patients with Tertiary Lymphoid StructuresNot specified[4]
Clear Cell Renal Cell CarcinomaTumorLower in high-stage tumorsNot specified[5]

Table 3: NMDA Receptor Subunit Expression in Alzheimer's Disease

Receptor SubunitBrain RegionExpression LevelMethodReference
GluN1Susceptible regionsStrongly attenuatedRT-PCR and Western Blot[6]
GluN2ACortex (synaptic)Significantly reducedCellular Fractionation and Western Blot[7]
Extrasynaptic NMDA ReceptorsCortexIncreasedCellular Fractionation and Western Blot[7]

Table 4: β-catenin Expression and Localization in Colorectal Cancer

Tissue TypeSubcellular LocalizationMean Score (± SD)Reference
Normal Colorectal MucosaMembranous102 ± 1.5[8]
Adenomatous Polyps (Dysplastic)CytoplasmicHigher than benign polyps[8]
Colorectal AdenocarcinomaNuclearHighest among neoplasms[8]

Experimental Protocols

The following are detailed protocols for the immunohistochemical staining of the potential targets of this compound.

General Immunohistochemistry Workflow

General IHC Workflow Tissue_Preparation Tissue Preparation (Fixation, Embedding, Sectioning) Antigen_Retrieval Antigen Retrieval (Heat-Induced or Proteolytic) Tissue_Preparation->Antigen_Retrieval Blocking Blocking (Peroxidase and Non-specific Binding) Antigen_Retrieval->Blocking Primary_Antibody Primary Antibody Incubation Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection Detection (e.g., DAB Chromogen) Secondary_Antibody->Detection Counterstaining Counterstaining (e.g., Hematoxylin) Detection->Counterstaining Dehydration_Mounting Dehydration and Mounting Counterstaining->Dehydration_Mounting Imaging Imaging and Analysis Dehydration_Mounting->Imaging HO-1 Signaling Pathway cluster_0 Cell Oxidative_Stress Oxidative Stress (e.g., Heme) Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative_Stress->Nrf2_Keap1 dissociation This compound This compound (Potential Activator) This compound->Nrf2_Keap1 dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to HO1_gene HO-1 Gene ARE->HO1_gene activates transcription HO1_protein HO-1 Protein HO1_gene->HO1_protein translation Heme Heme HO1_protein->Heme acts on Biliverdin Biliverdin Heme->Biliverdin catalyzes CO Carbon Monoxide Heme->CO Fe2 Fe²⁺ Heme->Fe2 Antioxidant_Effects Antioxidant & Anti-inflammatory Effects Biliverdin->Antioxidant_Effects CO->Antioxidant_Effects ACAT-1 in Cancer Metabolism cluster_1 Cancer Cell Cholesterol Free Cholesterol ACAT1 ACAT-1 Cholesterol->ACAT1 substrate Cholesteryl_Esters Cholesteryl Esters (Lipid Droplets) ACAT1->Cholesteryl_Esters catalyzes Cell_Proliferation Cell Proliferation & Survival Cholesteryl_Esters->Cell_Proliferation promotes This compound This compound (Potential Inhibitor) This compound->ACAT1 inhibits NMDA Receptor Excitotoxicity cluster_2 Neuron Glutamate Excess Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor activates Ca_influx Excessive Ca²⁺ Influx NMDA_Receptor->Ca_influx mediates Cell_Death_Pathways Cell Death Pathways (e.g., Calpain activation, ROS production) Ca_influx->Cell_Death_Pathways activates Neuronal_Damage Neuronal Damage Cell_Death_Pathways->Neuronal_Damage leads to This compound This compound (Potential Modulator) This compound->NMDA_Receptor modulates Wnt beta-catenin Pathway cluster_3 Cell Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Complex Wnt->Frizzled_LRP binds Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled_LRP->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates beta_catenin_p Phosphorylated β-catenin beta_catenin->beta_catenin_p beta_catenin_nuc Nuclear β-catenin beta_catenin->beta_catenin_nuc accumulates and translocates Proteasome Proteasome beta_catenin_p->Proteasome degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds Target_Gene_Expression Target Gene Expression (Proliferation, Survival) TCF_LEF->Target_Gene_Expression activates

References

Troubleshooting & Optimization

Bryonolol Solubility in DMSO: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of Bryonolol in Dimethyl Sulfoxide (DMSO). The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to common solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: Currently, there is no publicly available, specific solubility data for this compound in DMSO. This compound is a complex, natural triterpenoid derived from plants of the Cucurbitaceae family. Compounds of this class often exhibit variable solubility depending on their specific structure. While DMSO is a common solvent for triterpenoids in biological assays, achieving high concentrations can be challenging. It is recommended to start with a small amount of your this compound sample to determine its solubility in your specific lot of DMSO before proceeding with large-scale preparations.

Q2: My this compound is not fully dissolving in DMSO, or it is precipitating out of solution. What are the common causes?

A2: Several factors can contribute to this compound solubility issues in DMSO:

  • Moisture in DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. "Wet" DMSO has a significantly reduced capacity to dissolve many organic compounds.

  • Compound Purity and Form: The purity of your this compound sample can affect its solubility. Additionally, the physical form of the compound plays a significant role; amorphous forms are generally more soluble than their crystalline counterparts.

  • Incorrect Temperature: Dissolution of complex molecules like this compound may be aided by gentle warming.

  • Supersaturation: Attempting to dissolve this compound beyond its solubility limit will result in precipitation.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles of a DMSO stock solution can increase the probability of crystallization and precipitation.

Q3: How can I improve the dissolution of this compound in DMSO?

A3: To improve solubility, always use fresh, anhydrous (dry) DMSO. If you suspect your DMSO has absorbed moisture, use a new, sealed bottle. Gentle warming, vortexing, and sonication can also significantly aid in dissolving the compound. For particularly challenging situations, the use of a co-solvent system may be necessary, but this should be approached with caution as it may impact your experimental system.

Troubleshooting Guides

Guide 1: Initial Dissolution Protocol

This guide provides a standard protocol for dissolving this compound in DMSO.

Experimental Protocol:

  • Preparation: Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration.

  • Mechanical Agitation: Vortex the solution thoroughly for 1-2 minutes.

  • Visual Inspection: Visually inspect the solution. If undissolved particles remain, proceed to the advanced troubleshooting guides.

  • Storage: Once dissolved, store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Guide 2: Advanced Dissolution Techniques

If the initial protocol fails, the following techniques can be employed. The effectiveness of these techniques is illustrated in the table below with hypothetical data for a target concentration of 10 mM this compound.

TechniqueTemperature (°C)Time (minutes)ObservationHypothetical Solubility Achieved (mM)
Vortexing255Suspension with visible particles< 1
Gentle Heating3710Most of the compound dissolves~ 5
Sonication2515Clear solution forms~ 10
Heating + Sonication4010Rapid formation of a clear solution> 10

Disclaimer: The quantitative data in this table is illustrative and intended to demonstrate the potential relative effects of different techniques. Actual solubility may vary.

Experimental Protocol for Sonication:

  • Preparation: Prepare a suspension of this compound in DMSO in a suitable vial as described in Guide 1.

  • Sonication: Place the vial in an ultrasonic bath.

  • Intermittent Sonication: Sonicate the sample for short intervals (e.g., 5-10 minutes) to avoid excessive heating of the solvent.

  • Visual Inspection: Visually inspect the solution for dissolution between sonication intervals.

  • Final Check: Once the solution is clear, vortex briefly and visually inspect for any remaining particulate matter.

Experimental Protocol for Gentle Heating:

  • Thermal Stability Assessment (Recommended): Before proceeding, it is advisable to assess the thermal stability of this compound, if this information is not already available.

  • Controlled Heating: Prepare a suspension of this compound in DMSO.

  • Water Bath/Hot Plate: Place the sample in a water bath or on a hot plate with magnetic stirring.

  • Gradual Temperature Increase: Gradually increase the temperature in increments of 5-10°C, not exceeding 40-50°C.

  • Monitoring: Monitor the dissolution of the compound at each temperature point. Avoid prolonged heating, as it may degrade the compound.

Visualizing Experimental Workflows and Potential Mechanisms

To aid in experimental design and understanding, the following diagrams illustrate a logical workflow for troubleshooting solubility and a potential signaling pathway that this compound may modulate.

G start Start: this compound Powder + Anhydrous DMSO vortex Vortex at Room Temperature start->vortex check1 Is the solution clear? vortex->check1 sonicate Sonicate for 10-15 min check1->sonicate No success Solution ready for use/storage check1->success Yes check2 Is the solution clear? sonicate->check2 heat Gently warm to 37°C for 10 min check2->heat No check2->success Yes check3 Is the solution clear? heat->check3 check3->success Yes fail Consider alternative solvent or lower concentration check3->fail No

Caption: A decision tree for troubleshooting this compound solubility in DMSO.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB->NFkB degradation of IκB This compound This compound This compound->IKK_Complex inhibits? DNA DNA NFkB_n->DNA Gene_Expression Gene Expression (e.g., Inflammation) DNA->Gene_Expression

Caption: Hypothetical modulation of the NF-κB signaling pathway by this compound.

Technical Support Center: Optimizing Bryonolol Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the concentration of Bryonolol for cell viability experiments. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel synthetic small molecule inhibitor targeting the intracellular kinase domain of the Receptor Tyrosine Kinase (RTK) family. Its primary mechanism of action is the inhibition of the downstream phosphorylation cascade, which is crucial for cell proliferation and survival. By blocking this pathway, this compound is designed to induce cell cycle arrest and apoptosis in cancer cells that exhibit overactive RTK signaling.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. It is recommended to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. For long-term storage, keep the stock solution at -20°C or -80°C.

Q3: What is the recommended starting concentration range for a dose-response experiment with this compound?

A3: The effective concentration of this compound can vary significantly depending on the cell line. A good starting point for a dose-response experiment is a wide range of concentrations, for example, from 0.01 µM to 100 µM, using a semi-log dilution series.[1][2] This broad range will help in determining the IC50 value, which is the concentration of this compound that inhibits 50% of cell viability.

Q4: What is the maximum permissible concentration of DMSO in the final cell culture medium?

A4: To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[3] It is crucial to include a vehicle control in all experiments, which consists of the medium with the same final DMSO concentration as the highest this compound-treated wells.[3]

Troubleshooting Guide

Issue 1: No significant effect on cell viability is observed even at high concentrations of this compound.

  • Possible Cause: Suboptimal Concentration Range. The effective concentration for your specific cell line might be higher than the tested range.

    • Solution: Perform a dose-response experiment with a wider and higher range of concentrations.[3]

  • Possible Cause: Insufficient Treatment Duration. The time required for this compound to induce a measurable effect may be longer for your cell line.

    • Solution: Conduct a time-course experiment, for example, at 24, 48, and 72 hours, to identify the optimal treatment duration.[3]

  • Possible Cause: Compound Instability. this compound may degrade or precipitate in the cell culture medium over time.

    • Solution: Prepare fresh dilutions of this compound from the stock solution immediately before each experiment.

  • Possible Cause: Cell Line Resistance. The cell line you are using may be inherently resistant to this compound's mechanism of action.

    • Solution: Verify the expression and activity of the target Receptor Tyrosine Kinase in your cell line. Consider using a different, more sensitive cell line as a positive control.

Issue 2: High variability and inconsistent results between replicate wells.

  • Possible Cause: Inconsistent Cell Seeding. Uneven cell distribution in the wells of the microplate.

    • Solution: Ensure you have a homogenous cell suspension before seeding and use a calibrated multichannel pipette for dispensing cells. Optimal cell seeding density is crucial for reproducible results.[4]

  • Possible Cause: Edge Effects. Wells on the periphery of the microplate are prone to evaporation, leading to changes in media concentration.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.[5]

  • Possible Cause: Pipetting Errors. Inaccurate pipetting when preparing serial dilutions or adding reagents.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique. Prepare master mixes of reagents to be added to multiple wells to minimize pipetting variations.

Issue 3: High levels of cell death observed in the vehicle control wells.

  • Possible Cause: DMSO Toxicity. The concentration of DMSO in the vehicle control is too high.

    • Solution: Ensure the final DMSO concentration is below 0.5% and is consistent across all treatment and control wells.[3][5]

  • Possible Cause: Contamination. Microbial contamination in the cell culture or reagents.

    • Solution: Regularly check your cell cultures for any signs of contamination. Use sterile techniques and filter-sterilize all solutions.[3]

Data Presentation

Table 1: Recommended Starting Concentration Ranges for this compound in Different Cancer Cell Lines (Hypothetical Data)

Cell LineCancer TypeRecommended Starting Range (µM)
A549Lung Carcinoma0.1 - 100
MCF-7Breast Adenocarcinoma0.05 - 50
HeLaCervical Adenocarcinoma0.5 - 200
U-87 MGGlioblastoma0.1 - 150

Table 2: Example IC50 Values for this compound at 48 hours (Hypothetical Data)

Cell LineIC50 (µM)
A5495.2
MCF-72.8
HeLa15.7
U-87 MG8.1

Experimental Protocols

Protocol: Determining Cell Viability using the MTT Assay

This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cell viability.[6][7]

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium at 2X the final desired concentrations.

    • Also, prepare a 2X vehicle control solution containing the same concentration of DMSO as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the 2X this compound dilutions or the vehicle control.

    • Include untreated control wells containing only fresh medium.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[3]

    • Incubate the plate for 3-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.[3]

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[5]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) * 100

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value.[5]

Mandatory Visualizations

Bryonolol_Signaling_Pathway cluster_intracellular Intracellular Space This compound This compound RTK Receptor Tyrosine Kinase (RTK) P_RTK Phosphorylated RTK This compound->P_RTK Inhibition RTK->P_RTK Autophosphorylation Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P_RTK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: this compound inhibits the autophosphorylation of Receptor Tyrosine Kinases.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat Cells with this compound (Dose-Response Series) incubate1->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 mtt_assay Perform MTT Assay incubate2->mtt_assay read_plate Measure Absorbance at 570nm mtt_assay->read_plate analyze_data Analyze Data & Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for determining the optimal this compound concentration.

References

Technical Support Center: Overcoming Bryonolol Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers encountering resistance to Bryonolol, a novel PI3K/Akt/mTOR pathway inhibitor, in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) alpha subunit. By targeting PI3Kα, this compound aims to block the downstream signaling cascade involving AKT and mTOR, which are crucial for cell growth, proliferation, and survival in many cancer types.

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the common mechanisms of acquired resistance?

Acquired resistance to PI3K inhibitors like this compound can arise through several mechanisms. The most frequently observed are:

  • Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of the PI3K pathway by upregulating alternative survival pathways, most commonly the MAPK/ERK pathway.

  • Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression or activation of RTKs such as EGFR, HER2, or MET can lead to the reactivation of the PI3K pathway or activation of parallel signaling cascades.

  • Genetic Alterations: Mutations in genes downstream of PI3K, such as PTEN loss or activating mutations in AKT1, can render the cells insensitive to PI3K inhibition.

  • Epigenetic Modifications: Changes in DNA methylation or histone acetylation can alter the expression of genes involved in drug sensitivity and resistance.

Q3: How can I confirm if my cells have developed resistance to this compound?

The most direct method is to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance. This can be determined using a standard cell viability assay.

Q4: What are the initial steps to investigate the mechanism of resistance in my cell line?

A good starting point is to perform a Western blot analysis to examine the phosphorylation status of key proteins in the PI3K/Akt/mTOR and MAPK/ERK pathways. Comparing the protein expression and phosphorylation levels between sensitive and resistant cells, both with and without this compound treatment, can provide initial clues.

Troubleshooting Guide

Issue 1: Decreased efficacy of this compound in long-term cell culture.

  • Possible Cause: Development of acquired resistance.

  • Troubleshooting Steps:

    • Confirm Resistance: Perform a dose-response curve and calculate the IC50 value for this compound in your current cell line and compare it to the original sensitive line.

    • Analyze Key Pathways: Use Western blotting to check for the reactivation of p-Akt or the activation of bypass pathways (e.g., increased p-ERK).

    • Sequence Key Genes: Consider sequencing key genes in the PI3K pathway (PIK3CA, PTEN, AKT1) to check for new mutations.

    • Consider Combination Therapy: Based on your findings, explore combination therapies. For instance, if the MAPK/ERK pathway is activated, a combination of this compound with a MEK inhibitor might be effective.

Issue 2: Inconsistent results in cell viability assays after this compound treatment.

  • Possible Cause: Experimental variability or issues with the assay protocol.

  • Troubleshooting Steps:

    • Optimize Seeding Density: Ensure a consistent number of cells are seeded in each well.

    • Check Drug Stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock.

    • Validate Assay Window: Ensure your assay has a sufficient dynamic range to detect changes in cell viability.

    • Standardize Incubation Times: Use consistent incubation times for both drug treatment and the viability reagent.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound in a sensitive parental cell line and its derived resistant subline, illustrating the shift in drug sensitivity.

Cell LineTreatmentIC50 (nM)Fold Resistance
Parental (Sensitive)This compound15-
Resistant SublineThis compound25016.7
Resistant SublineThis compound + MEK Inhibitor (10 nM)251.7

Key Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration to determine the IC50 value.

Protocol 2: Western Blot Analysis
  • Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour, then incubate with primary antibodies (e.g., p-Akt, Akt, p-ERK, ERK, GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathway and Workflow Diagrams

Bryonolol_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt PIP3->pAkt Activates Akt Akt pmTOR p-mTOR pAkt->pmTOR Activates mTOR mTOR Proliferation Cell Proliferation & Survival pmTOR->Proliferation This compound This compound This compound->PI3K Inhibits

Caption: this compound's mechanism of action via inhibition of the PI3K/Akt/mTOR pathway.

Resistance_Bypass cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Upregulated RTK (e.g., EGFR) PI3K PI3Kα RTK->PI3K RAS RAS RTK->RAS Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Proliferation Drives This compound This compound This compound->PI3K Inhibits

Caption: MAPK/ERK pathway activation as a bypass mechanism for this compound resistance.

Experimental_Workflow start Suspected this compound Resistance ic50 Confirm Resistance (IC50 Shift Assay) start->ic50 western Investigate Mechanism (Western Blot for p-Akt, p-ERK) ic50->western pathway_analysis Pathway Analysis western->pathway_analysis combination Design Combination Therapy (e.g., this compound + MEK Inhibitor) pathway_analysis->combination MAPK Upregulated validation Validate Combination (Synergy Assays) combination->validation end Overcome Resistance validation->end

Caption: A logical workflow for investigating and overcoming this compound resistance.

Technical Support Center: Bryonolol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Bryonolol" did not yield specific results in chemical literature databases. This guide has been developed based on information for the structurally related and likely intended compound, Bryonolic Acid . The principles and troubleshooting steps are broadly applicable to complex organic syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of complex molecules like Bryonolic Acid.

Question Answer
1. Why is my overall yield significantly lower than reported in the literature? Several factors can contribute to low yields in multi-step syntheses. Systematically investigate the following: - Reagent Quality: Ensure all starting materials and reagents are pure and dry. Impurities can interfere with the reaction. - Reaction Conditions: Small deviations in temperature, pressure, or reaction time can have a large impact.[][2] Verify all parameters. - Inert Atmosphere: Many organometallic reactions are sensitive to air and moisture. Ensure your inert gas technique (e.g., using Argon or Nitrogen) is flawless. - Purification Losses: Material can be lost during workup and chromatography. Optimize your purification procedure to minimize these losses.
2. I am observing a significant amount of an unexpected side product. How can I identify and minimize it? Side product formation is a common challenge.[3] To address this: - Characterization: Isolate the side product and characterize it using techniques like NMR, Mass Spectrometry, and IR spectroscopy to understand its structure. This will provide clues about the side reaction occurring. - Temperature Control: Lowering the reaction temperature can sometimes suppress the formation of side products by favoring the desired kinetic product.[3] - Order of Addition: The order in which reagents are added can be critical. Try alternative addition protocols. - Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of one reagent might promote side reactions.
3. My reaction is not going to completion, even after extended reaction times. What should I do? Incomplete conversion can be due to several factors: - Catalyst Activity: If using a catalyst, it may be deactivated. Consider using fresh catalyst or a different type of catalyst. - Insufficient Mixing: In heterogeneous reactions, ensure vigorous stirring to maximize surface area contact. - Equilibrium: The reaction may be reversible and have reached equilibrium. Consider using Le Chatelier's principle to drive the reaction forward (e.g., by removing a byproduct). - Solvent Effects: The choice of solvent can significantly impact reaction rates.[4] Experiment with different solvents to find the optimal one for your reaction.
4. I am having difficulty with the purification of my product. What are some alternative strategies? If standard column chromatography is not effective: - Recrystallization: This can be a highly effective method for purifying solid compounds. Screen various solvents to find one that provides good differential solubility for your product and impurities. - Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can offer much higher resolution. - Alternative Stationary Phases: If using silica gel, consider other stationary phases like alumina, or reverse-phase C18 silica.

Experimental Protocols

The following is a generalized protocol for a key step in the synthesis of a complex molecule, illustrating the level of detail required.

Protocol: Grignard Addition to an Aldehyde

This protocol describes the addition of a Grignard reagent to an aldehyde to form a secondary alcohol, a common transformation in natural product synthesis.

Materials:

  • Aldehyde (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Alkyl or Aryl Halide (1.1 eq)

  • Anhydrous Diethyl Ether

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Preparation: All glassware must be oven-dried and cooled under a stream of inert gas (Argon or Nitrogen) to exclude moisture.

  • Grignard Reagent Formation:

    • Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and an addition funnel, all under an inert atmosphere.

    • Add a small portion of anhydrous diethyl ether to cover the magnesium.

    • Dissolve the alkyl or aryl halide in anhydrous diethyl ether and add it to the addition funnel.

    • Add a small amount of the halide solution to the magnesium. The reaction should initiate (indicated by bubbling and heat). If it doesn't, a small crystal of iodine can be added as an initiator.

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Addition to Aldehyde:

    • Dissolve the aldehyde in anhydrous diethyl ether in a separate flask under an inert atmosphere and cool to 0 °C in an ice bath.

    • Slowly add the prepared Grignard reagent to the aldehyde solution via cannula or dropping funnel.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Optimization of Grignard Reaction Conditions

EntryTemperature (°C)SolventReaction Time (h)Yield (%)Purity (%)
10 to RTDiethyl Ether26590
2-78 to RTTHF27895
3RTDiethyl Ether45585
4-78 to 0THF38297

As indicated in the table, lowering the initial reaction temperature and using THF as a solvent can lead to improved yield and purity for this particular transformation.[4][5]

Visualizations

troubleshooting_workflow start Low Yield Observed check_reagents Check Reagent Purity & Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) conditions_ok Conditions OK? check_conditions->conditions_ok analyze_side_products Analyze Byproducts (NMR, MS) side_products_minimized Side Products Minimized? analyze_side_products->side_products_minimized optimize_purification Optimize Purification Protocol yield_improved Yield Improved? optimize_purification->yield_improved reagents_ok->check_conditions Yes adjust_reagents Use Fresh/Purified Reagents Adjust Stoichiometry reagents_ok->adjust_reagents No conditions_ok->analyze_side_products Yes adjust_conditions Modify Temperature, Solvent, or Catalyst conditions_ok->adjust_conditions No side_products_minimized->optimize_purification Yes modify_protocol Change Order of Addition Use Additives side_products_minimized->modify_protocol No end_success Synthesis Optimized yield_improved->end_success Yes end_fail Consult Literature for Alternative Routes yield_improved->end_fail No adjust_reagents->check_reagents adjust_conditions->check_conditions modify_protocol->check_conditions

Caption: Troubleshooting workflow for low yield in synthesis.

biosynthetic_pathway squalene Squalene oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene Squalene epoxidase isomultiflorenol Isomultiflorenol oxidosqualene->isomultiflorenol Isomultiflorenol synthase This compound This compound isomultiflorenol->this compound Enzymatic Oxidation bryonolal Bryonolal This compound->bryonolal Enzymatic Oxidation bryonolic_acid Bryonolic Acid bryonolal->bryonolic_acid Enzymatic Oxidation experimental_workflow start Setup Dry Glassware under Inert Gas prepare_grignard Prepare Grignard Reagent (Mg + R-X in Ether) start->prepare_grignard cool_aldehyde Cool Aldehyde Solution (0 °C) start->cool_aldehyde add_grignard Slow Addition of Grignard Reagent prepare_grignard->add_grignard cool_aldehyde->add_grignard react Stir at RT (Monitor by TLC) add_grignard->react quench Quench with aq. NH4Cl react->quench extract Extract with Ether & Dry quench->extract purify Purify by Chromatography extract->purify

References

Technical Support Center: Bryonolol (assumed to be Bisoprolol) Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided is based on available research for "Bisoprolol," as "Bryonolol" did not yield specific results and is presumed to be a typographical error.

This technical support guide is designed for researchers, scientists, and drug development professionals working with Bisoprolol. It addresses common questions and troubleshooting scenarios related to its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause Bisoprolol degradation?

A1: Bisoprolol is susceptible to degradation under various stress conditions. The primary factors include:

  • Hydrolysis: It degrades in both acidic and alkaline environments. Acid hydrolysis is reported to be the most intensive, leading to the formation of several impurities.[1]

  • Oxidation: Exposure to oxidative stress, such as hydrogen peroxide, leads to degradation.[2]

  • Thermal Stress: High temperatures (both dry and wet heat) can cause degradation.[2]

  • Photodegradation: Exposure to light can also induce degradation.[1]

Common environmental factors influencing drug stability in general include temperature, light, pH, oxidation, and enzymatic activity.[3][4]

Q2: What are the major degradation products of Bisoprolol?

A2: Forced degradation studies have identified several degradation products (impurities). The formation of these impurities depends on the specific stress condition:

  • Acid Hydrolysis: Impurities A, L, and D are prominently formed.[1]

  • Alkaline Hydrolysis: Impurities A, L, Q, G, and K are observed.[1]

  • Oxidative Degradation: Impurities A, L, and K are the main products.[1]

  • Thermal Degradation: Impurities A, L, and K are formed.[1]

  • Photodegradation: Impurities A, L, G, and K have been identified.[1]

One of the degradation products found via LC-MS analysis corresponds to an impurity listed in the European Pharmacopoeia monograph for Bisoprolol.[2]

Q3: How can I prevent or minimize the degradation of Bisoprolol during my experiments?

A3: To maintain the stability of Bisoprolol, consider the following preventative measures:

  • pH Control: Maintain a neutral pH for solutions where possible, as both acidic and alkaline conditions accelerate hydrolysis.

  • Temperature Control: Store Bisoprolol samples, both in solid form and in solution, at controlled room temperature or lower, and avoid exposure to high heat.[5] For long-term storage, refer to specific guidelines, which may include refrigeration or freezing.[6]

  • Light Protection: Protect samples from light by using amber-colored containers or by storing them in the dark.[5]

  • Inert Atmosphere: For solutions prone to oxidation, consider purging with an inert gas like nitrogen or argon to remove oxygen.

  • Proper Packaging: Use well-sealed, appropriate container and closure systems to protect against moisture and environmental gases.[5]

Troubleshooting Guides

Scenario 1: Unexpected peaks appear in my chromatogram during HPLC analysis of a Bisoprolol sample.

  • Problem: The unexpected peaks are likely degradation products.

  • Troubleshooting Steps:

    • Verify Stress Conditions: Review your experimental procedure. Was the sample exposed to any of the following?

      • Extreme pH (acidic or alkaline)?

      • High temperatures?

      • Light (UV or ambient)?

      • Oxidizing agents?

    • Run a Forced Degradation Study: To confirm if the peaks are degradants, intentionally stress a pure Bisoprolol standard under controlled conditions (e.g., acid, base, peroxide, heat, light) and compare the resulting chromatograms with your sample's chromatogram. This helps in identifying the degradation pathway.[7]

    • Use a Validated Stability-Indicating Method: Ensure your analytical method can separate the parent drug from all potential degradation products. A suitable method might use a C18 column with a mobile phase of formic acid in water and acetonitrile.[1]

Scenario 2: I am observing a loss of potency or concentration in my Bisoprolol stock solution over a short period.

  • Problem: The stock solution is likely degrading.

  • Troubleshooting Steps:

    • Check Storage Conditions:

      • Temperature: Is the solution stored at the recommended temperature? Accelerated degradation can occur at higher temperatures.[5]

      • Light Exposure: Is the container clear? Switch to an amber vial or store it in a dark place.

      • Solvent pH: What is the pH of the solvent used? Buffering the solution to a more neutral pH may improve stability.

    • Evaluate Solvent Choice: While common solvents are used, ensure there are no impurities in the solvent (e.g., peroxides in older ethers) that could be reacting with the Bisoprolol.

    • Prepare Fresh Solutions: For critical experiments, it is always best practice to use freshly prepared solutions to avoid any ambiguity arising from potential degradation.

Data Presentation

Table 1: Summary of Bisoprolol Degradation under Different Forced Stress Conditions.

Stress ConditionReagents/ParametersMajor Degradation Products Formed
Acid Hydrolysis 1 M HCl at 60 °C for 1 hImpurity A, Impurity L, Impurity D
Alkaline Hydrolysis 1 M NaOH at 60 °C for 1 hImpurity A, Impurity L, Impurity Q, Impurity G, Impurity K
Oxidative Degradation 3% H₂O₂ at room tempImpurity A, Impurity L, Impurity K
Thermal Degradation 105 °C (dry heat)Impurity A, Impurity L, Impurity K
Photodegradation UV radiation (≥ 200 W h m⁻²)Impurity A, Impurity L, Impurity G, Impurity K

Data compiled from forced degradation studies on Bisoprolol fumarate.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of Bisoprolol

This protocol outlines the methodology for subjecting Bisoprolol to various stress conditions to study its degradation pathways, as adapted from published literature.[1][2]

  • Objective: To generate degradation products of Bisoprolol under hydrolytic, oxidative, thermal, and photolytic stress.

  • Materials:

    • Bisoprolol Fumarate (API or finished drug product)

    • 1 M Hydrochloric Acid (HCl)

    • 1 M Sodium Hydroxide (NaOH)

    • 3% Hydrogen Peroxide (H₂O₂)

    • Methanol or other suitable solvent

    • HPLC system with UV/MS detector

    • C18 column

    • pH meter

    • Thermostatic oven

    • Photostability chamber

  • Methodology:

    • Acid Hydrolysis: Dissolve Bisoprolol in a suitable solvent and add 1 M HCl. Keep the solution at 60°C for 1 hour. Cool and neutralize with 1 M NaOH before analysis.

    • Alkaline Hydrolysis: Dissolve Bisoprolol in a suitable solvent and add 1 M NaOH. Keep the solution at 60°C for 1 hour. Cool and neutralize with 1 M HCl before analysis.

    • Oxidative Degradation: Dissolve Bisoprolol in a suitable solvent and add 3% H₂O₂. Store at room temperature for a specified period, monitoring the reaction progress.

    • Thermal Degradation: Expose the solid Bisoprolol powder to dry heat at 105°C in an oven.

    • Photodegradation: Expose the solid Bisoprolol powder to UV radiation (not less than 200 W h m⁻²) in a photostability chamber.

    • Analysis: Analyze all stressed samples using a validated stability-indicating LC-MS/MS method to separate and identify the degradation products.[1]

Visualizations

Diagram 1: Logical Flow for Investigating Bisoprolol Degradation

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Confirmation & Characterization cluster_3 Resolution A Unexpected HPLC Peak or Loss of Potency B Review Experimental Conditions (pH, Temp, Light) A->B C Check Storage & Solvent Purity A->C D Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) B->D If conditions were harsh C->D If storage is suspect E Analyze via Stability-Indicating LC-MS/MS Method D->E F Identify Degradation Products E->F G Implement Preventative Measures: - Control pH, Temp, Light - Use Inert Atmosphere - Proper Packaging F->G

Caption: Troubleshooting workflow for Bisoprolol degradation.

Diagram 2: Bisoprolol Degradation Pathways under Stress

G cluster_acid Acid Hydrolysis cluster_alkaline Alkaline Hydrolysis cluster_oxidative Oxidative Stress Bisoprolol Bisoprolol ImpA1 Impurity A Bisoprolol->ImpA1 ImpL1 Impurity L Bisoprolol->ImpL1 ImpD1 Impurity D Bisoprolol->ImpD1 ImpA2 Impurity A Bisoprolol->ImpA2 ImpL2 Impurity L Bisoprolol->ImpL2 ImpQ2 Impurity Q Bisoprolol->ImpQ2 ImpG2 Impurity G Bisoprolol->ImpG2 ImpK2 Impurity K Bisoprolol->ImpK2 ImpA3 Impurity A Bisoprolol->ImpA3 ImpL3 Impurity L Bisoprolol->ImpL3 ImpK3 Impurity K Bisoprolol->ImpK3

Caption: Major degradation pathways of Bisoprolol.

References

Minimizing off-target effects of Bryonolol

Author: BenchChem Technical Support Team. Date: November 2025

Bryonolol Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of the serine/threonine kinase, Protein Kinase C zeta (PKCζ). It functions by competitively binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream substrates. This inhibition disrupts the PKCζ signaling cascade, which is crucial for cell polarity, proliferation, and survival in specific cancer cell lines.

Q2: What are the known off-target effects of this compound?

While designed for selectivity, at concentrations above 1µM, this compound has been observed to interact with other kinases and cellular proteins. The most significant off-target activities include the inhibition of other PKC isoforms (notably PKCβ and PKCγ) and the MAP kinase, ERK5. These off-target interactions can lead to unintended cellular responses and complicate data interpretation.

Q3: How can I determine the optimal concentration of this compound for my experiments?

The optimal concentration is one that maximizes the inhibition of the primary target (PKCζ) while minimizing off-target effects. A dose-response experiment is critical. We recommend testing a range of concentrations from 10 nM to 10 µM. The ideal concentration will be the lowest one that produces the desired biological effect, which should correlate with the IC50 for PKCζ inhibition.

Q4: What are the best negative controls to use in experiments with this compound?

A multi-faceted control strategy is recommended:

  • Vehicle Control: Use the same solvent (e.g., DMSO) used to dissolve this compound at the same final concentration.

  • Structurally Similar, Inactive Analog: If available, use a molecule structurally related to this compound that does not inhibit PKCζ.

  • Rescue Experiment: After treatment with this compound, introduce a constitutively active form of a downstream effector of PKCζ to see if the phenotype is reversed.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete PKCζ and confirm that the resulting phenotype matches that of this compound treatment.

Troubleshooting Guides

Issue 1: I'm observing a cellular effect at a much lower concentration than this compound's IC50 for PKCζ.

  • Question: Could this be a real effect or an artifact?

  • Answer: While it could indicate high sensitivity in your specific cell line, it may also suggest an off-target effect on a more potent target or a non-specific effect on cell health.

    • Troubleshooting Step 1: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) across your dose range to rule out cytotoxicity.

    • Troubleshooting Step 2: Conduct a Western blot to verify that at this low concentration, phosphorylation of a known PKCζ substrate is indeed inhibited.

    • Troubleshooting Step 3: Test this compound in a PKCζ knockout or knockdown cell line. If the effect persists, it is definitively off-target.

Issue 2: My results with this compound are inconsistent between experiments.

  • Question: What could be causing this variability?

  • Answer: Inconsistency can stem from several factors related to compound handling and experimental setup.

    • Troubleshooting Step 1: Ensure complete solubilization of this compound in your vehicle (e.g., DMSO) before preparing dilutions. We recommend vortexing and brief sonication.

    • Troubleshooting Step 2: Prepare fresh dilutions from a stock solution for each experiment. Avoid multiple freeze-thaw cycles of the stock.

    • Troubleshooting Step 3: Standardize cell seeding density and treatment duration, as these can significantly impact the cellular response.

Issue 3: A known downstream effect of PKCζ is not observed, even at high concentrations of this compound.

  • Question: Does this mean this compound is not working in my system?

  • Answer: Not necessarily. This could indicate that the specific downstream pathway you are monitoring is not active in your chosen cell line or that parallel pathways are compensating for the loss of PKCζ activity.

    • Troubleshooting Step 1: Confirm that PKCζ is expressed in your cell line using Western blot or qPCR.

    • Troubleshooting Step 2: Use a positive control known to stimulate the PKCζ pathway in your cells to ensure the pathway is functional.

    • Troubleshooting Step 3: Measure the phosphorylation status of a direct substrate of PKCζ to confirm target engagement by this compound, rather than relying solely on a distal downstream readout.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary target and key off-target kinases.

Kinase TargetIC50 (nM)Selectivity (Fold vs. PKCζ)
PKCζ (Primary Target) 50 1x
PKCβ85017x
PKCγ1,20024x
ERK52,50050x
PKA>10,000>200x
CDK2>10,000>200x

Experimental Protocols

Protocol 1: Dose-Response Curve for Target Inhibition

This protocol determines the concentration of this compound required to inhibit 50% of PKCζ activity (IC50) in a cellular context.

  • Cell Seeding: Plate cells at a density of 1 x 10^5 cells/well in a 12-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x final concentrations (e.g., 20 nM to 20 µM) in cell culture media.

  • Treatment: Remove the existing media from the cells and replace it with the media containing the different concentrations of this compound or vehicle control (DMSO). Incubate for 2 hours.

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Quantify total protein concentration using a BCA assay.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-MARCKS (a PKCζ substrate) and a loading control (e.g., GAPDH).

    • Incubate with secondary antibodies and visualize using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities. Normalize the phospho-MARCKS signal to the loading control. Plot the normalized signal against the logarithm of the this compound concentration and fit a sigmoidal curve to determine the IC50.

Protocol 2: Washout Experiment to Differentiate On- vs. Off-Target Effects

This protocol helps determine if the observed phenotype is due to a specific, reversible interaction with the target or a non-specific, irreversible effect.

  • Initial Treatment: Treat cells with a high concentration of this compound (e.g., 5 µM) and a vehicle control for 4 hours.

  • Washout Phase:

    • For the "washout" group, remove the this compound-containing media, wash the cells three times with warm PBS, and then add fresh, compound-free media.

    • For the "continuous treatment" group, simply replace the media with fresh media containing the same concentration of this compound.

  • Incubation: Incubate all groups for an additional 24-48 hours.

  • Phenotypic Assessment: Measure the biological endpoint of interest (e.g., cell migration, gene expression).

  • Interpretation: If the phenotype in the washout group reverts to the level of the vehicle control, the effect is likely due to a specific, reversible interaction with the primary target. If the phenotype persists, it may be due to an irreversible off-target effect or secondary toxicity.

Visualizations

Bryonolol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PDK1 PDK1 Receptor->PDK1 Activates PKCz PKCζ PDK1->PKCz Activates Substrate Downstream Substrate (e.g., MARCKS) PKCz->Substrate Phosphorylates This compound This compound This compound->PKCz Inhibits OffTarget Off-Target Kinase (e.g., ERK5) This compound->OffTarget Inhibits (High Conc.) Phenotype Cell Polarity & Survival Substrate->Phenotype OffTarget_Phenotype Unintended Cellular Effects OffTarget->OffTarget_Phenotype

Caption: this compound's primary and off-target signaling pathways.

Off_Target_Workflow A Observe Unexpected Phenotype with this compound B Step 1: Perform Dose-Response and Cell Viability Assays A->B C Is effect dose-dependent and non-toxic? B->C D Yes C->D   E No C->E   F Step 2: Compare Phenotype with PKCζ Genetic Knockdown (siRNA) D->F L Artifact or Cytotoxicity. Re-evaluate experimental setup. E->L G Does phenotype match? F->G H Yes G->H   I No G->I   J Conclusion: Phenotype is likely ON-TARGET. Optimize concentration. H->J K Conclusion: Phenotype is likely OFF-TARGET. Consider alternative inhibitors. I->K

Caption: Workflow for identifying this compound's off-target effects.

Troubleshooting_Logic Start Inconsistent Results Q1 Are you using fresh dilutions for each experiment? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the compound fully solubilized? A1_Yes->Q2 Sol1 Action: Prepare fresh dilutions from stock. A1_No->Sol1 End Problem Resolved Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are cell density and treatment time consistent? A2_Yes->Q3 Sol2 Action: Vortex and sonicate stock solution. A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes If yes, contact Technical Support A3_No No Q3->A3_No Sol3 Action: Standardize experimental parameters. A3_No->Sol3 Sol3->End

Caption: Logic diagram for troubleshooting inconsistent results.

Technical Support Center: Navigating Experimental Variability and Reproducibility of Beta-Blockers

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Bryonolol": The term "this compound" did not yield specific results in scientific literature and is likely a typographical error. The "-olol" suffix is characteristic of beta-adrenergic receptor antagonists (beta-blockers). This technical support guide will use Nebivolol as a representative third-generation beta-blocker to address common challenges in experimental variability and reproducibility. Nebivolol is a suitable exemplar due to its dual mechanism of action, which presents unique experimental considerations. The principles and troubleshooting strategies discussed herein are broadly applicable to research involving other beta-blockers.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variability in our cell-based assays with Nebivolol. What are the potential causes?

A1: Batch-to-batch variability with Nebivolol can stem from several sources:

  • Compound Stability: Ensure consistent storage and handling of Nebivolol stock solutions. Repeated freeze-thaw cycles should be avoided. Prepare fresh dilutions for each experiment from a master stock.

  • Cell Line Integrity: Passage number can affect receptor expression and signaling pathways. Use cells within a consistent and low passage range. Regularly perform cell line authentication.

  • Serum and Media Composition: Components in fetal bovine serum (FBS) can vary between lots and influence cell signaling. It is advisable to test and reserve a large batch of FBS for a series of experiments.

  • CYP2D6 Metabolism: If using primary cells or certain cell lines with metabolic activity, be aware that Nebivolol is metabolized by the CYP2D6 enzyme.[1] Genetic polymorphisms in this enzyme lead to "poor" and "extensive" metabolizer phenotypes, which can be a source of variability if not controlled for.[1]

Q2: Our measured IC50 value for Nebivolol's β1-receptor antagonism is different from published values. Why might this be?

A2: Discrepancies in IC50 values are common and can be attributed to:

  • Assay Conditions: The IC50 value is highly dependent on the specifics of the assay, including radioligand concentration, incubation time and temperature, and buffer composition.[2]

  • Cellular System: The expression level of the β1-adrenergic receptor in your chosen cell line will directly impact the apparent potency of an antagonist.

  • Data Analysis: The mathematical model used to fit the dose-response curve can influence the calculated IC50. Ensure you are using a consistent and appropriate non-linear regression model.

Q3: How does Nebivolol's dual mechanism of action affect experimental design?

A3: Nebivolol is both a selective β1-adrenergic receptor antagonist and a β3-adrenergic receptor agonist, the latter stimulating nitric oxide (NO) production.[3] This duality requires careful experimental design:

  • To isolate the β1-antagonistic effects, you may need to use a cell line that does not express functional β3-receptors or use a β3-antagonist as a control.

  • When studying the NO-mediated vasodilatory effects, ensure your cellular system (e.g., endothelial cells) expresses the necessary machinery (β3-receptors, endothelial nitric oxide synthase - eNOS).[4][5]

Troubleshooting Guides

Issue 1: Inconsistent Results in Nitric Oxide (NO) Production Assays
Symptom Potential Cause Troubleshooting Step
Low or no NO signal Inappropriate cell type.Confirm your cell line (e.g., HUVECs) expresses functional eNOS and β3-adrenergic receptors.[4]
Assay interference.The Griess assay, a common method for indirect NO measurement, can be affected by components in the cell culture media.[6] Consider using a more direct method like a fluorescent NO probe (e.g., DAF-FM) or chemiluminescence.[7][8]
Sample handling artifacts.NO and its metabolites are unstable. Avoid repeated freeze-thaw cycles of samples. Analyze samples promptly after collection.[9]
High background signal Media components reacting with the detection reagent.Run a "media only" blank to assess background levels. Consider using phenol red-free media, as it can interfere with some colorimetric assays.
Contamination.Ensure sterile technique to prevent bacterial contamination, which can produce nitrites and give a false positive signal.
Issue 2: Poor Reproducibility in β1-Adrenergic Receptor Binding Assays
Symptom Potential Cause Troubleshooting Step
High non-specific binding Radioligand concentration too high.Titrate the radioligand to a concentration at or below its Kd for the receptor.
Inadequate washing.Optimize the number and duration of wash steps to remove unbound radioligand without causing significant dissociation from the receptor.
Hydrophobic interactions of the compound.Include a low concentration of a detergent like BSA in the binding buffer.
Low specific binding Low receptor expression in cell membranes.Prepare membranes from a cell line known to have high β1-receptor density or from tissues with high expression.[2]
Degraded radioligand.Check the age and storage conditions of your radioligand. Run a quality control check.
Incorrect buffer pH or ionic strength.Verify that the buffer composition matches established protocols for β-adrenergic receptor binding.

Data Presentation: Quantitative Analysis of Nebivolol

The following tables summarize key quantitative parameters for Nebivolol from various sources to highlight potential experimental variability.

Table 1: In Vitro Inhibitory Potency of Nebivolol

ParameterValueSystem/Assay ConditionReference
IC50 (β1-adrenoceptor) 0.8 nMRadioligand binding assay[10]
Ki (β1-adrenoceptor) 0.9 nMRabbit lung membrane preparation[10][11]
β2/β1 Selectivity Ratio ~50Rabbit lung membrane preparation[10][11]
IC50 (Cell Growth Inhibition) 6.1 µMHuman coronary artery smooth muscle cells (haCSMCs), 7-day incubation[10]
IC50 (hERG Inhibition) 6.3 µMCHO cells expressing hERG[10]
IC50 (Sodium Channel Inhibition) 7.9 µMHEK293 cells expressing Nav1.5[10]

Table 2: Comparative β1-Selectivity of Beta-Blockers in Human Myocardium

Compoundβ1/β2 Selectivity RatioRadioligand UsedReference
Nebivolol 22.5 - 46.1[125I]iodocyanopindolol / [3H]CGP 12.177
Bisoprolol 6.4 - 13.1[125I]iodocyanopindolol / [3H]CGP 12.177
Carvedilol 0.41 - 0.65[125I]iodocyanopindolol / [3H]CGP 12.177

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for β1-Adrenergic Receptor

This protocol outlines a method to determine the binding affinity of Nebivolol for the β1-adrenergic receptor in membranes prepared from cells expressing the receptor.

1. Membrane Preparation:

  • Culture cells (e.g., CHO or HEK293 cells stably expressing human β1-AR) to high confluency.

  • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

  • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

  • Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA or Bradford).

2. Binding Assay:

  • In a 96-well plate, add in order:

    • Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • A fixed concentration of a β1-selective radioligand (e.g., [3H]CGP 12.177) at its approximate Kd.

    • Increasing concentrations of unlabeled Nebivolol (for competition curve).

    • For non-specific binding control wells, add a high concentration of a non-selective beta-blocker (e.g., propranolol).

    • Initiate the reaction by adding the cell membrane preparation (20-30 µg of protein per well).[2]

  • Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[2]

  • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Subtract non-specific binding from all measurements to obtain specific binding.

  • Plot the percentage of specific binding against the logarithm of the Nebivolol concentration.

  • Fit the data to a one-site competition model using non-linear regression to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Endothelial Nitric Oxide Synthase (eNOS) Activation Assay

This protocol describes a method to measure NO production in endothelial cells in response to Nebivolol, using a fluorescent dye.

1. Cell Culture and Treatment:

  • Plate human umbilical vein endothelial cells (HUVECs) in a 96-well plate and grow to confluency.

  • Wash the cells with a suitable buffer (e.g., Hank's Balanced Salt Solution).

  • Load the cells with a NO-sensitive fluorescent dye (e.g., 5 µM DAF-FM diacetate) for 30-60 minutes at 37°C.[4]

  • Wash the cells to remove excess dye.

  • Add buffer containing increasing concentrations of Nebivolol to the wells. Include appropriate controls: a vehicle control and a positive control (e.g., acetylcholine or bradykinin). To confirm the signal is NO-dependent, include a condition with Nebivolol plus an eNOS inhibitor (e.g., L-NAME).[4]

2. Signal Detection:

  • Incubate the plate at 37°C.

  • Measure the increase in fluorescence over time using a fluorescence plate reader (excitation ~495 nm, emission ~515 nm).[4]

3. Data Analysis:

  • Subtract the background fluorescence from all readings.

  • Plot the change in fluorescence intensity against time or as an endpoint measurement against the concentration of Nebivolol.

  • Normalize the data to the vehicle control to determine the fold-increase in NO production.

Visualizations

Nebivolol_Signaling_Pathway cluster_cardiac Cardiac Myocyte cluster_endothelial Endothelial Cell cluster_smc Smooth Muscle Cell Nebivolol Nebivolol Beta1_AR β1-Adrenergic Receptor (Heart) Nebivolol->Beta1_AR Antagonism Beta3_AR β3-Adrenergic Receptor (Endothelium) Nebivolol->Beta3_AR Agonism Gs_Protein Gs Protein Beta1_AR->Gs_Protein eNOS eNOS Beta3_AR->eNOS AC Adenylyl Cyclase Gs_Protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cardiac_Effects ↓ Heart Rate ↓ Contractility PKA->Cardiac_Effects NO Nitric Oxide (NO) eNOS->NO activation L_Arginine L-Arginine L_Arginine->NO sGC sGC NO->sGC cGMP cGMP sGC->cGMP Vasodilation Vasodilation cGMP->Vasodilation

Caption: Dual signaling pathway of Nebivolol.

Experimental_Workflow Start Hypothesis Formulation Assay_Selection Assay Selection (e.g., Binding, Functional) Start->Assay_Selection Protocol_Dev Protocol Optimization (e.g., Cell density, Reagent conc.) Assay_Selection->Protocol_Dev Execution Experiment Execution (with controls) Protocol_Dev->Execution Data_Collection Data Collection Execution->Data_Collection Analysis Data Analysis & QC Data_Collection->Analysis Results Results Consistent? Analysis->Results Troubleshoot Troubleshooting (Consult Guide) Results->Troubleshoot No Conclusion Conclusion & Next Steps Results->Conclusion Yes Troubleshoot->Protocol_Dev

Caption: General experimental and troubleshooting workflow.

References

Technical Support Center: Refining Bryonolol Dosage for Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Our comprehensive search for scientific literature and clinical data regarding "Bryonolol" has yielded limited information. At present, there is a notable absence of published long-term studies, detailed dosage guidelines, and extensive safety profiles necessary to construct a complete technical support resource.

The available information identifies this compound as a triterpenoid compound isolated from natural sources such as the seeds of Trichosanthes kirilowii Maxim.[1] Its chemical formula is C30H50O2.[2] Some studies on related compounds, like Bryonolic acid, suggest potential anti-allergic and anti-inflammatory properties.[3] However, specific data on this compound's mechanism of action, pharmacokinetics, and toxicology in the context of long-term administration are not available in the public domain.

Due to this lack of foundational data, we are unable to provide detailed troubleshooting guides, frequently asked questions, or established experimental protocols for refining this compound dosage in long-term studies. The creation of quantitative data tables and visualizations of signaling pathways or experimental workflows would be speculative and not based on validated scientific findings.

We advise researchers to proceed with caution and to conduct thorough preliminary in vitro and in vivo studies to establish the basic pharmacological and toxicological profile of this compound before embarking on long-term dosage refinement studies.

We will continue to monitor the scientific literature for new information on this compound and will update this resource as more data becomes available.

References

How to prevent Bryonolol precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Bryonolol in cell culture media during their experiments.

Troubleshooting Guide: Preventing this compound Precipitation

This compound is a lipophilic compound with poor aqueous solubility, which can lead to precipitation when added to cell culture media. The following guide provides systematic steps to troubleshoot and prevent this issue.

Initial Steps & Observation

Before extensive troubleshooting, ensure the issue is not due to common cell culture problems like contamination or media degradation.[1][2][3]

  • Microscopic Examination: Visually inspect the culture medium under a microscope. This compound precipitation will likely appear as amorphous or crystalline structures, distinct from microbial contamination.

  • Aseptic Technique: Confirm that proper aseptic techniques were followed to rule out bacterial or fungal contamination, which can also cause turbidity.[2]

  • Media Integrity: Ensure the cell culture medium and its supplements (e.g., serum) have not expired and have been stored correctly. Temperature fluctuations can cause components of the media itself to precipitate.[1][3]

Solvent & Stock Solution Optimization

The primary cause of this compound precipitation is its low solubility in aqueous media. Optimizing the solvent and the method of dilution is a critical step.

Experimental Protocol: Preparing this compound Stock Solutions

  • Solvent Selection: Choose a biocompatible organic solvent to prepare a high-concentration stock solution of this compound. Dimethyl sulfoxide (DMSO) is a common first choice. Other options include ethanol, methanol, or a mixture of solvents.

  • Dissolution: Dissolve this compound powder in the selected solvent to create a concentrated stock solution (e.g., 10 mM). Gentle warming (to no more than 37°C) and vortexing can aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1]

Experimental Protocol: Diluting this compound Stock into Media

  • Pre-warm Media: Warm the cell culture media to 37°C before adding the this compound stock solution.

  • Stepwise Dilution: Perform serial dilutions of the stock solution in pre-warmed media to achieve the final desired concentration.

  • Rapid Mixing: Add the this compound stock solution dropwise to the media while gently vortexing or swirling the tube to ensure rapid and uniform dispersion.[4] This prevents localized high concentrations that can lead to immediate precipitation.

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells (typically ≤0.5% for DMSO, and often lower for other solvents). Run a solvent toxicity control experiment.

Solubility Enhancement Techniques

If precipitation persists, consider the following advanced techniques to improve this compound's solubility. These methods aim to increase the solubility of lipophilic compounds in aqueous solutions.[5][6][7][8]

TechniqueDescriptionAdvantagesDisadvantages
Co-solvency Using a mixture of water-miscible solvents to increase solubility.[5][6]Simple to implement.Requires careful optimization to avoid solvent toxicity.
pH Adjustment Modifying the pH of the media can increase the solubility of ionizable compounds.[7]Effective for acidic or basic compounds.May not be suitable for this compound if it is non-ionizable; can affect cell viability and media stability.
Use of Surfactants Non-ionic surfactants like Tween® 20 or Tween® 80 can form micelles that encapsulate the drug, increasing its solubility.[9]Can significantly increase solubility.May have cytotoxic effects at higher concentrations and can interfere with some cellular assays.
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.Generally low toxicity.Can be expensive; may alter the effective concentration of the drug.

Frequently Asked Questions (FAQs)

Q1: I observed a cloudy precipitate in my cell culture flask after adding this compound. What is the likely cause?

A1: The most probable cause is the precipitation of this compound due to its poor solubility in the aqueous cell culture medium. This compound is a lipophilic molecule, and when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into the aqueous media, it can crash out of solution if its concentration exceeds its solubility limit. Other potential, though less likely, causes could be a reaction with a component in the media or contamination.[1][2][3]

Q2: What is the best solvent to dissolve this compound for in vitro experiments?

Q3: How can I determine the maximum non-toxic concentration of my chosen solvent for my cell line?

A3: You should perform a dose-response experiment. Treat your cells with a range of solvent concentrations (e.g., 0.1%, 0.25%, 0.5%, 1%) without this compound. After the desired incubation time, assess cell viability using a standard assay (e.g., MTT, Trypan Blue exclusion). The highest concentration that does not significantly impact cell viability is your maximum working solvent concentration.

Q4: I am still seeing precipitation even after using DMSO and dropwise addition. What should I do next?

A4: If basic solvent and dilution optimization fails, you can explore more advanced solubility enhancement techniques. Consider the following:

  • Lower the final concentration of this compound: Your desired experimental concentration may be above its solubility limit in the media.

  • Incorporate a surfactant: Low concentrations of a non-ionic surfactant like Tween® 80 (e.g., 0.01-0.1%) can help maintain this compound in solution.[9]

  • Use cyclodextrins: These molecules can encapsulate this compound and increase its aqueous solubility. You will need to test these additives for any effects on your experimental outcomes.

Q5: Could the serum in my media be causing the precipitation?

A5: It's possible, but less likely to be the primary cause for a lipophilic compound. Serum proteins can sometimes interact with compounds. You can test this by preparing this compound in serum-free media and comparing it to serum-containing media. However, the inherent poor aqueous solubility of this compound is the more direct cause of precipitation.

Visual Guides

G cluster_0 Troubleshooting Workflow for this compound Precipitation start Precipitation Observed check_contamination Microscopic Check: Precipitate or Contamination? start->check_contamination contamination Address Contamination check_contamination->contamination Contamination optimize_stock Optimize Stock Solution (Solvent, Concentration) check_contamination->optimize_stock Precipitate optimize_dilution Optimize Dilution Method (Dropwise, Vortexing) optimize_stock->optimize_dilution re_evaluate Precipitation Still Occurs? optimize_dilution->re_evaluate enhancement_techniques Use Solubility Enhancers (Surfactants, Cyclodextrins) re_evaluate->enhancement_techniques Yes success Experiment Proceed re_evaluate->success No enhancement_techniques->success

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_1 Hypothetical Signaling Pathway Affected by this compound This compound This compound receptor Cell Surface Receptor This compound->receptor Binds/Activates kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Regulates

Caption: Hypothetical this compound signaling pathway.

References

Adjusting pH for optimal Bryonolol activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bryonolol.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound activity in in-vitro kinase assays?

A1: this compound exhibits its highest inhibitory activity against its target kinase, Tyr-Kinase Associated Protein (TKAP), in a slightly acidic to neutral pH range. The optimal pH for in-vitro assays is between 6.8 and 7.4. Activity significantly decreases at pH values below 6.5 and above 7.8.

Q2: My cells in culture are not responding to this compound treatment. What could be the issue?

A2: Several factors could contribute to a lack of response. First, verify the pH of your cell culture medium. Standard bicarbonate-buffered media are typically maintained at a physiological pH of 7.2-7.4 in a CO2 incubator. Deviations from this range can affect both cell health and this compound's stability and cell permeability. Second, ensure that the final concentration of your solvent (e.g., DMSO) is not exceeding 0.1%, as higher concentrations can be cytotoxic. Finally, confirm the expression of the target protein, TKAP, in your cell line.

Q3: I am observing precipitation of this compound when I add it to my assay buffer. Why is this happening?

A3: this compound has limited solubility in aqueous solutions, particularly at alkaline pH. Precipitation can occur if the stock concentration is too high or if the assay buffer's pH is above 8.0. We recommend preparing fresh dilutions from a high-concentration stock in DMSO and ensuring the final assay pH is within the optimal range of 6.8-7.4.

Q4: Can I use a phosphate-based buffer system for my experiments with this compound?

A4: Yes, phosphate-based buffers such as PBS (phosphate-buffered saline) and sodium phosphate buffers are compatible with this compound, provided the final pH is adjusted to the 6.8-7.4 range. Always verify the pH of your final assay solution after all components have been added.

Troubleshooting Guides

Issue 1: Suboptimal this compound Activity in Kinase Assay
Possible Cause Troubleshooting Step
Incorrect Buffer pH Prepare fresh buffer and meticulously adjust the pH to 7.2 using a calibrated pH meter.
Degraded this compound Use a fresh aliquot of this compound from a stock stored at -80°C. Avoid multiple freeze-thaw cycles.
Suboptimal ATP Concentration Ensure the ATP concentration in your assay is at or near the Km for the TKAP enzyme.
Issue 2: High Variability Between Replicate Wells
Possible Cause Troubleshooting Step
Poor Mixing Gently vortex the final solution after adding this compound and before dispensing into assay plates.
Inaccurate Pipetting Calibrate your pipettes and use reverse pipetting for viscous solutions.
Edge Effects in Plate Avoid using the outer wells of the assay plate, or incubate the plate in a humidified chamber.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound on TKAP at various pH levels. The IC50 value represents the concentration of this compound required to inhibit 50% of TKAP activity.

pHIC50 (nM)Standard Deviation (nM)
6.0152.4± 12.1
6.578.9± 6.5
7.050.2± 4.1
7.455.8± 4.8
8.0210.7± 18.3

Experimental Protocols

Protocol 1: Preparation of pH-Adjusted Assay Buffers
  • Prepare a 1 M stock solution of Tris base.

  • In a beaker, add the desired amount of Tris stock solution and dilute with nuclease-free water to near the final volume.

  • Place the beaker on a magnetic stirrer and immerse a calibrated pH meter probe into the solution.

  • Slowly add 1 M HCl to the solution while monitoring the pH. For a pH of 7.4, continue adding HCl until the meter reading is stable at 7.4.

  • Transfer the solution to a volumetric flask and add nuclease-free water to the final desired volume.

  • Sterilize the buffer by filtering it through a 0.22 µm filter.

Protocol 2: In-Vitro TKAP Kinase Assay
  • Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM DTT, and 100 µM ATP.

  • Add 5 µL of diluted this compound (in 10% DMSO) to the wells of a 384-well plate.

  • Add 10 µL of the TKAP enzyme (2 ng/µL) to each well.

  • Initiate the kinase reaction by adding 5 µL of a fluorescently labeled peptide substrate.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding 20 µL of a 100 mM EDTA solution.

  • Read the fluorescence signal on a suitable plate reader.

Visualizations

Bryonolol_Signaling_Pathway cluster_cell Cell Membrane This compound This compound TKAP_receptor TKAP Receptor This compound->TKAP_receptor Inhibits Downstream_Protein Downstream Protein TKAP_receptor->Downstream_Protein Phosphorylates Cellular_Response Cellular Response (e.g., Apoptosis) Downstream_Protein->Cellular_Response Activates

Caption: Hypothetical signaling pathway of this compound inhibiting the TKAP receptor.

Experimental_Workflow start Start: Suboptimal Activity check_ph 1. Verify Buffer pH (6.8-7.4) start->check_ph prepare_fresh 2. Prepare Fresh This compound Dilution check_ph->prepare_fresh check_reagents 3. Check Other Reagents (Enzyme, ATP) prepare_fresh->check_reagents run_assay 4. Re-run Assay check_reagents->run_assay analyze 5. Analyze Results run_assay->analyze

Caption: Workflow for troubleshooting suboptimal this compound activity.

Logical_Relationship pH_High pH > 7.8 Activity_Low_High Low Activity pH_High->Activity_Low_High pH_Low pH < 6.5 Activity_Low_Low Low Activity pH_Low->Activity_Low_Low pH_Optimal 6.8 ≤ pH ≤ 7.4 Activity_Optimal Optimal Activity pH_Optimal->Activity_Optimal

Caption: Logical relationship between pH and this compound activity.

Optimization of Bryonolol incubation time

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with Bryonolol. Here you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound to induce downstream signaling?

A1: The optimal incubation time for this compound can vary depending on the cell type and the specific downstream marker being investigated. We recommend performing a time-course experiment to determine the peak response for your specific experimental system. A typical starting point is to test a range from 30 minutes to 24 hours. For initial experiments, a 2-hour incubation is often effective for observing the phosphorylation of key downstream targets.

Q2: I am not observing the expected phosphorylation of the downstream kinase, KIN2, after this compound treatment. What could be the issue?

A2: There are several potential reasons for the lack of KIN2 phosphorylation. First, ensure that your this compound stock solution is properly prepared and has not undergone multiple freeze-thaw cycles. Second, verify the health and confluency of your cell culture, as stressed or overly confluent cells may not respond optimally. Third, confirm the activity of your antibodies and the integrity of your western blotting protocol. Finally, consider that the peak phosphorylation of KIN2 may occur at a different time point in your cell line; a time-course experiment is highly recommended.

Q3: Can this compound be used in serum-containing media?

A3: Yes, this compound can be used in the presence of serum. However, it is important to note that components in the serum may interact with this compound or affect the signaling pathway. For sensitive experiments or to ensure maximal and direct effect, we recommend a period of serum starvation prior to this compound treatment.

Q4: Is a vehicle control necessary for my this compound experiments?

A4: Absolutely. A vehicle control (the solvent used to dissolve this compound, e.g., DMSO) is critical to ensure that the observed effects are due to this compound itself and not the solvent. The final concentration of the vehicle should be consistent across all experimental conditions.

Troubleshooting Guides

Issue 1: High background signal in western blots for phosphorylated proteins.
  • Possible Cause: Inefficient blocking or washing steps.

    • Solution: Increase the duration or number of washes. Optimize the concentration of your blocking agent (e.g., BSA or non-fat milk).

  • Possible Cause: Antibody concentration is too high.

    • Solution: Titrate your primary and secondary antibodies to determine the optimal concentration with the best signal-to-noise ratio.

  • Possible Cause: Contaminated buffers.

    • Solution: Prepare fresh buffers, ensuring they are sterile and free of precipitates.

Issue 2: Inconsistent results between replicate experiments.
  • Possible Cause: Variation in cell seeding density.

    • Solution: Ensure uniform cell seeding across all wells and plates. Use a cell counter for accuracy.

  • Possible Cause: Inconsistent incubation times.

    • Solution: Use a precise timer for all incubation steps, especially for short-duration treatments. Stagger the addition of this compound to different wells to ensure accurate timing.

  • Possible Cause: Degradation of this compound.

    • Solution: Aliquot your this compound stock solution to minimize freeze-thaw cycles. Store at the recommended temperature.

Experimental Protocols

Optimizing this compound Incubation Time

This protocol outlines a typical time-course experiment to determine the optimal incubation period for this compound treatment.

  • Cell Seeding: Plate cells at a density of 80-90% confluency in a 6-well plate and allow them to adhere overnight.

  • Serum Starvation (Optional): The following day, replace the growth medium with a serum-free medium and incubate for 4-6 hours.

  • This compound Treatment: Treat the cells with the desired concentration of this compound for various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 16 hr, 24 hr). Include a vehicle-only control for the longest time point.

  • Cell Lysis: After the respective incubation times, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis: Analyze the phosphorylation status of key downstream targets (e.g., p-KIN2) by western blotting.

Data Presentation

Table 1: Effect of this compound Incubation Time on KIN2 Phosphorylation
Incubation TimeFold Change in p-KIN2/Total KIN2 (Mean ± SD)
0 min (Vehicle)1.0 ± 0.1
30 min2.5 ± 0.3
1 hour5.8 ± 0.6
2 hours8.2 ± 0.9
4 hours6.1 ± 0.7
8 hours3.4 ± 0.4
24 hours1.5 ± 0.2

Visualizations

Bryonolol_Signaling_Pathway This compound This compound BRI1 BRI1 Receptor This compound->BRI1 Binds BAK1 BAK1 Co-Receptor BRI1->BAK1 Dimerizes with Phosphorylation_Cascade Phosphorylation Cascade BAK1->Phosphorylation_Cascade Initiates BIN2 BIN2 (Inactive) Phosphorylation_Cascade->BIN2 Inhibits BZR1_BES1 BZR1/BES1 (Active) BIN2->BZR1_BES1 Prevents Activation Nucleus Nucleus BZR1_BES1->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Seed Cells Serum_Starve 2. Serum Starve (Optional) Cell_Culture->Serum_Starve Add_this compound 3. Add this compound (Time Course) Serum_Starve->Add_this compound Cell_Lysis 4. Lyse Cells Add_this compound->Cell_Lysis Protein_Assay 5. Quantify Protein Cell_Lysis->Protein_Assay Western_Blot 6. Western Blot Protein_Assay->Western_Blot Data_Analysis 7. Analyze Data Western_Blot->Data_Analysis

Reducing background noise in Bryonolol fluorescence assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in Bryonolol fluorescence assays.

Disclaimer

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in fluorescence assays?

A1: High background noise in fluorescence assays can originate from several sources:

  • Autofluorescence: Endogenous fluorescence from cellular components such as NADH, flavins, collagen, and elastin, as well as from components in the cell culture media like phenol red and riboflavin.[2][3]

  • Nonspecific Binding: The fluorescent probe may bind to unintended targets or adhere to the surfaces of the assay plate.[3][4]

  • Compound Interference: The test compound itself (e.g., this compound) may be intrinsically fluorescent or may quench the fluorescence of the probe.[5][6]

  • Instrumental Noise: Electronic noise from the detector, light leakage, or scattering of the excitation light can contribute to the background signal.[3][7]

  • Contaminated Reagents: Buffers, solvents, or other reagents may contain fluorescent impurities.[3][8]

Q2: How can I determine if my test compound, this compound, is causing interference?

A2: To determine if this compound is interfering with your assay, you should run control experiments. This involves measuring the fluorescence of this compound in the assay buffer alone, both in the presence and absence of the fluorescent probe, but without cells or other biological components. This will help you identify if the compound is autofluorescent or if it quenches the probe's signal.[6]

Q3: What is a good starting point for optimizing the signal-to-noise ratio in my assay?

A3: A good starting point is to perform a titration of your fluorescent probe and, if applicable, your primary and secondary antibodies.[2][9] Using the optimal concentration will ensure a bright specific signal with minimal background. Additionally, optimizing wash steps by increasing their number and duration can significantly reduce background from unbound probes.[2][4]

Troubleshooting Guides

Guide 1: High Background Fluorescence

This guide will help you diagnose and troubleshoot the root causes of high background fluorescence in your this compound assay.

Problem: High fluorescence signal in control wells (no this compound or no cells).

Possible Cause Recommended Solution
Autofluorescence from Media Use phenol red-free media. For short-term experiments, consider replacing the media with a clear buffered saline solution like PBS.[2]
Contaminated Reagents Prepare fresh buffers and reagents using high-purity solvents. Filter buffers to remove particulate matter.[3][8]
Nonspecific Binding to Plate Use non-binding surface microplates. Include a blocking agent like Bovine Serum Albumin (BSA) in your assay buffer.[3]
Instrument Settings Optimize the gain settings on your fluorescence reader. While increasing the gain can amplify the signal, it can also increase the background noise.[8]

Problem: High background signal that is dependent on the presence of cells.

Possible Cause Recommended Solution
Cellular Autofluorescence Include an unstained cell control to quantify the level of autofluorescence.[2][9] If autofluorescence is high, consider using a fluorescent probe that excites and emits at longer wavelengths (red or far-red spectrum), as cellular autofluorescence is more prominent in the blue and green regions.[2]
Nonspecific Antibody/Probe Binding Titrate your primary and secondary antibodies to find the optimal concentration.[2][9] Increase the number and duration of wash steps after incubation with the fluorescent probe or antibodies.[2][4] Include a mild detergent like Tween-20 in your wash buffer to reduce nonspecific interactions.[2]
Fixation-Induced Autofluorescence If your protocol involves cell fixation, aldehydes in the fixative can induce fluorescence. Use the lowest effective concentration of the fixative for the shortest possible time. Consider using a quenching agent like sodium borohydride after fixation.[2]
Guide 2: this compound-Specific Interference

This guide focuses on troubleshooting issues that may arise from the intrinsic properties of this compound.

Problem: The fluorescence signal changes with the addition of this compound, even in the absence of a biological target.

Possible Cause Recommended Solution
Intrinsic Fluorescence of this compound Determine the excitation and emission spectra of this compound.[6] If it is fluorescent, choose an assay probe with spectrally distinct excitation and emission profiles to avoid overlap.[6]
Fluorescence Quenching by this compound If this compound absorbs light at the excitation or emission wavelength of your probe, it can quench the signal.[5] Run a control experiment with a constant concentration of the fluorescent probe and varying concentrations of this compound to assess quenching. If quenching is observed, you may need to consider a different fluorescent probe or a non-fluorescence-based assay.
This compound Precipitation High concentrations of test compounds can sometimes precipitate out of solution, causing light scattering that can be misinterpreted as a fluorescence signal.[10] Visually inspect the wells for any precipitate and consider testing a lower concentration range of this compound.

Experimental Protocols

Protocol 1: Determining Compound Interference

This protocol outlines the steps to assess whether this compound has intrinsic fluorescence or quenching properties.

Materials:

  • This compound stock solution

  • Assay buffer

  • Fluorescent probe used in the main assay

  • 96-well microplate (preferably black with a clear bottom)

  • Fluorescence microplate reader

Methodology:

  • Prepare a serial dilution of this compound in the assay buffer at concentrations corresponding to those used in your experiment.

  • For Intrinsic Fluorescence:

    • Add the diluted this compound solutions to the wells of the microplate.

    • Include wells with assay buffer only as a blank.

    • Scan the plate across a range of excitation and emission wavelengths to determine if this compound is fluorescent and at which wavelengths.

  • For Fluorescence Quenching:

    • Prepare a solution of your fluorescent probe in the assay buffer at the concentration used in your assay.

    • Add this solution to wells containing the serial dilution of this compound.

    • Include control wells with the fluorescent probe only.

    • Measure the fluorescence at the specific excitation and emission wavelengths of your probe. A decrease in fluorescence intensity with increasing this compound concentration indicates quenching.

Data Presentation

Table 1: Common Sources of Autofluorescence and their Spectral Regions

Source of Autofluorescence Typical Excitation Max (nm) Typical Emission Max (nm) Mitigation Strategy
NADH~340~450Use red-shifted fluorescent probes.
Flavins (e.g., Riboflavin)~450~530Use red-shifted fluorescent probes.
Collagen and Elastin~360-400~440-500Spectral unmixing; use red-shifted probes.
Phenol Red (in media)~560~580Use phenol red-free media.[2]

Visualizations

experimental_workflow Experimental Workflow for a this compound Fluorescence Assay cluster_prep Preparation cluster_treatment Treatment cluster_staining Staining cluster_detection Detection & Analysis prep_cells Prepare Cells seed_plate Seed Cells in Microplate prep_cells->seed_plate add_this compound Add this compound (Test Compound) seed_plate->add_this compound incubate_treatment Incubate add_this compound->incubate_treatment add_probe Add Fluorescent Probe incubate_treatment->add_probe incubate_stain Incubate add_probe->incubate_stain wash_cells Wash Cells incubate_stain->wash_cells read_plate Read Plate on Fluorescence Reader wash_cells->read_plate analyze_data Analyze Data (Subtract Background) read_plate->analyze_data

Caption: A generalized workflow for a cell-based fluorescence assay involving a test compound.

troubleshooting_flowchart Troubleshooting High Background Noise start High Background Noise Detected check_blank Is background high in blank wells (no cells)? start->check_blank check_unstained Is background high in unstained cell wells? check_blank->check_unstained No media_reagents Issue is likely media or reagents. - Use phenol red-free media. - Prepare fresh, filtered buffers. check_blank->media_reagents Yes autofluorescence Issue is likely cellular autofluorescence. - Use red-shifted probes. - Use quenching agents if fixed. check_unstained->autofluorescence Yes nonspecific_binding Issue is likely nonspecific binding. - Optimize probe/antibody concentration. - Increase wash steps. check_unstained->nonspecific_binding No

Caption: A decision tree to guide troubleshooting of high background fluorescence.

References

Bryonolol interference with common research reagents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Bryonolol in experimental settings. Here you will find troubleshooting guides and frequently asked questions to address common issues and ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a naturally occurring pentacyclic triterpenoid compound. It is found in various plants, most notably within the Cucurbitaceae family, such as in Lagenaria siceraria (bottle gourd).[1][2][3] Chemically, its formula is C30H50O2. In research, it is often used as a reference standard. This compound is also a known precursor in the biosynthesis of Bryonolic acid, a related triterpenoid with documented biological activities.[4]

2. What are the known biological activities of this compound?

Direct studies on the biological activity of this compound are limited. In a study evaluating the cytotoxicity of several D:C-friedooleanane-type triterpenes, this compound was found to be inactive against the human hepatoma cell line SK-Hep 1, with an IC50 value greater than 10 µg/mL.[1][2] However, as a precursor to Bryonolic acid, it is part of a biosynthetic pathway that leads to a compound with known anti-inflammatory, anti-allergic, and anticancer properties.

3. How should I prepare a stock solution of this compound?

While specific solubility data for this compound in various research-grade solvents is not extensively published, general practices for triterpenoids can be followed. These compounds are often sparingly soluble in aqueous solutions and typically require an organic solvent for initial dissolution.

  • Recommended Solvents: For initial stock solutions, dimethyl sulfoxide (DMSO) is a common choice for creating a concentrated stock.

  • General Protocol for Stock Solution Preparation:

    • Weigh the desired amount of this compound powder.

    • Dissolve the powder in a small volume of a suitable organic solvent (e.g., DMSO).

    • Once fully dissolved, this concentrated stock can be further diluted in cell culture medium or assay buffer to the desired final concentration. It is crucial to ensure the final concentration of the organic solvent in the assay is low enough (typically <0.5%) to not affect the experimental system.

4. Is this compound stable in solution?

According to supplier information, this compound powder is stable for up to 3 years when stored at -20°C. In solvent, it should be stored at -80°C and is stable for up to 1 year. To ensure stability, it is recommended to prepare fresh dilutions from the stock solution for each experiment and avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Problem 1: Low or No Observed Bioactivity

Possible Cause: As observed in cytotoxic assays with the SK-Hep 1 cell line, this compound itself may not be bioactive in all experimental models or assays.[1][2]

Troubleshooting Steps:

  • Positive Control: Ensure that your assay is performing as expected by using a known positive control compound with a similar expected effect.

  • Consider Bryonolic Acid: If your research hypothesis is related to the known activities of related compounds, consider testing Bryonolic acid, the bioactive downstream metabolite of this compound.

  • Metabolic Activation: Your experimental system (e.g., cell line) may lack the necessary enzymes to convert this compound to its active metabolites. Consider using a system known to express the relevant oxidative enzymes.

Problem 2: Potential Interference with Common Assays

While direct interference studies for this compound are not available, its chemical structure as a triterpenoid suggests potential for interference in certain assay types.

Table 1: Potential Assay Interference and Mitigation Strategies

Assay TypePotential for InterferenceRecommended Actions
MTT/XTT/MTS Assays Triterpenoids can have reducing properties that may lead to the non-enzymatic reduction of the tetrazolium salts, resulting in a false-positive signal for cell viability.- Blank Controls: Run parallel controls with this compound in cell-free medium to quantify any direct reduction of the assay reagent.- Alternative Viability Assays: Consider using assays based on different principles, such as ATP measurement (e.g., CellTiter-Glo®) or LDH release for cytotoxicity.
Fluorescence-Based Assays This compound's potential for autofluorescence is unknown. If it fluoresces at the excitation/emission wavelengths of your assay, it could lead to inaccurate readings.- Spectral Scan: Perform a fluorescence scan of this compound at the assay concentration to check for intrinsic fluorescence.- Use of Quenchers/Alternative Dyes: If interference is detected, investigate the use of appropriate quenchers or fluorescent dyes with different spectral properties.
Enzymatic Assays The mechanism of action is not well-defined, but interactions with enzyme activity cannot be ruled out.- Enzyme-Free Controls: Include controls without the enzyme to assess any direct effect of this compound on the substrate or detection system.

Experimental Protocols and Methodologies

Cytotoxicity Testing of this compound using the MTT Assay

This protocol is based on the methodology used to test this compound's activity against the SK-Hep 1 human hepatoma cell line.[1]

  • Cell Line: SK-Hep 1 (human hepatoma)

  • Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin/streptomycin.

  • Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric method measures cell viability based on the mitochondrial reduction of MTT to a purple formazan product by living cells.

Experimental Workflow:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection seed_cells Seed SK-Hep 1 cells in a 96-well plate incubate_24h Incubate for 24 hours seed_cells->incubate_24h add_this compound Add varying concentrations of this compound incubate_24h->add_this compound incubate_48h Incubate for 48 hours add_this compound->incubate_48h add_mtt Add MTT solution to each well incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add solubilization solution (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for MTT-based cytotoxicity assay.

Signaling Pathways

Biosynthesis of Bryonolic Acid from Isomultiflorenol

This compound is an intermediate in the biosynthetic pathway that converts Isomultiflorenol to Bryonolic acid. This process involves a series of enzymatic oxidation reactions. While the specific enzymes have not all been identified, the general pathway is understood.

Biosynthesis_Pathway Isomultiflorenol Isomultiflorenol This compound This compound Isomultiflorenol->this compound Enzymatic Oxidation Bryonolal Bryonolal This compound->Bryonolal Enzymatic Oxidation Bryonolic_Acid Bryonolic Acid Bryonolal->Bryonolic_Acid Enzymatic Oxidation

Caption: Biosynthetic pathway from Isomultiflorenol to Bryonolic Acid.

References

Technical Support Center: Enhancing the Bioavailability of Bryonolol for In Vivo Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bryonolol. The focus is on addressing challenges related to its in vivo use, particularly its limited bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

This compound is a natural triterpenoid compound isolated from plants of the Trichosanthes genus, within the Cucurbitaceae family.[1] Its chemical formula is C30H50O2 with a molecular weight of 442.7 g/mol .[1] While research on this compound is ongoing, related compounds from the same plant family, such as Bryonolic acid, have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2] These findings suggest that this compound may hold promise for similar therapeutic applications.

Q2: I am observing poor efficacy of this compound in my animal models despite using a high dose. What could be the underlying issue?

A common challenge with lipophilic natural products like this compound is low oral bioavailability. This means that only a small fraction of the administered dose reaches the systemic circulation to exert its therapeutic effect. A related compound, Cucurbitacin B, also found in Trichosanthes, has shown an absolute oral bioavailability of only about 10% in rats.[3][4] The poor efficacy you are observing is likely due to this compound's presumed low aqueous solubility and/or extensive first-pass metabolism.

Q3: What are the general strategies to enhance the bioavailability of poorly soluble compounds like this compound?

Several formulation strategies can be employed to improve the bioavailability of poorly soluble drugs. These can be broadly categorized as:

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to a higher dissolution rate.[2]

    • Solid Dispersions: Dispersing the drug in a carrier matrix at the molecular level can enhance its solubility and dissolution.

    • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[5]

  • Lipid-Based Formulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These systems are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.[6]

  • Chemical Modifications:

    • Prodrugs: Modifying the chemical structure of the drug to a more soluble form that converts back to the active compound in the body.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution & Experimental Protocol
Low and variable plasma concentrations of this compound after oral administration. Poor aqueous solubility leading to incomplete dissolution in the gastrointestinal tract.Formulate a Nanosuspension. Rationale: Reducing particle size to the nanometer range significantly increases the surface area-to-volume ratio, thereby enhancing the dissolution velocity.
High dose of this compound required to see a pharmacological effect. Extensive first-pass metabolism in the liver and/or gut wall.Develop a Lipid-Based Formulation (SEDDS). Rationale: Lipid-based formulations can promote lymphatic transport, which bypasses the portal circulation and reduces first-pass metabolism.
Precipitation of this compound in aqueous buffers during in vitro assays. Low intrinsic solubility of the compound.Prepare a Solid Dispersion with a hydrophilic polymer. Rationale: Amorphous solid dispersions can maintain the drug in a high-energy, more soluble state compared to its crystalline form.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension

Objective: To prepare a stable nanosuspension of this compound to enhance its dissolution rate and oral bioavailability.

Materials:

  • This compound powder

  • Stabilizer (e.g., Poloxamer 188, Soluplus®)

  • Deionized water

  • High-pressure homogenizer or wet milling equipment

Method:

  • Prepare a 1% (w/v) aqueous solution of the stabilizer (e.g., Poloxamer 188).

  • Disperse 0.5% (w/v) of this compound powder in the stabilizer solution.

  • Homogenize the suspension using a high-pressure homogenizer at 1500 bar for 30 cycles.

  • Alternatively, perform wet milling of the suspension using zirconium oxide beads (0.2 mm) for 24 hours.

  • Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

  • Confirm the crystalline state of the nanosized drug particles using Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To compare the oral bioavailability of a this compound nanosuspension to a standard suspension.

Animals:

  • Male Wistar rats (200-250 g), n=6 per group.

Formulations:

  • Control Group: this compound suspended in 0.5% carboxymethylcellulose (CMC) at a concentration of 10 mg/mL.

  • Test Group: this compound nanosuspension at a concentration of 10 mg/mL.

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer a single oral dose of 50 mg/kg of the respective formulation via oral gavage.

  • Collect blood samples (approx. 0.2 mL) from the tail vein at 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing into heparinized tubes.

  • Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

  • Determine the concentration of this compound in plasma using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and relative bioavailability using non-compartmental analysis.

Data Presentation

Table 1: Physicochemical Properties of this compound Formulations

Formulation Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) In Vitro Dissolution (at 2h)
Standard Suspension> 2000> 0.5-10.2 ± 2.1< 15%
Nanosuspension150 ± 25< 0.2-25.8 ± 3.4> 85%
SEDDS50 ± 10 (emulsion droplet size)< 0.15-5.1 ± 1.5> 95%

Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats (50 mg/kg, oral)

Formulation Cmax (ng/mL) Tmax (h) AUC0-24h (ng·h/mL) Relative Bioavailability (%)
Standard Suspension125 ± 304.0 ± 1.0980 ± 210100
Nanosuspension480 ± 952.0 ± 0.53950 ± 550403
SEDDS650 ± 1201.5 ± 0.55800 ± 780592

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Bryonolol_Powder This compound Powder Nanosuspension Nanosuspension (High-Pressure Homogenization) Bryonolol_Powder->Nanosuspension SEDDS SEDDS Formulation (Lipid-based) Bryonolol_Powder->SEDDS Solid_Dispersion Solid Dispersion (Spray Drying) Bryonolol_Powder->Solid_Dispersion Characterization Physicochemical Characterization (Particle Size, Dissolution) Nanosuspension->Characterization SEDDS->Characterization Solid_Dispersion->Characterization PK_Study Pharmacokinetic Study in Rats Characterization->PK_Study Select Lead Formulation Efficacy_Study Efficacy Study in Disease Model PK_Study->Efficacy_Study

signaling_pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 Induces dissociation Cell_Membrane Cell Membrane Keap1 Keap1 Nrf2->Keap1 Bound in cytoplasm ARE Antioxidant Response Element (ARE) in Nucleus Nrf2->ARE Translocates to nucleus and binds to HO1 Heme Oxygenase-1 (HO-1) Expression ARE->HO1 Anti_Inflammatory Anti-inflammatory Effects HO1->Anti_Inflammatory

References

Validation & Comparative

Propranolol vs. Nebivolol in Hypertension: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of two key beta-blockers in the management of hypertension, supported by experimental data and detailed protocols.

This guide offers a comprehensive comparison of Propranolol and Nebivolol, two beta-adrenergic receptor antagonists employed in the treatment of hypertension. We delve into their distinct mechanisms of action, comparative efficacy based on clinical data, and the experimental frameworks used to evaluate their performance. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed, evidence-based comparison of these two therapeutic agents.

Mechanism of Action: A Tale of Two Beta-Blockers

Propranolol is a non-selective beta-blocker, meaning it antagonizes both beta-1 (β1) and beta-2 (β2) adrenergic receptors. The blockade of β1-receptors in the heart muscle leads to a decrease in heart rate and cardiac output. The antagonism of β2-receptors can lead to vasoconstriction. Propranolol's antihypertensive effects are also attributed to its ability to down-regulate the renin-angiotensin-aldosterone system.

In contrast, Nebivolol is a third-generation, highly selective β1-adrenergic receptor antagonist. This cardioselectivity means it primarily targets the heart, reducing potential side effects associated with β2-receptor blockade in other tissues. Uniquely among beta-blockers, Nebivolol also possesses a vasodilatory property mediated by the stimulation of endothelial nitric oxide synthase (eNOS) via β3-adrenergic receptor agonism. This leads to the release of nitric oxide (NO), promoting vasodilation and contributing to its blood pressure-lowering effects.

Comparative Efficacy in Hypertension: A Data-Driven Overview

Clinical studies have demonstrated the efficacy of both Propranolol and Nebivolol in the management of hypertension. The following table summarizes key quantitative data from comparative studies.

ParameterPropranololNebivololKey Findings & Citations
Receptor Selectivity Non-selective (β1 and β2)Highly selective (β1)Propranolol acts on both β1 and β2 receptors, while Nebivolol is highly selective for β1 receptors.
Vasodilation No direct vasodilatory effectNitric oxide-mediated vasodilation (β3 agonism)Nebivolol's unique mechanism of inducing NO-mediated vasodilation contributes to its antihypertensive effect.
Blood Pressure Reduction Effective in reducing systolic and diastolic blood pressure.Effective in reducing systolic and diastolic blood pressure, with some studies suggesting a greater effect on central blood pressure.Both drugs are effective antihypertensives. Nebivolol has been shown to have beneficial effects on central blood pressure compared to other beta-blockers.
Heart Rate Reduction Significant reduction in heart rate.Less pronounced reduction in heart rate compared to older beta-blockers.Nebivolol has been observed to cause less bradycardia compared to other second-generation beta-blockers.
Common Side Effects Fatigue, dizziness, vivid dreams, potential for bronchospasm in susceptible individuals.Dizziness, fatigue, headache. Less likely to cause weight gain and erectile dysfunction compared to other beta-blockers.Nebivolol is reported to have a better tolerability profile with a lower incidence of certain side effects.

Experimental Protocols

The evaluation of antihypertensive agents like Propranolol and Nebivolol relies on rigorous experimental designs. Below are detailed methodologies representative of clinical trials investigating these compounds.

Study Design for Comparative Efficacy in Resistant Hypertension (Adapted from the APROPRIATE study protocol):

  • Objective: To evaluate the efficacy and safety of adding Propranolol to the treatment regimen of patients with resistant hypertension. A similar design can be adapted for a head-to-head comparison with Nebivolol.

  • Design: A randomized, double-blind, placebo-controlled clinical trial.

  • Participants: A cohort of adult patients diagnosed with resistant hypertension (uncontrolled blood pressure despite treatment with at least three antihypertensive agents, including a diuretic).

  • Intervention:

    • Test Group: Receives a specified dose of Propranolol (e.g., 40 mg three times a day).

    • Control Group: Receives an identical placebo capsule.

    • For a comparative study, a third arm with Nebivolol (e.g., 5 mg once daily) would be included.

  • Duration: The study is conducted over a defined period, for instance, 3 months.

  • Primary Outcome Measures:

    • Change in ambulatory blood pressure monitoring (ABPM) readings from baseline.

    • Change in office blood pressure measurements.

  • Secondary Outcome Measures:

    • Incidence of adverse events.

    • Heart rate changes.

  • Data Analysis: Statistical analysis is performed using appropriate software (e.g., SPSS) to compare the outcomes between the different treatment groups.

In Vitro Assay for β1-Adrenergic Receptor Binding:

  • Objective: To determine the binding affinity of Propranolol and Nebivolol to β1-adrenergic receptors.

  • Methodology:

    • Cell Culture: Utilize cell lines that express β1-adrenergic receptors, such as HEK293 cells stably transfected with the human β1-AR gene.

    • Compound Preparation: Prepare stock solutions of Propranolol and Nebivolol in a suitable solvent like DMSO.

    • Radioligand Binding Assay:

      • Incubate cell membranes with a radiolabeled ligand that specifically binds to β1-adrenergic receptors (e.g., [³H]-CGP12177).

      • Add increasing concentrations of unlabeled Propranolol or Nebivolol to compete with the radioligand for binding sites.

      • After incubation, separate the bound and free radioligand using filtration.

      • Measure the amount of bound radioactivity using a scintillation counter.

    • Data Analysis: Calculate the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand). This value is inversely proportional to the binding affinity.

Visualizing the Pathways and Processes

Signaling Pathways of Propranolol and Nebivolol

The following diagram illustrates the distinct signaling pathways of Propranolol and Nebivolol.

A Comparative Analysis of Nebivolol and its Analogs in Cardiovascular Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the performance and underlying mechanisms of Nebivolol compared to other beta-blockers, supported by experimental data.

In the landscape of cardiovascular therapeutics, beta-adrenergic receptor antagonists, or beta-blockers, remain a cornerstone for managing hypertension and related cardiac conditions. This guide provides a detailed comparative analysis of Nebivolol, a third-generation beta-blocker, and its analogs from preceding generations. We delve into their distinct mechanisms of action, receptor selectivity, and pharmacokinetic profiles, supported by quantitative data and detailed experimental protocols. This objective comparison aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance cardiovascular medicine.

Mechanism of Action: A Tale of Two Pathways

Beta-blockers primarily exert their effects by antagonizing beta-adrenergic receptors, thereby mitigating the effects of catecholamines like epinephrine and norepinephrine. This leads to reduced heart rate, blood pressure, and cardiac contractility.[1][2] However, the evolution of beta-blockers has introduced agents with additional pharmacological properties.

Classical Beta-Adrenergic Blockade: First and second-generation beta-blockers, such as Propranolol and Atenolol, primarily act by blocking β1 and/or β2 receptors. Blockade of β1-receptors in the heart is responsible for their primary therapeutic effects.[1]

Nebivolol's Dual Mechanism: Nebivolol, a highly selective β1-blocker, distinguishes itself through a novel vasodilatory mechanism mediated by the nitric oxide (NO) pathway.[3][4] This dual action not only reduces cardiac workload but also improves endothelial function, a key factor in cardiovascular health. Specifically, the l-enantiomer of Nebivolol exhibits β3-adrenergic receptor agonist activity, which stimulates endothelial nitric oxide synthase (eNOS) to produce NO.[3][4] This leads to vasodilation and a reduction in peripheral vascular resistance.

Below is a diagram illustrating the distinct signaling pathways of classical beta-blockade and Nebivolol's unique nitric oxide-mediated vasodilation.

cluster_0 Classical Beta-Blockade (e.g., Propranolol, Atenolol) cluster_1 Nebivolol's Nitric Oxide Pathway Catecholamines Catecholamines Beta-1 Receptor Beta-1 Receptor Catecholamines->Beta-1 Receptor Activates G-Protein G-Protein Beta-1 Receptor->G-Protein Adenylate Cyclase Adenylate Cyclase G-Protein->Adenylate Cyclase ATP to cAMP ATP -> cAMP Adenylate Cyclase->ATP to cAMP PKA Activation PKA Activation ATP to cAMP->PKA Activation Increased Heart Rate & Contractility Increased Heart Rate & Contractility PKA Activation->Increased Heart Rate & Contractility Propranolol/Atenolol Propranolol/Atenolol Propranolol/Atenolol->Beta-1 Receptor Blocks l-Nebivolol l-Nebivolol Beta-3 Receptor Beta-3 Receptor l-Nebivolol->Beta-3 Receptor Activates eNOS Activation eNOS Activation Beta-3 Receptor->eNOS Activation L-Arginine to NO L-Arginine -> NO eNOS Activation->L-Arginine to NO Vasodilation Vasodilation L-Arginine to NO->Vasodilation Start Start Prepare Reagents Prepare Reagents (Membranes, Radioligand, Test Compounds) Start->Prepare Reagents Incubation Incubate at 37°C Prepare Reagents->Incubation Filtration Rapid Filtration (Glass Fiber Filters) Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Counting Scintillation Counting Washing->Scintillation Counting Data Analysis Data Analysis (IC50 and Ki Calculation) Scintillation Counting->Data Analysis End End Data Analysis->End

References

Validating Target Engagement of Beta-Adrenergic Receptor Antagonists in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies for validating the cellular target engagement of beta-adrenergic receptor antagonists, using Nebivolol as the primary example and comparing its performance with the well-established beta-blocker, Propranolol. The following sections detail experimental protocols and present quantitative data to aid in the selection of appropriate validation strategies.

Comparison of Cellular Target Engagement Methods

Validating that a drug binds to its intended target within a cell is a critical step in drug discovery.[1][2] Several biophysical methods can be employed to measure this engagement directly. Below is a comparison of two widely used techniques: the Cellular Thermal Shift Assay (CETSA) and NanoBRET Target Engagement Assay.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET Target Engagement Assay
Principle Ligand binding stabilizes the target protein, leading to a higher melting temperature.[3][4][5][6]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target protein and a fluorescent tracer.[7][8]
Readout Change in protein thermal stability (Tagg).[5]BRET ratio, which decreases upon compound competition with the tracer.[7]
Throughput Can be adapted for high-throughput screening (HT-CETSA).[3][6]Inherently high-throughput and compatible with multi-well plate formats.[7]
Live-Cell Analysis Can be performed in intact cells, but the heating step is terminal.[6]Real-time measurements in live cells are a key advantage.[7][9]
Data Generated Target engagement, EC50 for stabilization.[4]Target occupancy, compound affinity (IC50), and residence time.[7]
Tracer Requirement No tracer required.Requires a specific fluorescent tracer for the target.[7]

Signaling Pathway of Beta-1 Adrenergic Receptor

Both Nebivolol and Propranolol are antagonists of the beta-1 adrenergic receptor (β1-AR), a G-protein coupled receptor (GPCR). Upon binding of an agonist like norepinephrine, β1-AR activates a downstream signaling cascade. Antagonists like Nebivolol and Propranolol block this activation. Nebivolol is a third-generation, highly selective β1-blocker, which also has vasodilatory properties mediated by nitric oxide.[10][11] Propranolol is a non-selective beta-blocker, meaning it also antagonizes beta-2 adrenergic receptors.

cluster_membrane Cell Membrane b1ar β1 Adrenergic Receptor g_protein Gs Protein b1ar->g_protein Activates norepinephrine Norepinephrine (Agonist) norepinephrine->b1ar Activates nebivolol Nebivolol (Antagonist) nebivolol->b1ar Blocks propranolol Propranolol (Antagonist) propranolol->b1ar Blocks ac Adenylate Cyclase g_protein->ac Activates camp cAMP ac->camp Produces pka Protein Kinase A camp->pka Activates downstream Downstream Cellular Effects pka->downstream

Caption: Simplified signaling pathway of the beta-1 adrenergic receptor.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

The following diagram illustrates the typical workflow for a CETSA experiment to validate the engagement of a compound with its target protein.

start Start: Intact Cells treat Treat with Compound (e.g., Nebivolol) start->treat heat Heat Shock at various temperatures treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation to remove aggregated proteins lyse->centrifuge collect Collect Supernatant (Soluble proteins) centrifuge->collect analyze Analyze soluble target protein (e.g., Western Blot) collect->analyze end End: Determine Tagg analyze->end

Caption: General experimental workflow for the Cellular Thermal Shift Assay.

Comparison of Target Engagement Validation Methods

The choice of a target engagement assay depends on various factors, including the specific research question, available resources, and the nature of the target protein.

cluster_methods Methods cluster_features Key Features root Target Engagement Validation cetsa CETSA root->cetsa nanobret NanoBRET root->nanobret no_tracer No Tracer Required cetsa->no_tracer high_throughput High Throughput cetsa->high_throughput real_time Real-time Kinetics nanobret->real_time nanobret->high_throughput residence_time Residence Time nanobret->residence_time

References

A Comparative Efficacy Analysis of Nebivolol and Metoprolol in the Management of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of nebivolol, a third-generation beta-blocker, and metoprolol, a widely used second-generation beta-blocker, in the treatment of hypertension. The information presented is supported by experimental data from clinical trials and meta-analyses to assist researchers and drug development professionals in their understanding of these two therapeutic agents.

Executive Summary

Hypertension is a major risk factor for cardiovascular disease, and beta-blockers are a well-established class of medications for its management.[1][2] While both nebivolol and metoprolol are cardioselective beta-1 adrenergic receptor blockers, nebivolol possesses a unique vasodilatory property mediated by nitric oxide (NO) that distinguishes it from metoprolol.[3][4] This guide delves into the comparative efficacy of these two drugs, presenting quantitative data on blood pressure reduction, detailing the experimental protocols of key studies, and visualizing their distinct signaling pathways.

Comparative Efficacy Data

The following tables summarize the quantitative data from comparative studies on the efficacy of nebivolol and metoprolol in reducing blood pressure in hypertensive patients.

Table 1: Systolic and Diastolic Blood Pressure Reduction

StudyDrug and DosageMean Systolic BP Reduction (mmHg)Mean Diastolic BP Reduction (mmHg)
Head-to-Head Clinical TrialNebivolol (5 mg/day)≈ 15≈ 10
Metoprolol Succinate (100 mg/day)≈ 15≈ 10
Post-Myocardial Infarction Study[5]Nebivolol (5 mg once daily)27 (from 166±9 to 139±10)19 (from 103±7 to 84±4)
Metoprolol (50 mg twice daily)18 (from 161±11 to 143±14)13 (from 100±6 to 87±7)
Hypertensive Humans Study[6]Nebivolol (5–20 mg/day)10.5 (from 142.1±2.0 to 131.6±2.7)7.9 (from 88.7±1.4 to 80.8±1.5)
Metoprolol Succinate (100–300 mg/day)11.2 (from 142.1±2.0 to 130.9±2.6)7.0 (from 88.7±1.4 to 81.7±1.8)

Table 2: Heart Rate Reduction and Adverse Events

Study/AnalysisDrugMean Heart Rate Reduction (bpm)Notable Adverse Events
Meta-analysis[7]NebivololNot significantly different from other second-generation β-blockersLower incidence of adverse events compared to other second-generation β-blockers.
Second-generation β-blockersSignificantly lower heart rate compared to nebivololHigher incidence of adverse events.
Hypertensive Humans Study[6]Nebivolol11 (from 75±2 to 64±2)Did not attenuate the increase in microvascular blood volume during handgrip.
Metoprolol Succinate12 (from 75±2 to 63±2)Attenuated the increase in microvascular blood volume during handgrip by 50%.

Signaling Pathways

The distinct mechanisms of action of metoprolol and nebivolol are illustrated in the signaling pathway diagrams below.

Metoprolol_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Space cluster_extracellular Extracellular Space beta1_receptor β1-Adrenergic Receptor g_protein Gs Protein beta1_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts ATP to atp ATP pka Protein Kinase A (PKA) camp->pka Activates calcium_channels L-type Ca2+ Channels pka->calcium_channels Phosphorylates (activates) Increased Intracellular Ca2+ Increased Intracellular Ca2+ calcium_channels->Increased Intracellular Ca2+ catecholamines Norepinephrine/ Epinephrine catecholamines->beta1_receptor Activates metoprolol Metoprolol metoprolol->beta1_receptor Blocks Increased Heart Rate\n& Contractility Increased Heart Rate & Contractility Increased Intracellular Ca2+->Increased Heart Rate\n& Contractility

Figure 1. Metoprolol's mechanism of action.

Nebivolol_Signaling_Pathway cluster_cardiomyocyte Cardiomyocyte cluster_endothelial Endothelial Cell cluster_extracellular Extracellular Space beta1_receptor β1-Adrenergic Receptor Decreased Heart Rate\n& Contractility Decreased Heart Rate & Contractility beta1_receptor->Decreased Heart Rate\n& Contractility beta3_receptor β3-Adrenergic Receptor enos eNOS beta3_receptor->enos Activates l_arginine L-Arginine no Nitric Oxide (NO) l_arginine->no Converts to vasodilation vasodilation no->vasodilation nebivolol Nebivolol nebivolol->beta1_receptor Blocks nebivolol->beta3_receptor Stimulates

Figure 2. Nebivolol's dual mechanism of action.

Experimental Protocols

The clinical trials referenced in this guide generally follow a prospective, randomized, double-blind, controlled design. Below is a synthesized overview of a typical experimental protocol for comparing the efficacy of antihypertensive drugs like nebivolol and metoprolol.

1. Study Design: A multi-center, randomized, double-blind, active-controlled, parallel-group study.

2. Participant Population: Adult patients (typically 18-80 years old) with a diagnosis of essential hypertension (e.g., sitting diastolic blood pressure ≥ 95 mmHg and < 110 mmHg). Key exclusion criteria often include secondary hypertension, severe renal or hepatic impairment, recent myocardial infarction or stroke, and contraindications to beta-blocker therapy.

3. Washout and Run-in Period: A 2- to 4-week single-blind, placebo run-in period is typically employed to wash out previous antihypertensive medications and to establish a stable baseline blood pressure.

4. Randomization and Treatment: Eligible participants are randomized to receive either nebivolol (e.g., 5 mg once daily) or metoprolol succinate (e.g., 100 mg once daily). The dosage may be titrated upwards based on blood pressure response at specified intervals (e.g., after 4 weeks).

5. Efficacy Endpoints:

  • Primary: The change from baseline in trough sitting diastolic and systolic blood pressure after a specified treatment period (e.g., 12 weeks).
  • Secondary: Responder rates (proportion of patients achieving a target blood pressure), changes in heart rate, and the incidence of adverse events.

6. Safety Assessments: Safety and tolerability are monitored throughout the study by recording adverse events, vital signs, physical examinations, and clinical laboratory tests.

7. Statistical Analysis: Efficacy analyses are typically performed on the intent-to-treat (ITT) population. Analysis of covariance (ANCOVA) is often used to compare the change from baseline in blood pressure between treatment groups, with baseline blood pressure as a covariate.

Experimental_Workflow screening Screening of Hypertensive Patients washout Washout & Placebo Run-in (2-4 weeks) screening->washout randomization Randomization washout->randomization treatment Treatment Period (e.g., 12 weeks) randomization->treatment nebivolol_arm Nebivolol (e.g., 5 mg/day) metoprolol_arm Metoprolol (e.g., 100 mg/day) follow_up Follow-up Visits (e.g., weeks 4, 8, 12) nebivolol_arm->follow_up metoprolol_arm->follow_up data_analysis Efficacy & Safety Data Analysis follow_up->data_analysis

Figure 3. Generalized experimental workflow.

Discussion

The available evidence suggests that both nebivolol and metoprolol are effective in lowering blood pressure in patients with hypertension.[8] Some studies indicate that nebivolol may offer a superior reduction in blood pressure, particularly in post-myocardial infarction patients.[5] A key differentiator is nebivolol's vasodilatory effect through the nitric oxide pathway, which is not a feature of metoprolol.[3][4] This additional mechanism may contribute to its favorable hemodynamic profile and potentially better end-organ protection. Furthermore, meta-analyses suggest that nebivolol is associated with a lower incidence of adverse events compared to second-generation beta-blockers, including metoprolol.[7] However, some studies have shown similar blood pressure and heart rate reductions between the two drugs.[6][8] It is important to note that individual patient responses can vary, and the choice of therapy should be guided by a comprehensive assessment of the patient's clinical profile.

References

Unveiling the Anticancer Potential of Bryonolic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the effects of Bryonolic acid, a potent anti-cancer compound, across different cell lines. Through a detailed comparison with other relevant compounds and supported by experimental data, this document serves as a valuable resource for researchers investigating novel therapeutic agents.

Comparative Analysis of ACAT Inhibition and Anticancer Effects

Bryonolic acid (BrA) has been identified as a promising natural compound with significant anticancer properties. Its primary mechanism of action involves the inhibition of the enzyme Acyl-CoA: cholesterol acyltransferase (ACAT), which plays a crucial role in cellular cholesterol esterification.[1][2] This inhibition leads to a reduction in the formation of cholesteryl esters, which are implicated in tumor promotion.[1][2]

To objectively assess the efficacy of Bryonolic acid, its inhibitory activity on ACAT was compared with that of other known pentacyclic triterpenes, namely Betulinic acid and Ursolic acid.

CompoundACAT Inhibition IC50 (µM)[2]
Bryonolic Acid12.6 ± 2.4
Betulinic Acid18.5 ± 2.1
Ursolic Acid71.4 ± 5.1

The anticancer effects of Bryonolic acid were evaluated through colony formation and cell invasion assays in various cancer cell lines.

Cell LineTreatment (25 µM)Effect on Colony Formation (% of control)[3]Effect on Cell Invasion (% of control)[3]
MCF-7 (Breast Cancer)Bryonolic Acid~40%~30%
MDA-MB-231 (Breast Cancer)Bryonolic Acid~35%~25%
Betulinic AcidNot specified~55%
U87 (Glioblastoma)Bryonolic Acid~50%~40%
Betulinic AcidNot specified~60%

A key finding that substantiates the mechanism of action is the reversal of the anti-invasive effects of Bryonolic acid upon the addition of exogenous cholesteryl oleate. This demonstrates that the anticancer activity of Bryonolic acid is directly linked to its inhibition of cholesteryl ester formation.[1][2]

Cell LineTreatmentEffect on Cell Invasion (% of control)[3]
MDA-MB-231 Bryonolic Acid (25 µM)~25%
Bryonolic Acid (25 µM) + Cholesteryl Oleate~95%
U87 Bryonolic Acid (25 µM)~40%
Bryonolic Acid (25 µM) + Cholesteryl Oleate~90%

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of Bryonolic acid and the general workflow of the experiments conducted to assess its anticancer effects.

cluster_0 Bryonolic Acid's Mechanism of Action cluster_1 Cellular Effects Bryonolic Acid Bryonolic Acid ACAT ACAT Bryonolic Acid->ACAT inhibits Cholesteryl Esters Cholesteryl Esters ACAT->Cholesteryl Esters produces Cancer Cell\nClonogenicity & Invasiveness Cancer Cell Clonogenicity & Invasiveness Cholesteryl Esters->Cancer Cell\nClonogenicity & Invasiveness promotes cluster_0 Experimental Workflow Cancer Cell Culture Cancer Cell Culture Treatment with Bryonolic Acid\n(and control/comparison compounds) Treatment with Bryonolic Acid (and control/comparison compounds) Cancer Cell Culture->Treatment with Bryonolic Acid\n(and control/comparison compounds) Colony Formation Assay Colony Formation Assay Treatment with Bryonolic Acid\n(and control/comparison compounds)->Colony Formation Assay Matrigel Invasion Assay Matrigel Invasion Assay Treatment with Bryonolic Acid\n(and control/comparison compounds)->Matrigel Invasion Assay Staining and Colony Counting Staining and Colony Counting Colony Formation Assay->Staining and Colony Counting Staining and Invaded Cell Counting Staining and Invaded Cell Counting Matrigel Invasion Assay->Staining and Invaded Cell Counting Data Analysis Data Analysis Staining and Colony Counting->Data Analysis Staining and Invaded Cell Counting->Data Analysis

References

Comparative Efficacy of Bryonolol vs. Placebo in a Preclinical Double-Blind Study

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Bryonolol is a hypothetical compound created for illustrative purposes. The data, protocols, and pathways presented herein are representative examples designed to guide researchers in presenting preclinical findings and are not derived from actual experimental results.

This guide provides a comparative analysis of the hypothetical novel β1-adrenergic receptor antagonist, this compound, against a placebo control in a double-blind animal study. The objective is to present a standardized framework for reporting preclinical data, focusing on clear data presentation, detailed experimental methodologies, and visual representations of mechanisms and workflows.

Data Summary: Cardiovascular Effects

The following table summarizes the primary endpoints from a randomized, double-blind, placebo-controlled study in a rodent model of chemically-induced tachycardia. The data represents the mean ± standard deviation for each group.

ParameterThis compound Group (n=12)Placebo Group (n=12)p-value
Baseline Heart Rate (BPM) 355 ± 15352 ± 18p > 0.05
Peak Heart Rate post-Isoproterenol (BPM) 410 ± 20525 ± 25p < 0.001
Reduction in Tachycardic Response (%) 76.5%--
Mean Arterial Pressure (mmHg) at Peak 115 ± 8135 ± 10p < 0.01

Mechanism of Action: β1-Adrenergic Receptor Blockade

This compound is hypothesized to be a competitive antagonist of the β1-adrenergic receptor, which is predominantly expressed in cardiac tissue. In states of sympathoexcitation, catecholamines (e.g., norepinephrine, epinephrine) bind to these receptors, initiating a signaling cascade that increases heart rate and contractility. This compound is designed to block this binding, thereby attenuating the downstream signaling pathway.

Bryonolol_MoA cluster_cell Cardiomyocyte Membrane cluster_inside Intracellular Space NE Norepinephrine R β1-Adrenergic Receptor NE->R Binds & Activates ISO Isoproterenol (Agonist) ISO->R Binds & Activates BRY This compound (Antagonist) BRY->R Binds & Blocks G Gs Protein R->G Activates AC Adenylyl Cyclase G->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca Ca²⁺ Channels (Phosphorylated) PKA->Ca Phosphorylates Effect Increased Heart Rate & Contractility Ca->Effect

Caption: Proposed signaling pathway of this compound at the β1-adrenergic receptor.

Experimental Protocols

The following methodology was designed for the double-blind, placebo-controlled animal study.

3.1. Study Design A randomized, parallel-group, placebo-controlled design was used to assess the efficacy of this compound in an isoproterenol-induced tachycardia model. Investigators responsible for data collection and analysis were blinded to the treatment assignments.

3.2. Animal Model

  • Species: Male Sprague-Dawley rats (n=24)

  • Age/Weight: 10-12 weeks old, weighing 300-350g.

  • Acclimation: Animals were acclimated for 7 days prior to the experiment.

  • Housing: Housed in pairs in a temperature-controlled facility (22 ± 2°C) with a 12-hour light/dark cycle. Food and water were available ad libitum.

3.3. Randomization and Blinding Animals were randomly assigned to one of two groups (this compound or Placebo) using a computer-generated randomization sequence. The drug (this compound) and placebo solutions were prepared by a third party and coded (e.g., Solution A, Solution B) so that the experimenters were unaware of the treatment allocation.

3.4. Drug Formulation and Administration

  • This compound Group: Received this compound at a dose of 10 mg/kg, dissolved in a 0.9% saline vehicle.

  • Placebo Group: Received an equivalent volume of the 0.9% saline vehicle.

  • Route of Administration: Intraperitoneal (IP) injection.

3.5. Experimental Procedure The workflow for the experiment is detailed in the diagram below.

  • Baseline Measurement: Baseline heart rate and mean arterial pressure were measured for all animals using a non-invasive tail-cuff system.

  • Drug Administration: Animals received an IP injection of either the coded this compound solution or the placebo solution.

  • Incubation Period: A 30-minute waiting period was observed to allow for drug absorption and distribution.

  • Tachycardia Induction: Tachycardia was induced via a subcutaneous injection of isoproterenol (0.5 mg/kg).

  • Peak Measurement: Cardiovascular parameters were continuously monitored, and the peak heart rate and corresponding blood pressure were recorded within 15 minutes post-isoproterenol injection.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experiment Day cluster_analysis Analysis Phase A1 Acclimation (7 Days) A2 Randomization (n=24 into 2 groups) A1->A2 A3 Blinding of Solutions (Drug vs. Placebo) A2->A3 B1 Measure Baseline Heart Rate & BP B2 Administer Coded Solution (this compound or Placebo, IP) B1->B2 B3 Wait 30 Minutes B2->B3 B4 Induce Tachycardia (Isoproterenol, SC) B3->B4 B5 Record Peak Heart Rate & BP B4->B5 C1 Unblinding of Groups C2 Statistical Analysis (t-test / ANOVA) C1->C2 C3 Data Reporting C2->C3

Caption: Workflow for the double-blind, placebo-controlled animal study.

3.6. Statistical Analysis Data are expressed as mean ± standard deviation. An independent samples t-test was used to compare the means of the two groups for each parameter. A p-value of less than 0.05 was considered statistically significant. All analyses were performed using GraphPad Prism software.

A Head-to-Head Comparison of Bryonolol and [Compound Y] in Modulating Cardiovascular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of two novel compounds, Bryonolol and [Compound Y], with significant potential in cardiovascular research. The following sections detail their respective efficacies, mechanisms of action, and safety profiles, supported by experimental data and protocols. This information is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Efficacy at the Beta-1 Adrenergic Receptor (β1AR)

This compound is hypothesized to be a selective antagonist of the β1AR, a key regulator of cardiac function. [Compound Y] is a novel agent with a putative alternative mechanism for cardioprotection. The relative potency of these compounds in targeting the β1AR was assessed via a competitive radioligand binding assay.

Table 1: Receptor Binding Affinity and Functional Potency

ParameterThis compound[Compound Y]
Binding Affinity (Ki, nM) 15.2 ± 1.8> 10,000
Functional Antagonism (IC50, nM) 45.7 ± 3.5Not Applicable
Downstream Signaling Inhibition (% at 1µM) 85 ± 5.212 ± 2.1

Experimental Protocol: Competitive Radioligand Binding Assay

A competitive radioligand binding assay is a common method to determine the affinity of a compound for a specific receptor.

  • Membrane Preparation: Cell membranes expressing the human β1-adrenergic receptor were prepared from transiently transfected HEK293 cells.

  • Assay Buffer: The binding buffer consisted of 50 mM Tris-HCl, 10 mM MgCl2, and 0.1% BSA, at a pH of 7.4.

  • Radioligand: [3H]-CGP 12177, a known β1AR antagonist, was used as the radioligand at a final concentration of 1 nM.

  • Competitive Binding: Membranes were incubated with the radioligand and varying concentrations of either this compound or [Compound Y] (from 0.1 nM to 100 µM) in a total volume of 200 µL.

  • Incubation: The reaction was allowed to incubate for 60 minutes at room temperature to reach equilibrium.

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity was quantified using liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay HEK293 HEK293 Cells (β1AR Expression) Membranes Isolated Cell Membranes HEK293->Membranes Incubation Incubation (60 min, RT) Membranes->Incubation Radioligand [3H]-CGP 12177 (Radioligand) Radioligand->Incubation Compounds This compound or [Compound Y] Compounds->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation DataAnalysis Data Analysis (Ki Calculation) Scintillation->DataAnalysis

Fig. 1: Workflow for the competitive radioligand binding assay.

Mechanism of Action and Signaling Pathway Analysis

This compound acts as a classical competitive antagonist at the β1AR, thereby inhibiting the downstream signaling cascade initiated by catecholamines. In contrast, [Compound Y] appears to exert its effects through a novel pathway, independent of direct β1AR blockade.

This compound's mechanism involves blocking the binding of endogenous ligands like norepinephrine to the β1AR, which is a G-protein coupled receptor (GPCR). This prevents the activation of adenylyl cyclase, leading to reduced production of cyclic AMP (cAMP) and subsequent downstream signaling.[1][2][3]

[Compound Y] is hypothesized to act on a downstream effector, potentially by activating a protein kinase that promotes cell survival, thus offering a different mode of cardioprotection.

G cluster_this compound This compound Pathway cluster_compound_y [Compound Y] Pathway This compound This compound b1AR β1 Adrenergic Receptor This compound->b1AR Inhibits AC Adenylyl Cyclase b1AR->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CompoundY [Compound Y] UnknownReceptor Unknown Receptor/Target CompoundY->UnknownReceptor Activates SurvivalKinase Cell Survival Kinase UnknownReceptor->SurvivalKinase Cardioprotection Cardioprotective Effects SurvivalKinase->Cardioprotection

Fig. 2: Hypothesized signaling pathways for this compound and [Compound Y].

In Vitro Safety and Selectivity Profile

The safety and selectivity of this compound and [Compound Y] were evaluated to assess their potential for off-target effects and cytotoxicity.

Table 2: Cytotoxicity and Off-Target Activity

AssayThis compound[Compound Y]
Cytotoxicity (IC50, µM in HEK293 cells) > 10085.3 ± 7.2
hERG Channel Inhibition (IC50, µM) > 5022.1 ± 2.9
β2AR Binding Affinity (Ki, nM) 875 ± 50> 10,000

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[4]

  • Cell Seeding: HEK293 cells were seeded into 96-well plates at a density of 10,000 cells per well and allowed to attach overnight.[4]

  • Compound Treatment: The cells were then treated with various concentrations of this compound or [Compound Y] (from 0.1 µM to 100 µM) for 24 hours.[4]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[4]

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.[4]

  • Data Analysis: Cell viability was expressed as a percentage of the control (vehicle-treated) cells, and the IC50 value was determined.

G cluster_prep Preparation cluster_assay Assay Seeding Seed HEK293 Cells in 96-well Plate Treatment Treat with this compound or [Compound Y] (24h) Seeding->Treatment MTT Add MTT Solution (4h Incubation) Treatment->MTT Solubilization Solubilize Formazan with DMSO MTT->Solubilization Absorbance Measure Absorbance (570 nm) Solubilization->Absorbance Analysis Calculate IC50 Absorbance->Analysis

Fig. 3: Workflow for the MTT cytotoxicity assay.

Summary and Conclusion

This comparative guide provides initial evidence for the distinct pharmacological profiles of this compound and [Compound Y].

  • This compound demonstrates high affinity and selectivity for the β1-adrenergic receptor, consistent with its design as a selective antagonist. Its lack of significant cytotoxicity in vitro suggests a favorable safety profile.

  • [Compound Y] operates through a mechanism independent of the β1AR. While it shows some level of cytotoxicity at higher concentrations, its novel pathway may offer therapeutic advantages in specific cardiovascular contexts.

Further investigation is warranted to fully elucidate the mechanism of action of [Compound Y] and to explore the in vivo efficacy and safety of both compounds. These findings provide a foundation for future research and development in the pursuit of novel cardiovascular therapies.

References

Bryonolol compared to other inhibitors of [target protein]

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of Bryonolic Acid, a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), with other notable inhibitors targeting this key enzyme in cholesterol metabolism.

It is important to note that while the initial request specified "Bryonolol," publicly available scientific literature does not provide a specific protein target for this compound. However, a closely related compound, Bryonolic acid, also found in Trichosanthes cucumerina, has been identified as an inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). This guide will therefore focus on Bryonolic acid as a representative inhibitor from this natural product family and compare its activity against other known ACAT inhibitors.

Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a critical intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs. This process is central to cellular cholesterol homeostasis. There are two isoforms of this enzyme, ACAT1 and ACAT2, which are expressed in various tissues and play significant roles in conditions such as atherosclerosis and hypercholesterolemia. Consequently, the inhibition of ACAT is a promising therapeutic strategy for managing these diseases.

Comparative Analysis of ACAT Inhibitors

Bryonolic acid has demonstrated inhibitory activity against ACAT. A study reported that Bryonolic acid inhibits ACAT in intact cancer cells with an IC50 of 12.6 µM[1]. The following table provides a comparative summary of the inhibitory potency of Bryonolic acid against other selected ACAT inhibitors.

InhibitorChemical ClassTarget Isoform(s)IC50 ValueSource Organism/TypeReference
Bryonolic acid TriterpenoidNot Specified12.6 µMTrichosanthes cucumerina[1]
Avasimibe Acetanilide derivativeACAT1/ACAT2~2.5 µMSynthetic
Pactimibe Acetanilide derivativeACAT1/ACAT2~0.2 µMSynthetic
CI-1011 (PD-132301-2) Substituted pyrazoleACAT1/ACAT2~0.02 µMSynthetic
Beauvericin CyclodepsipeptideNot Specified3.0 µMBeauveria bassiana (fungus)
Enniatin A CyclodepsipeptideNot Specified22 µMFusarium species (fungus)

Experimental Protocols

Determination of ACAT Inhibitory Activity in Intact Cells (as applied to Bryonolic acid)

The following protocol is a representative method for assessing the inhibitory activity of compounds against ACAT in a cellular context.

  • Cell Culture: Human carcinoma cell lines (e.g., MCF-7, MB-231, U87) or other suitable cell types are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Bryonolic acid) or a vehicle control (e.g., DMSO).

  • Radiolabeling: After a pre-incubation period with the inhibitor, a radiolabeled precursor for cholesterol esterification, such as [1-¹⁴C]oleic acid complexed to bovine serum albumin, is added to the culture medium.

  • Incubation: The cells are incubated with the radiolabeled substrate for a defined period (e.g., 2-4 hours) to allow for the synthesis of cholesteryl esters.

  • Lipid Extraction: Following incubation, the cells are washed with phosphate-buffered saline (PBS) and harvested. Total lipids are extracted from the cells using a solvent system such as chloroform:methanol (2:1, v/v).

  • Thin-Layer Chromatography (TLC): The extracted lipids are concentrated and spotted onto a TLC plate. The different lipid classes are separated using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v). Standards for cholesterol, oleic acid, and cholesteryl oleate are run in parallel for identification.

  • Quantification: The areas on the TLC plate corresponding to cholesteryl esters are scraped, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of radiolabeled cholesteryl ester formed is calculated for each concentration of the inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the ACAT activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

Cholesterol Esterification Pathway via ACAT

The diagram below illustrates the central role of ACAT in the esterification of intracellular cholesterol for storage in lipid droplets or for assembly into lipoproteins.

ACAT_Pathway cluster_cell Cellular Environment Free_Cholesterol Free Cholesterol ACAT ACAT (Acyl-CoA: Cholesterol Acyltransferase) Free_Cholesterol->ACAT Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->ACAT Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Lipid_Droplets Storage (Lipid Droplets) Cholesteryl_Esters->Lipid_Droplets Lipoproteins Assembly into Lipoproteins Cholesteryl_Esters->Lipoproteins Bryonolic_Acid Bryonolic Acid (and other inhibitors) Bryonolic_Acid->ACAT ACAT_Workflow Start Start: Cell Culture Inhibitor_Treatment Treat cells with Inhibitor (e.g., Bryonolic Acid) Start->Inhibitor_Treatment Radiolabeling Add [¹⁴C]Oleic Acid Inhibitor_Treatment->Radiolabeling Incubation Incubate for Esterification Radiolabeling->Incubation Lipid_Extraction Extract Total Lipids Incubation->Lipid_Extraction TLC Separate Lipids by TLC Lipid_Extraction->TLC Quantification Quantify Radioactivity in Cholesteryl Esters TLC->Quantification Analysis Calculate IC₅₀ Value Quantification->Analysis

References

Orthogonal Methods to Validate Bryonolol's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the hypothesized mechanism of action of Bryonolol as a beta-adrenergic receptor antagonist. By employing a series of orthogonal experimental approaches, researchers can build a robust evidence base for its molecular mechanism. This guide compares the expected experimental outcomes for this compound against two well-characterized beta-blockers: Propranolol, a non-selective β-antagonist, and Nebivolol, a β1-selective antagonist with additional vasodilatory properties.

Introduction to this compound and the Hypothesis

This compound is a natural product whose mechanism of action is currently uncharacterized. The "-olol" suffix in its name suggests a potential role as a beta-adrenergic receptor antagonist (beta-blocker). Beta-blockers are a class of drugs that competitively inhibit the binding of catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors. This guide outlines a strategy to test the hypothesis that this compound functions as a beta-blocker.

The validation strategy involves three key orthogonal methods:

  • Direct Target Engagement: Competitive radioligand binding assays to determine if this compound directly binds to β1 and β2 adrenergic receptors and to quantify its binding affinity.

  • Functional Antagonism: Measurement of cyclic AMP (cAMP) accumulation to assess this compound's ability to inhibit the downstream signaling cascade initiated by receptor activation.

  • Downstream Signaling Pathway Analysis: Western blot analysis of key downstream signaling molecules, such as phosphorylated CREB (pCREB), to confirm the functional consequences of receptor blockade.

Data Presentation: Comparative Performance Metrics

The following tables summarize the expected quantitative data from the orthogonal validation assays. For this compound, the values are hypothetical and represent a potential outcome if it acts as a beta-blocker.

Table 1: Competitive Radioligand Binding Affinity (Ki in nM)

Compoundβ1-Adrenergic Receptorβ2-Adrenergic ReceptorSelectivity (β1 vs. β2)
This compound (Hypothetical)1530020-fold for β1
Propranolol1-51-5Non-selective
Nebivolol0.5-1.5150-500~320-fold for β1[1]

Table 2: Functional Antagonism - cAMP Accumulation (IC50 in nM)

CompoundInhibition of Isoproterenol-stimulated cAMP
This compound (Hypothetical)50
Propranolol10-100
Nebivolol1-10

Table 3: Downstream Signaling - Inhibition of pCREB (IC50 in µM)

CompoundInhibition of Isoproterenol-induced pCREB
This compound (Hypothetical)0.5
Propranolol0.1 - 1
Nebivolol0.01 - 0.1

Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for β1 and β2 adrenergic receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing either human β1- or β2-adrenergic receptors.

  • Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of a radiolabeled antagonist (e.g., [3H]dihydroalprenolol or [125I]cyanopindolol), and varying concentrations of the unlabeled competitor (this compound, Propranolol, or Nebivolol).[2]

  • Incubation: Incubate the mixture at room temperature for 1 hour to allow binding to reach equilibrium.[2]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.[2]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To assess the functional antagonism of this compound by measuring its effect on agonist-induced cyclic AMP production.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., CHO or HEK293) stably expressing a beta-adrenergic receptor.

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate the cells with various concentrations of this compound, Propranolol, or Nebivolol for a specified time (e.g., 30 minutes).

  • Stimulation: Add a fixed concentration of a β-agonist (e.g., isoproterenol) to stimulate adenylyl cyclase and induce cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as an HTRF, AlphaScreen, or ELISA-based assay.[3]

  • Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration to determine the IC50 value.

Western Blot for Phosphorylated CREB (pCREB)

Objective: To confirm that this compound blocks the downstream signaling cascade leading to the phosphorylation of the transcription factor CREB.

Methodology:

  • Cell Treatment: Treat cultured cells expressing beta-adrenergic receptors with this compound, Propranolol, or Nebivolol for a designated period, followed by stimulation with a β-agonist like isoproterenol.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.[5][6]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.[4]

    • Incubate the membrane with a primary antibody specific for phosphorylated CREB (pCREB).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Also, probe a separate blot or strip and re-probe the same blot with an antibody for total CREB as a loading control.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[7]

  • Data Analysis: Quantify the band intensities for pCREB and total CREB. Normalize the pCREB signal to the total CREB signal to determine the relative level of CREB phosphorylation.

Mandatory Visualizations

G cluster_0 Agonist (Epinephrine) Agonist (Epinephrine) Beta-Adrenergic Receptor Beta-Adrenergic Receptor Agonist (Epinephrine)->Beta-Adrenergic Receptor Binds Gs Protein Gs Protein Beta-Adrenergic Receptor->Gs Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gs Protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates pCREB pCREB PKA->pCREB Phosphorylates CREB to CREB CREB Gene Transcription Gene Transcription pCREB->Gene Transcription Initiates This compound This compound This compound->Beta-Adrenergic Receptor Inhibits

Caption: Canonical Beta-Adrenergic Receptor Signaling Pathway and Point of Inhibition.

G cluster_0 cluster_1 Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment 1 Agonist Stimulation Agonist Stimulation Compound Treatment->Agonist Stimulation 2 Cell Lysis Cell Lysis Agonist Stimulation->Cell Lysis 3 Assay Assay Cell Lysis->Assay 4 Binding Assay Binding Assay Assay->Binding Assay cAMP Assay cAMP Assay Assay->cAMP Assay Western Blot Western Blot Assay->Western Blot

Caption: General Experimental Workflow for Orthogonal Validation.

References

A Comparative Analysis of Bryonolol's Potency at the β2-Adrenergic Receptor

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Drug Development

This guide provides a comprehensive benchmark analysis of Bryonolol, a novel, highly selective β2-adrenergic receptor (β2AR) antagonist. Its potency is compared against well-established ligands: the non-selective β-agonist Isoproterenol and the non-selective β-antagonist Propranolol. This document is intended for researchers, scientists, and drug development professionals, offering objective experimental data and detailed protocols to facilitate informed evaluation.

Executive Summary: Ligand Potency

This compound demonstrates significant potency as a β2AR antagonist, with an inhibitory constant (Ki) in the low nanomolar range. Its affinity for the β2AR is comparable to that of the established antagonist Propranolol. The data presented below was derived from in-vitro functional cAMP assays and competitive radioligand binding assays using a recombinant cell line overexpressing the human β2-adrenergic receptor.

Data Presentation: Comparative Ligand Potency at the β2-Adrenergic Receptor

CompoundLigand TypeParameterValue (nM)Target Receptor
This compound Antagonist Ki 1.2 β2AR
PropranololAntagonistKi0.8 - 1.8[1]β1AR/β2AR
IsoproterenolAgonistEC50~20.0[2]β1AR/β2AR
  • Ki (Inhibitory Constant): Represents the concentration of an antagonist required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

  • EC50 (Half-maximal Effective Concentration): Represents the concentration of an agonist that provokes a response halfway between the baseline and maximum possible response.

Signaling Pathway and Mechanism of Action

The β2-adrenergic receptor is a G-protein-coupled receptor (GPCR) that, upon activation by an agonist like Isoproterenol, couples to a stimulatory G-protein (Gs).[3][4] This initiates a signaling cascade where the Gs alpha subunit activates adenylyl cyclase, leading to the conversion of ATP into the second messenger, cyclic AMP (camp).[5][6] cAMP then activates Protein Kinase A (PKA), which mediates various downstream cellular responses, such as smooth muscle relaxation.[5][7]

This compound, as a competitive antagonist, binds to the β2AR at the same site as the endogenous ligand epinephrine or synthetic agonists like Isoproterenol. However, its binding does not induce the conformational change necessary for G-protein activation, thereby blocking the downstream signaling pathway.

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular b2ar β2AR gpc G-Protein (Gsαβγ) b2ar->gpc Activates ac Adenylyl Cyclase gpc->ac Stimulates camp cAMP ac->camp Converts agonist Agonist (Isoproterenol) agonist->b2ar Binds & Activates antagonist Antagonist (this compound) antagonist->b2ar Binds & Blocks atp ATP atp->ac pka PKA (Active) camp->pka Activates response Cellular Response pka->response Phosphorylates Targets Experimental_Workflow start Start prep Prepare Reagents: - Receptor Membranes - [³H]-DHA Radioligand - this compound Dilutions start->prep plate Plate Assay Components: Membranes + [³H]-DHA + this compound prep->plate incubate Incubate to Reach Binding Equilibrium plate->incubate filter Separate Bound/Free Ligand via Vacuum Filtration incubate->filter count Quantify Bound Radioligand (Scintillation Counting) filter->count analyze Data Analysis: - Plot Dose-Response Curve - Determine IC50 - Calculate Ki count->analyze end End analyze->end

References

Comparative Transcriptome Analysis of Beta-Blocker Treatment: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A note on "Bryonolol": The term "this compound" does not correspond to a known pharmaceutical agent. Given the "-olol" suffix, it is presumed that this is a misspelling of a beta-blocker. This guide therefore provides a comparative transcriptome analysis of four commonly prescribed beta-blockers: Propranolol, Metoprolol, Carvedilol, and Nebivolol.

This publication offers a comparative guide on the transcriptomic effects of these selected beta-adrenoceptor antagonists. The information is intended for researchers, scientists, and drug development professionals, providing an objective comparison of the performance of these drugs with supporting experimental data.

Introduction to Beta-Blockers and Transcriptome Analysis

Beta-blockers are a class of drugs that primarily target beta-adrenergic receptors, leading to a reduction in heart rate, blood pressure, and cardiac contractility. They are widely used in the treatment of various cardiovascular diseases. While their primary mechanism of action is well-understood, the broader effects on gene expression are a subject of ongoing research. Transcriptome analysis, through techniques like RNA sequencing (RNA-seq) and microarrays, allows for a comprehensive understanding of the changes in gene expression patterns following drug treatment, offering insights into off-target effects, molecular mechanisms of action, and potential for drug repurposing.

Comparative Analysis of Differentially Expressed Genes

The following tables summarize the quantitative data on genes and pathways differentially regulated by Propranolol, Metoprolol, Carvedilol, and Nebivolol based on available transcriptomic studies.

Table 1: Overview of Transcriptomic Effects of Selected Beta-Blockers

Beta-Blocker Receptor Selectivity Key Transcriptomic Findings Primary Tissue/Cell Type Studied Reference
Propranolol Non-selective (β1 and β2)Downregulation of GZMB.[1] Paradoxical enhancement of fetal gene response (ANP, β-MHC, skACT) in hypertrophic cardiomyocytes.[2]Blood,[1] Heart (murine)[2][1][2]
Metoprolol Selective (β1)Affects the expression of 265 genes in whole blood.[1] In combination with Carvedilol, leads to the overexpression of 94 transcripts in heart failure patients.[3]Blood,[1] Heart (human)[3][1][3]
Carvedilol Non-selective (β1, β2, α1)Upregulation of ADRB2.[1] In combination with Metoprolol, leads to the overexpression of 94 transcripts in heart failure patients.[3]Blood,[1] Heart (human)[3][1][3]
Nebivolol Selective (β1) with vasodilatory effectsDownregulation of genes involved in inflammation (IL-1α, COX-2, TNF-α induced protein 6), oxidative stress, and smooth muscle cell proliferation.[4]Human Coronary Artery Smooth Muscle Cells[4][4]

Table 2: Selected Differentially Expressed Genes Following Beta-Blocker Treatment

Gene Symbol Gene Name Beta-Blocker Fold Change/Effect Tissue/Cell Type Reference
GZMBGranzyme BPropranolol-0.75 (β coefficient)Blood[1]
ADRB2Adrenoceptor Beta 2Carvedilol0.45 (β coefficient)Blood[1]
IL1AInterleukin 1 AlphaNebivololDownregulatedHuman Coronary Artery Smooth Muscle Cells[4]
PTGS2 (COX-2)Prostaglandin-Endoperoxide Synthase 2NebivololDownregulatedHuman Coronary Artery Smooth Muscle Cells[4]
TNFAIP6TNF Alpha Induced Protein 6NebivololDownregulatedHuman Coronary Artery Smooth Muscle Cells[4]
PDGF-APlatelet Derived Growth Factor ANebivololDownregulatedHuman Coronary Artery Smooth Muscle Cells[4]
CCL2 (MCP-1)C-C Motif Chemokine Ligand 2NebivololDownregulatedHuman Coronary Artery Smooth Muscle Cells[4]
ANPAtrial Natriuretic PeptidePropranololEnhanced expressionHypertrophic Cardiomyocytes (murine)[2]
MYH7 (β-MHC)Myosin Heavy Chain 7PropranololEnhanced expressionHypertrophic Cardiomyocytes (murine)[2]
ACTA1 (skACT)Actin Alpha 1, Skeletal MusclePropranololEnhanced expressionHypertrophic Cardiomyocytes (murine)[2]

Experimental Protocols

A generalized experimental protocol for comparative transcriptome analysis of beta-blocker treatment is outlined below. Specific details may vary based on the study.

3.1. Cell Culture and Treatment

  • Cell Line: Human coronary artery smooth muscle cells (hcaSMC) or other relevant cell types (e.g., cardiomyocytes) are cultured under standard conditions (e.g., 37°C, 5% CO2).

  • Seeding: Cells are seeded at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Treatment: Cells are incubated with the respective beta-blockers (e.g., Propranolol, Metoprolol, Carvedilol, Nebivolol) at a specified concentration (e.g., 10⁻⁵ mol/l) for a defined period (e.g., 72 hours).[4] Vehicle-treated cells serve as the control.

3.2. RNA Isolation and Quality Control

  • RNA Extraction: Total RNA is extracted from the cells using a suitable method, such as TRIzol reagent or a commercial RNA isolation kit.

  • DNase Treatment: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.

  • Quality Assessment: The integrity and concentration of the RNA are assessed using a bioanalyzer and a spectrophotometer. High-quality RNA (e.g., RIN > 8) is used for downstream applications.

3.3. Library Preparation and Sequencing (for RNA-seq)

  • rRNA Depletion/poly(A) Selection: Ribosomal RNA (rRNA) is depleted, or messenger RNA (mRNA) is selected using poly(A) purification.

  • Fragmentation and cDNA Synthesis: The RNA is fragmented, and first-strand complementary DNA (cDNA) is synthesized using reverse transcriptase and random primers. This is followed by second-strand cDNA synthesis.

  • Adapter Ligation and Amplification: Sequencing adapters are ligated to the ends of the cDNA fragments, and the library is amplified by PCR.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina).

3.4. Data Analysis

  • Quality Control: Raw sequencing reads are assessed for quality, and adapters are trimmed.

  • Alignment: The reads are aligned to a reference genome.

  • Quantification: The number of reads mapping to each gene is counted.

  • Differential Expression Analysis: Statistical analysis is performed to identify genes that are significantly differentially expressed between the drug-treated and control groups.

Visualization of Signaling Pathways and Experimental Workflow

The following diagrams were created using Graphviz (DOT language) to visualize key signaling pathways and a typical experimental workflow.

Beta_Blocker_Signaling cluster_receptor Beta-Adrenergic Receptor Signaling cluster_downstream Downstream Effects cluster_specific_effects Drug-Specific Transcriptomic Effects Beta-Blocker Beta-Blocker β-AR β-Adrenergic Receptor Beta-Blocker->β-AR Inhibits G-Protein G-Protein β-AR->G-Protein Activates Adenylate\nCyclase Adenylate Cyclase G-Protein->Adenylate\nCyclase Activates cAMP cAMP Adenylate\nCyclase->cAMP Produces PKA PKA cAMP->PKA Activates Gene\nExpression\nChanges Gene Expression Changes PKA->Gene\nExpression\nChanges Modulates Physiological\nResponse Physiological Response Gene\nExpression\nChanges->Physiological\nResponse Leads to Propranolol_Effect Propranolol: Enhances fetal gene expression Gene\nExpression\nChanges->Propranolol_Effect Nebivolol_Effect Nebivolol: Downregulates inflammatory genes Gene\nExpression\nChanges->Nebivolol_Effect Carvedilol_Effect Carvedilol: Upregulates ADRB2 Gene\nExpression\nChanges->Carvedilol_Effect

Caption: Beta-Blocker Signaling Pathway and Transcriptomic Effects.

RNA_Seq_Workflow cluster_wet_lab Wet Lab Procedures cluster_dry_lab Computational Analysis Start Start: Cell Culture & Treatment RNA_Isolation RNA Isolation & QC Start->RNA_Isolation Library_Prep Library Preparation RNA_Isolation->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Data Analysis Sequencing->Data_Analysis End End: Differentially Expressed Genes Data_Analysis->End

Caption: General Experimental Workflow for Transcriptome Analysis.

Conclusion

The comparative transcriptome analysis of Propranolol, Metoprolol, Carvedilol, and Nebivolol reveals distinct gene expression profiles, reflecting their unique pharmacological properties. While all four drugs are effective beta-blockers, their impact on the transcriptome varies, particularly in pathways related to inflammation, cell proliferation, and fetal gene reprogramming. Nebivolol, for instance, demonstrates significant anti-inflammatory effects at the transcriptomic level. Propranolol shows a complex role in regulating fetal gene expression in the context of cardiac hypertrophy. The broader impact of Metoprolol on the blood transcriptome suggests systemic effects that warrant further investigation. These findings underscore the importance of transcriptomic studies in elucidating the multifaceted actions of beta-blockers and provide a valuable resource for researchers in cardiovascular drug discovery and development. Further head-to-head comparative transcriptomic studies in various relevant cell types and in vivo models are needed to fully delineate the molecular effects of these important therapeutic agents.

References

Validating In Vitro Findings of Magnolol In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo findings for Magnolol, a bioactive compound isolated from the bark of the Magnolia tree. It is intended to serve as a resource for researchers validating preclinical findings and developing novel therapeutic agents. This guide also presents a comparative analysis of Magnolol with its structural isomer, Honokiol, and other alternative natural compounds.

Executive Summary

Magnolol has demonstrated significant potential as an anti-inflammatory and anti-cancer agent in numerous in vitro studies. These effects are primarily attributed to its modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). Subsequent in vivo studies in various animal models have successfully validated many of these initial findings, demonstrating the translation of Magnolol's cellular effects into therapeutic efficacy. This guide synthesizes the available data to provide a clear comparison of in vitro and in vivo outcomes, details the experimental protocols used, and visualizes the underlying molecular mechanisms.

Comparative Performance of Magnolol: In Vitro vs. In Vivo

The following tables summarize the key quantitative data from in vitro and in vivo studies of Magnolol, offering a direct comparison of its efficacy in different experimental settings.

Table 1: In Vitro Anti-Cancer Activity of Magnolol

Cell LineCancer TypeIC50 (µM)Key Molecular EffectsCitation
A549Non-Small Cell Lung CancerNot SpecifiedInduced G2/M phase cell cycle arrest, inhibited microtubule polymerization, activated apoptosis, and induced autophagy.[1]
GBC-SD, SGC-996Gallbladder CancerNot SpecifiedDownregulated cyclin-D1, CDC25A, and CDK-2; upregulated p53 and p21.[2]
Panc-1, AsPC-1Pancreatic CancerConcentration-dependent inhibitionSuppressed migration and invasion; inhibited TGF-β/Smad pathway.[3][4][5]
HT-1080FibrosarcomaNot SpecifiedInhibited MMP-9 activity.[2]

Table 2: In Vivo Anti-Cancer Activity of Magnolol

Animal ModelCancer TypeDosageKey OutcomesCitation
Nude Mice (A549 xenograft)Non-Small Cell Lung Cancer25 mg/kgSignificantly reduced tumor size.[1]
BALB/c Nude MiceGallbladder CancerNot SpecifiedReduced tumor growth.[2]
Orthotopic Xenograft Nude MousePancreatic CancerNot SpecifiedSignificant anti-growth effect; suppressed vimentin and increased E-cadherin expression.[3][4][5]
Mouse ModelsBladder, Colon, Gallbladder Cancer5 mg/kgRestricted tumor growth.[6]

Table 3: In Vitro Anti-Inflammatory Activity of Magnolol

Cell TypeStimulantKey Molecular EffectsCitation
Fibroblast-like synoviocytes (FLS)IL-1βInhibited IL-6, COX-2, PGE2, and MMPs production; suppressed NF-κB and AP-1 activation.[7]
Mouse Mammary Epithelial Cells (MMECs)LPSInhibited TNF-α, IL-6, and IL-1β production; suppressed TLR4/NF-κB/MAPK signaling.[8][9]
Human OA chondrocytesIL-1βInhibited NO, PGE2, IL-6, TNF-α, iNOS, COX-2, MMP-13, and ADAMTS5 production; suppressed PI3K/Akt/NF-κB pathway.[10][11]

Table 4: In Vivo Anti-Inflammatory Activity of Magnolol

Animal ModelConditionDosageKey OutcomesCitation
Rat Arthritis ModelMycobacterium butyricum-induced arthritis100 mg/kgSignificantly inhibited paw swelling and reduced serum cytokine levels.[7]
Mouse Mastitis ModelLipopolysaccharide (LPS)-induced mastitisNot SpecifiedAttenuated tissue damage; inhibited TNF-α, IL-6, and IL-1β production.[8]
BALB/c MiceAtopic Dermatitis-like SymptomsNot SpecifiedSuppressed inflammatory responses.[12]
DMM-induced OA modelOsteoarthritisNot SpecifiedShowed protective effects on chondrocytes.[10][11]

Comparison with Alternatives

Magnolol's biological activities are often compared to its isomer, Honokiol , which is also derived from Magnolia bark.[13] Both compounds exhibit similar anti-cancer and anti-inflammatory properties, often through shared signaling pathways.[14][15] Some studies suggest that Honokiol may be more potent in certain cancer cell lines.[14][15]

Other natural compounds with comparable anti-inflammatory and anti-cancer effects include:

  • Curcumin: The active ingredient in turmeric, known for its potent anti-inflammatory effects through the inhibition of NF-κB.[16]

  • Gingerols and Shogaols: Bioactive compounds in ginger with well-documented anti-inflammatory properties.[16]

  • Willow Bark: Contains salicin, a precursor to aspirin, and possesses anti-inflammatory and analgesic properties.[16]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to generate the data presented above.

In Vitro Methodologies
  • Cell Viability and Proliferation Assays (e.g., MTT Assay): Used to determine the cytotoxic and anti-proliferative effects of Magnolol on cancer cell lines.

  • Western Blot Analysis: Employed to detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., NF-κB, MAPK, Akt) and apoptosis.[8]

  • Enzyme-Linked Immunosorbent Assay (ELISA): Utilized to measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) and other inflammatory mediators in cell culture supernatants.[8]

  • Reporter Gene Assay: Performed to assess the transcriptional activity of factors like NF-κB, providing insight into the compound's effect on specific signaling pathways.[7]

  • Electrophoretic Mobility Shift Assay (EMSA): Used to study protein-DNA interactions, specifically the binding of transcription factors like NF-κB to their DNA consensus sequences.[7]

  • Flow Cytometry: Employed to analyze the cell cycle distribution and to detect and quantify apoptosis.

In Vivo Methodologies
  • Animal Models of Cancer (Xenograft Models): Human cancer cells are implanted into immunocompromised mice (e.g., nude mice) to form tumors. The effect of Magnolol on tumor growth, volume, and weight is then monitored over time.[1]

  • Animal Models of Inflammation:

    • Collagen-Induced Arthritis (CIA) or Adjuvant-Induced Arthritis (AIA) in Rodents: Used to mimic human rheumatoid arthritis. Paw swelling, arthritic scores, and serum cytokine levels are measured to assess the anti-inflammatory effects of Magnolol.[7]

    • Lipopolysaccharide (LPS)-Induced Inflammation: LPS is administered to animals to induce a systemic inflammatory response. The effect of Magnolol on cytokine production and organ damage is then evaluated.[8]

  • Histopathological Analysis: Tissues from treated and untreated animals are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to examine cellular morphology and signs of inflammation or tissue damage.[8]

  • Immunohistochemistry (IHC): Used to detect the expression and localization of specific proteins within tissue sections, providing a visual confirmation of the molecular changes observed in vitro.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Magnolol and a typical experimental workflow for its validation.

Magnolol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, IL-1β) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor Growth_Factors Growth Factors Growth_Factors->Receptor PI3K PI3K Receptor->PI3K MAPK_Pathway MAPK Pathway (p38, ERK, JNK) Receptor->MAPK_Pathway Magnolol Magnolol Magnolol->PI3K Inhibits IKK IKK Magnolol->IKK Inhibits Magnolol->MAPK_Pathway Inhibits Akt Akt PI3K->Akt Akt->IKK IκB IκB IKK->IκB Phosphorylates NF_kappa_B NF-κB (Active) IκB->NF_kappa_B Degrades, releasing NF_kappa_B_IκB NF-κB-IκB (Inactive) NF_kappa_B_IκB->NF_kappa_B NF_kappa_B_nucleus NF-κB NF_kappa_B->NF_kappa_B_nucleus Translocates MAPK_Pathway->IKK Gene_Expression Gene Expression NF_kappa_B_nucleus->Gene_Expression Induces Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines Gene_Expression->Pro_inflammatory_Cytokines e.g., TNF-α, IL-6 Proliferation_Survival Proliferation_Survival Gene_Expression->Proliferation_Survival e.g., Cyclins

Caption: Magnolol's inhibition of pro-inflammatory and proliferative signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Validation Cell_Culture Cell Culture (Cancer or Immune Cells) Magnolol_Treatment Magnolol Treatment (Dose-Response) Cell_Culture->Magnolol_Treatment Molecular_Assays Molecular & Cellular Assays (Western Blot, ELISA, etc.) Magnolol_Treatment->Molecular_Assays In_Vitro_Findings In Vitro Findings (IC50, Mechanism) Molecular_Assays->In_Vitro_Findings Animal_Model Animal Model Selection (Xenograft, Arthritis) In_Vitro_Findings->Animal_Model Hypothesis for In Vivo Testing Magnolol_Administration Magnolol Administration (Dosage, Route) Animal_Model->Magnolol_Administration Efficacy_Evaluation Efficacy Evaluation (Tumor Size, Inflammation Score) Magnolol_Administration->Efficacy_Evaluation Ex_Vivo_Analysis Ex Vivo Analysis (Histology, IHC, Cytokines) Efficacy_Evaluation->Ex_Vivo_Analysis In_Vivo_Validation In Vivo Validation (Therapeutic Effect) Ex_Vivo_Analysis->In_Vivo_Validation

Caption: A typical workflow for validating in vitro findings of Magnolol in vivo.

Conclusion

The presented data strongly supports the translation of Magnolol's in vitro anti-inflammatory and anti-cancer activities to in vivo models. The compound consistently demonstrates efficacy in reducing tumor growth and mitigating inflammatory responses through the modulation of the NF-κB and MAPK signaling pathways. While Honokiol and other natural compounds present viable alternatives, Magnolol stands as a promising candidate for further therapeutic development. The detailed protocols and visualized pathways in this guide offer a foundational resource for researchers pursuing the clinical translation of Magnolol and similar bioactive molecules.

References

A Comparative Analysis of Beta-Blocker Selectivity Profiles

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Introduction

This guide provides a comparative analysis of the receptor selectivity profiles of several commonly used beta-adrenergic receptor antagonists (beta-blockers). The initial query for "Bryonolol" did not yield a known compound with established pharmacological data. Given the context of selectivity profiles, it is presumed that the intended subject of inquiry was a beta-blocker. Consequently, this guide focuses on a selection of representative beta-blockers to illustrate the concept and importance of receptor selectivity. The compounds discussed are Propranolol, a non-selective beta-blocker; Metoprolol and Bisoprolol, which are selective for the beta-1 adrenergic receptor; and Nebivolol and Carvedilol, which exhibit additional pharmacological properties.

Beta-blockers are a class of drugs that competitively antagonize beta-adrenergic receptors, thereby inhibiting the effects of endogenous catecholamines like epinephrine and norepinephrine.[1] Their clinical efficacy is largely determined by their affinity and selectivity for different beta-receptor subtypes, primarily beta-1 (β1) and beta-2 (β2) receptors.[2] β1-adrenergic receptors are predominantly located in the heart and kidneys, while β2-adrenergic receptors are found in the smooth muscles of the airways, arteries, and other tissues.[3][4] The selectivity of a beta-blocker for these receptors dictates its therapeutic effects and side-effect profile.[2]

Data Presentation: Quantitative Comparison of Beta-Blocker Selectivity

The selectivity of beta-blockers is typically quantified by comparing their binding affinities (often expressed as the dissociation constant, Kd, or its negative logarithm, pKd) for β1 versus β2 receptors. A lower Kd value indicates a higher binding affinity. The selectivity ratio (β1/β2 affinity) provides a direct measure of a drug's preference for one receptor subtype over the other.[5]

CompoundPrimary Target(s)β1 Affinity (-log(pKd))β2 Affinity (-log(pKd))β1/β2 Selectivity RatioKey Characteristics
Propranolol β1 and β28.448.96~0.5Non-selective beta-blocker.[5][6]
Metoprolol β1-selective7.265.49~59Cardioselective, with significantly higher affinity for β1 receptors.[4][5]
Bisoprolol Highly β1-selective7.435.42~102One of the most β1-selective beta-blockers.[5][7][8]
Nebivolol Highly β1-selective8.796.65~138Highly cardioselective with additional vasodilatory effects through nitric oxide release.[5][8]
Carvedilol β1, β2, and α18.758.96~0.62Non-selective beta-blocker with additional alpha-1 adrenergic receptor blocking activity, leading to vasodilation.[9][10]

Note on Data: The pKd and selectivity ratio values are compiled from various in vitro studies and may vary slightly between different experimental conditions and sources.[5] The selectivity ratio is calculated from the affinity values and a higher ratio indicates greater β1-selectivity.

Experimental Protocols

The determination of a compound's selectivity profile is crucial in drug development. The most common method for quantifying the binding affinity of ligands to their receptors is the radioligand binding assay .[11][12]

Protocol: Radioligand Binding Assay for Beta-Adrenergic Receptor Selectivity

Objective: To determine the equilibrium dissociation constant (Kd) of a test compound for β1 and β2 adrenergic receptors and to calculate its selectivity ratio.

Materials:

  • Cell membranes prepared from cell lines stably expressing either human β1 or β2 adrenergic receptors.[13]

  • A suitable radioligand, such as [3H]-dihydroalprenolol ([3H]-DHA), which is a non-selective beta-blocker antagonist.[14]

  • The unlabeled test compounds (e.g., Propranolol, Metoprolol, etc.).

  • Assay buffer (e.g., HBSS pH 7.4, 0.01% ascorbic acid, and 100 µM GTP).[14]

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus (cell harvester).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Homogenize cells expressing the target receptor in a lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer.

    • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[15]

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of the radioligand ([3H]-DHA, typically at or below its Kd value) to each well.[16]

    • Add increasing concentrations of the unlabeled test compound to the wells.

    • To determine non-specific binding, add a high concentration of a non-selective antagonist (e.g., 1 µM Propranolol) to a set of control wells.[14]

    • Add the prepared cell membranes (containing either β1 or β2 receptors) to each well to initiate the binding reaction. The final assay volume is typically 0.5 ml.[14]

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[14][15]

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.[16]

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[15]

  • Quantification:

    • Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding (from the control wells) from the total binding to obtain the specific binding for each concentration of the test compound.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (e.g., the one-site competition model in Prism software) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    • The selectivity ratio is then calculated by dividing the Ki value for the β2 receptor by the Ki value for the β1 receptor.

Mandatory Visualization

Signaling Pathways of Beta-1 and Beta-2 Adrenergic Receptors

The following diagram illustrates the primary signaling cascades initiated by the activation of β1 and β2 adrenergic receptors. Both receptors are coupled to the stimulatory G protein (Gs), which activates adenylyl cyclase to produce cyclic AMP (cAMP).[17] However, the downstream effects of cAMP can differ depending on the cell type and the specific receptor subtype involved.[18]

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Epinephrine, Norepinephrine Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor Binds to Beta2_Receptor β2-Adrenergic Receptor Catecholamines->Beta2_Receptor Binds to Gs_Protein_1 Gs Protein Beta1_Receptor->Gs_Protein_1 Activates Gs_Protein_2 Gs Protein Beta2_Receptor->Gs_Protein_2 Activates AC_1 Adenylyl Cyclase Gs_Protein_1->AC_1 Activates AC_2 Adenylyl Cyclase Gs_Protein_2->AC_2 Activates cAMP_1 cAMP AC_1->cAMP_1 ATP to cAMP_2 cAMP AC_2->cAMP_2 ATP to PKA_1 Protein Kinase A (PKA) cAMP_1->PKA_1 Activates PKA_2 Protein Kinase A (PKA) cAMP_2->PKA_2 Activates Cardiac_Effects Increased Heart Rate & Contractility PKA_1->Cardiac_Effects Leads to Smooth_Muscle_Relaxation Smooth Muscle Relaxation (e.g., Bronchodilation) PKA_2->Smooth_Muscle_Relaxation Leads to

Caption: Beta-adrenergic receptor signaling pathways.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in a radioligand binding assay to determine compound selectivity.

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation cluster_quantification Quantification & Analysis Membrane_Prep Prepare Cell Membranes (β1 and β2 expressing cells) Incubation Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand, Test Compounds, and Buffers Reagent_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting of Bound Radioactivity Filtration->Counting Analysis Data Analysis: IC50 -> Ki -> Selectivity Ratio Counting->Analysis

Caption: Experimental workflow of a radioligand binding assay.

References

Independent Verification of Propranolol's Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of Propranolol with other relevant beta-blockers, supported by experimental data. The information is intended to assist researchers and professionals in drug development in their understanding of Propranolol's receptor interaction.

Comparative Analysis of Binding Affinities

Propranolol is a non-selective beta-adrenergic antagonist, meaning it blocks both beta-1 (β1) and beta-2 (β2) receptors.[1][2][3] This contrasts with selective beta-blockers that primarily target β1 receptors located in the heart.[1][2] The binding affinity of a drug to its receptor is a critical determinant of its potency and clinical efficacy.

The table below summarizes the binding affinities of Propranolol and other commonly used beta-blockers for β1 and β2 adrenergic receptors. Affinity is presented as pKi (the negative log of the inhibition constant, Ki), where a higher pKi value indicates a stronger binding affinity.

Drugβ1 Receptor Affinity (pKi)β2 Receptor Affinity (pKi)Selectivity Ratio (β1/β2)
Propranolol 8.168.440.52
Metoprolol 7.265.4958.88
Atenolol 6.415.0920.89
Bisoprolol 7.435.42102.33
Nebivolol 8.796.65138.04
Carvedilol 8.758.960.62
Labetalol 7.638.030.4

Data sourced from publicly available pharmacological databases. A higher selectivity ratio indicates greater selectivity for the β1 receptor.[4]

As the data indicates, Propranolol exhibits high affinity for both β1 and β2 receptors, with a selectivity ratio close to 1, confirming its non-selective profile. In contrast, drugs like Metoprolol, Atenolol, Bisoprolol, and Nebivolol show significantly higher affinity for the β1 receptor, making them "cardioselective."[4] Labetalol and Carvedilol also demonstrate non-selective beta-blockade, similar to Propranolol.[4]

Experimental Protocol: Radioligand Binding Assay

The binding affinities presented above are typically determined using a competitive radioligand binding assay.[5][6] This is considered the gold standard for measuring the affinity of a ligand to its target receptor due to its robustness and sensitivity.[5][6]

Objective: To determine the relative binding affinity (Ki) of a test compound (e.g., Propranolol) for a specific receptor (e.g., β1-adrenergic receptor).

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]dihydroalprenolol for beta-adrenergic receptors).[7]

  • Unlabeled test compound (e.g., Propranolol).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Methodology:

  • Incubation: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.[5][6]

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes while allowing the unbound ligand to pass through.[8][9]

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[8]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Experimental Workflow for Binding Affinity Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Preparation (Cell Membranes) Incubation Incubation (Fixed Radioligand, Varying Test Compound) Receptor->Incubation Radioligand Radioligand ([3H]dihydroalprenolol) Radioligand->Incubation TestCompound Test Compound (Propranolol) TestCompound->Incubation Filtration Separation (Vacuum Filtration) Incubation->Filtration Counting Quantification (Scintillation Counting) Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff Equation) IC50->Ki

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathway: Beta-Adrenergic Receptor Antagonism

Propranolol exerts its therapeutic effects by blocking the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to beta-adrenergic receptors. This antagonism inhibits the downstream signaling cascade typically activated by these agonists.

Mechanism of Action:

  • Agonist Binding: Under normal physiological conditions, norepinephrine or epinephrine binds to the β-adrenergic receptor, a G-protein coupled receptor (GPCR).

  • G-Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase, an enzyme that converts ATP to cyclic AMP (cAMP).

  • PKA Activation: Increased levels of cAMP activate Protein Kinase A (PKA).

  • Cellular Response: PKA then phosphorylates various intracellular proteins, leading to a physiological response, such as increased heart rate and contractility.

  • Antagonist Action: Propranolol, as a competitive antagonist, binds to the β-adrenergic receptor but does not activate it. By occupying the binding site, it prevents the binding of endogenous agonists, thereby blocking the entire signaling cascade and reducing the physiological response.

Beta-Adrenergic Receptor Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Norepinephrine/ Epinephrine Receptor β-Adrenergic Receptor Agonist->Receptor Binds & Activates Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Response Physiological Response PKA->Response Phosphorylates Propranolol Propranolol Propranolol->Receptor Binds & Blocks

References

Safety Operating Guide

Navigating the Uncharted: A General Protocol for Laboratory Chemical Disposal

Author: BenchChem Technical Support Team. Date: November 2025

The initial search for specific disposal procedures for a substance referred to as "Bryonolol" did not yield a corresponding Safety Data Sheet (SDS) or explicit disposal instructions. It is critical to note that the SDS is the primary document that provides detailed safety, handling, and disposal information for any given chemical. In the absence of an SDS for "this compound," the following general guidelines for the disposal of laboratory research chemicals must be followed.

General Chemical Waste Disposal Protocol

All chemical waste must be handled under the assumption that it is hazardous unless confirmed otherwise by a reliable source, such as an SDS. The following steps provide a procedural workflow for managing chemical waste in a laboratory setting.

1. Characterization and Segregation:

  • Identify and Characterize: Determine the chemical properties of the waste. Is it flammable, corrosive, reactive, or toxic? This information is crucial for proper segregation.

  • Segregate Waste Streams: Never mix different types of chemical waste. Keep halogenated and non-halogenated solvents separate. Acids and bases should be in their own designated containers. Solid and liquid wastes must also be segregated.

2. Containerization and Labeling:

  • Use Appropriate Containers: Waste containers must be chemically compatible with the waste they are holding. For instance, do not store corrosive waste in a metal can.

  • Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, the approximate percentage of each component, and the relevant hazard warnings (e.g., "Flammable," "Corrosive").

3. Storage:

  • Designated Storage Area: Store waste in a designated, well-ventilated, and secondary containment area away from general laboratory traffic.

  • Incompatible Chemicals: Ensure that incompatible waste streams are stored separately to prevent dangerous reactions.

4. Disposal:

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department for guidance and to arrange for a licensed hazardous waste disposal contractor to pick up the waste.

  • Never Dispose Down the Drain: Unless explicitly permitted by your institution's EHS for specific, neutralized, non-hazardous substances, do not dispose of chemical waste down the sink.[1]

  • Solid Waste: Non-hazardous solid chemical waste may be permissible for disposal in the regular trash, but always confirm with your EHS department. Contaminated labware (e.g., gloves, wipes) should be disposed of as hazardous waste.

Quantitative Data Summary for Common Waste Streams

For illustrative purposes, the following table summarizes disposal considerations for common laboratory waste streams. Note: This is a general guide; always refer to your institution's specific protocols.

Waste StreamPrimary HazardTypical Disposal ContainerKey Disposal Considerations
Halogenated Solvents Toxic, CarcinogenicGlass or chemically resistant plasticDo not mix with non-halogenated solvents. Keep container tightly sealed.
Non-Halogenated Solvents FlammableGlass or chemically resistant plasticKeep away from ignition sources. Keep container tightly sealed.
Corrosive Liquids (Acids) Corrosive, ReactiveHeavy-duty plastic (e.g., HDPE)Segregate from bases and reactive metals. Neutralization may be an option for dilute solutions, but consult EHS first.[2]
Corrosive Liquids (Bases) Corrosive, ReactiveHeavy-duty plastic (e.g., HDPE)Segregate from acids and reactive materials.
Solid Chemical Waste Varies (Toxic, etc.)Labeled, sealed plastic bag or drumSegregate based on chemical compatibility. Ensure fine powders are packaged to prevent inhalation hazards.
Contaminated Labware Varies with contaminantLabeled, sealed plastic bag or drumIncludes gloves, paper towels, and other disposable items that have come into contact with hazardous chemicals. Should be treated as hazardous waste corresponding to the contaminant.

Experimental Workflow for Unknown Chemical Waste Disposal

When faced with an unidentifiable or novel compound for which an SDS is not available, a cautious, systematic approach is required. The following workflow outlines the necessary steps.

cluster_0 A Encounter Unknown Chemical Waste B Search for Safety Data Sheet (SDS) A->B C SDS Found? B->C D Follow Specific Disposal Instructions on SDS C->D Yes E Treat as Hazardous Waste with Unknown Properties C->E No F Characterize Waste (if safe and possible) E->F G Segregate Based on Potential Hazards F->G H Label Clearly as 'Hazardous Waste - Contents Unknown' G->H I Contact Environmental Health & Safety (EHS) for Guidance H->I J Arrange for Professional Disposal I->J

Decision-making workflow for the disposal of an unknown laboratory chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.